Methyl 2-ethoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQKAPOTVSWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324409 | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-55-3 | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3686-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-ethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethoxybenzoate
Introduction
Methyl 2-ethoxybenzoate, an aromatic ester, serves as a valuable building block in organic synthesis and holds potential in various research and development applications. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectroscopic profile, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the scientific data and practical insights necessary for its effective utilization in a laboratory setting.
Chemical Identity and Physical Properties
This compound, also known as methyl o-ethoxybenzoate, is structurally characterized by a benzene ring substituted with a methyl ester group and an ethoxy group at the ortho position.[1][2] This arrangement of functional groups dictates its physical and chemical behavior.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 3686-55-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4] |
| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [1] |
| SMILES | CCOC1=CC=CC=C1C(=O)OC | [3] |
| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [1][2] |
The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in various reaction conditions.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Purity | ≥99% (GC) | [4] |
| Storage Temperature | 10°C - 25°C (Room Temperature) | [3] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the esterification of 2-ethoxybenzoic acid or the etherification of a salicylate precursor. A common and illustrative laboratory-scale synthesis proceeds via the Williamson ether synthesis followed by esterification.
Conceptual Synthesis Pathway
The logical flow for a typical synthesis starts from a readily available precursor, methyl salicylate. The phenolic hydroxyl group is first deprotonated with a suitable base, followed by nucleophilic attack on an ethylating agent. This pathway is efficient and provides a high yield of the desired product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of analogous alkoxybenzoates.[5]
Materials:
-
Methyl salicylate (1.0 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Diethyl sulfate (1.05 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (5% aqueous solution)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol under gentle cooling.
-
Addition of Salicylate: Slowly add methyl salicylate to the basic solution while maintaining the temperature around 15°C.[5] Stir the mixture for 15-20 minutes to ensure complete formation of the potassium salt.
-
Etherification: Add diethyl sulfate dropwise to the reaction mixture. Control the addition rate to keep the temperature at approximately 15°C.[5] After the addition is complete, allow the reaction to stir for 6 hours at this temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key expected signals are detailed below.
Caption: Structure of this compound.[6]
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.8-7.8 ppm. The proton ortho to the ester group and the proton ortho to the ethoxy group will show characteristic splitting patterns (doublet of doublets or triplets).
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -OCH₂- protons) coupled to a triplet around δ 1.4 ppm (for the -CH₃ protons).
-
Methyl Ester Protons (-COOCH₃): A sharp singlet will be observed around δ 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR will show 10 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
sp² C-H Stretch: Peaks just above 3000 cm⁻¹.
-
sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The Electron Ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 149) and the ethoxy group (-OCH₂CH₃, m/z = 135).[7]
Table 3: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | δ 6.8-7.8 (m, 4H), δ 4.1 (q, 2H), δ 3.9 (s, 3H), δ 1.4 (t, 3H) |
| IR (cm⁻¹) | ~1730 (C=O), ~1250 (C-O), ~3000 (sp² C-H), <3000 (sp³ C-H) |
| MS (m/z) | 180 (M⁺), 149 (M⁺ - OCH₃), 135 (M⁺ - OC₂H₅) |
Note: Specific ppm and cm⁻¹ values are predictive and may vary slightly based on the solvent and instrument used. Spectroscopic data for this compound is available from various suppliers.[8][9]
Chemical Reactivity and Applications
The reactivity of this compound is primarily governed by its ester and ether functionalities.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-ethoxybenzoic acid.
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to the corresponding alcohol, (2-ethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the ethoxy group being an ortho-, para-director and the ester group being a meta-director. The net outcome will depend on the reaction conditions.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in compounds being investigated for various biological activities.
-
Scaffold for Drug Discovery: The ethoxybenzoate moiety is a component of molecules designed as selective estrogen receptor modulators (SERMs), which are crucial in therapies for osteoporosis and breast cancer.[10]
-
Chromatographic and Spectrometric Applications: It has been described as a zwitterionic compound useful in chromatographic separation techniques and mass spectrometric methods.[3]
-
Anti-inflammatory Potential: Related isomeric forms have shown anti-inflammatory properties, suggesting that derivatives of this compound could be explored for similar activities.[3]
-
Role of Methyl Groups in Drug Design: The methyl group itself plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[11] It can improve metabolic stability and is a key component in strategies for developing new uses for existing drugs.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data for analogous chemical compounds.
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement | Source |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][14]
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[14] Collect the material in a sealed container for proper disposal.[14]
-
First Aid:
Conclusion
This compound is a versatile chemical compound with well-defined properties. Its straightforward synthesis and predictable reactivity make it a valuable tool for synthetic chemists. The insights provided in this guide, from its fundamental physical data to detailed handling protocols, are intended to support its effective and safe application in advanced research and development, particularly in the pursuit of novel therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(3686-55-3) 1H NMR [m.chemicalbook.com]
- 9. This compound(3686-55-3) MS spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. syskem.de [syskem.de]
An In-depth Technical Guide to Methyl 2-ethoxybenzoate
CAS Number: 3686-55-3 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the synthesis, characterization, potential applications, and safety considerations of Methyl 2-ethoxybenzoate.
Introduction: A Versatile Benzoate Ester
This compound is an aromatic ester, a derivative of benzoic acid, that holds potential as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with an ethoxy group and a methyl ester group in the ortho position, provides a unique combination of steric and electronic properties that can be exploited in the design of more complex molecules. Benzoate esters, as a class, are significant intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[2] The strategic placement of substituents on the aromatic ring can significantly influence a molecule's affinity for biological targets, making compounds like this compound valuable in medicinal chemistry.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 3686-55-3 | [4] |
| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Liquid | [5] |
| SMILES | CCOC1=CC=CC=C1C(=O)OC | [4] |
| InChI | InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | [5] |
| Storage | Store at 10°C - 25°C | [4] |
Synthesis and Manufacturing
The synthesis of this compound can be logically approached in a two-step process: the formation of the ether linkage to create 2-ethoxybenzoic acid, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of 2-Ethoxybenzoic Acid via Williamson Ether Synthesis
The most common and direct method for preparing the precursor, 2-ethoxybenzoic acid, is the Williamson ether synthesis.[6][7] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an ethyl halide.
Reaction:
Caption: Williamson Ether Synthesis for 2-Ethoxybenzoic Acid.
Detailed Protocol:
A robust, large-scale procedure for this synthesis has been described.[8]
-
Deprotonation: Methyl salicylate is treated with a strong base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. This deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium salicylate.[8]
-
Ethylation: An ethylating agent, such as diethyl sulfate or ethyl iodide, is then added to the reaction mixture. The salicylate anion attacks the ethyl group in an Sₙ2 reaction, displacing the sulfate or halide leaving group to form this compound.[6][8]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by an acidic workup, to yield the final product, 2-ethoxybenzoic acid.[8]
This method is highly effective, with reported yields of up to 98%.[8] The choice of a primary ethylating agent is crucial to favor the Sₙ2 mechanism and avoid elimination side reactions.[6][9]
Step 2: Esterification of 2-Ethoxybenzoic Acid
The conversion of 2-ethoxybenzoic acid to its methyl ester is most commonly achieved through Fischer esterification.[10]
Reaction:
Caption: Fischer Esterification of 2-Ethoxybenzoic Acid.
Detailed Protocol:
-
Reaction Setup: 2-Ethoxybenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.[10]
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is added to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10][11]
-
Nucleophilic Attack and Ester Formation: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of this compound.[10]
-
Workup: The reaction is typically heated to reflux to drive the equilibrium towards the product. After completion, the reaction is worked up by neutralizing the acid catalyst and removing the excess methanol and water. Purification is usually achieved by distillation or column chromatography.
Spectroscopic Characterization
For unambiguous identification and quality control, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its structural analogue, Methyl 2-methoxybenzoate, and general principles of NMR spectroscopy.[12][13]
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.7 | dd | 1H | Aromatic H (ortho to -COOCH₃) |
| ~7.5-7.4 | m | 1H | Aromatic H (para to -OCH₂CH₃) |
| ~7.0-6.9 | m | 2H | Aromatic H (meta to -OCH₂CH₃ & ortho to -OCH₂CH₃) |
| ~4.1 | q | 2H | -OCH₂ CH₃ |
| ~3.9 | s | 3H | -COOCH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (ester) |
| ~158 | Aromatic C -OCH₂CH₃ |
| ~133 | Aromatic CH |
| ~131 | Aromatic CH |
| ~121 | Aromatic C -COOCH₃ |
| ~120 | Aromatic CH |
| ~113 | Aromatic CH |
| ~64 | -OCH₂ CH₃ |
| ~52 | -COOCH₃ |
| ~15 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 180. The fragmentation pattern provides structural confirmation. A key fragmentation pathway involves the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 149, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 121.[14] Another significant fragmentation is the loss of an ethyl radical (-CH₂CH₃), leading to a peak at m/z 151.[14][15]
Expected Fragmentation Pattern:
Caption: Predicted EI-MS Fragmentation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Based on the spectrum of the similar Methyl 2-hydroxybenzoate, the following prominent peaks are expected:[16]
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the alkyl groups.
-
~1730 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: C-O stretching vibration of the ester group.
-
~1100 cm⁻¹: C-O stretching vibration of the ether group.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.[17] Benzoate derivatives are foundational scaffolds in medicinal chemistry due to their ability to be readily functionalized.[1]
-
Scaffold for Lead Optimization: The ortho-ethoxybenzoate moiety can be incorporated into larger molecules to probe structure-activity relationships (SAR). The ethoxy group can influence the molecule's conformation, solubility, and metabolic stability, and can participate in hydrogen bonding or hydrophobic interactions with biological targets.
-
Intermediate for API Synthesis: 2-Ethoxybenzoic acid, the precursor to the title compound, is a known intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, it is used in the synthesis of compounds related to the sildenafil series.[17] This highlights the potential of this compound as a starting material in similar synthetic campaigns.
-
Enzyme Inhibitors: Substituted benzoic acid derivatives have been identified as potent inhibitors of various enzymes. For example, certain para-substituted benzoic acids have shown inhibitory activity against protein phosphatase Slingshot, a potential target in cancer therapy.[18] The ortho-ethoxy substitution of this compound could be explored for its potential to confer selectivity or potency in similar enzyme systems.
-
Antimicrobial and Anti-inflammatory Potential: While direct biological data for this compound is limited, related compounds have shown interesting activities. Ethyl 4-ethoxybenzoate is reported to have antimicrobial properties.[19][20] Furthermore, a commercial source notes that related compounds have been associated with anti-inflammatory properties, a common feature of salicylic acid derivatives from which this compound is synthetically derived.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling. However, based on data for structurally similar compounds like methyl benzoate, the following precautions are advised.
-
Hazards: Likely to be harmful if swallowed. May cause skin and serious eye irritation. Combustible liquid.[21]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wash skin thoroughly after handling.[21]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor. Do NOT induce vomiting.[21]
-
In Case of Skin Contact: Take off contaminated clothing and rinse skin with water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[21]
Conclusion
This compound (CAS 3686-55-3) is a synthetically accessible aromatic ester with significant potential as an intermediate and building block in pharmaceutical research and development. Its preparation via well-established methods like the Williamson ether synthesis and Fischer esterification is efficient and scalable. The structural features of this compound, combined with the known therapeutic relevance of the broader class of benzoate esters, make it a molecule of interest for medicinal chemists. Further investigation into its biological activities and its utility in the synthesis of novel therapeutic agents is warranted.
References
- 1. annexechem.com [annexechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgchemres.org [orgchemres.org]
- 8. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]
- 13. This compound(3686-55-3) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound(3686-55-3) MS spectrum [chemicalbook.com]
- 16. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. nbinno.com [nbinno.com]
- 18. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]
- 20. Active Compounds with Medicinal Potential Found in Maxillariinae Benth. (Orchidaceae Juss.) Representatives—A Review | MDPI [mdpi.com]
- 21. tcichemicals.com [tcichemicals.com]
Section 1: Core Physicochemical and Structural Properties
An In-Depth Technical Guide to Methyl 2-Ethoxybenzoate for Advanced Research
This guide provides an in-depth exploration of this compound, a key organic compound, with a focus on its physicochemical properties, synthesis, analytical validation, and applications in modern research and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document moves beyond basic data to explain the causality behind experimental choices and protocols, ensuring a robust understanding of its utility as a chemical intermediate.
This compound (CAS No: 3686-55-3) is an aromatic ester that serves as a valuable building block in organic synthesis.[1][2][3] Its molecular architecture, featuring an ethoxy group ortho to a methyl ester on a benzene ring, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules.
The precise molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The monoisotopic mass is essential for high-resolution mass spectrometry, which is used to confirm the elemental composition of a molecule.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 180.20 g/mol | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5][6] |
| Appearance | Liquid | [6] |
| CAS Number | 3686-55-3 | [1][2][3][4] |
| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [3][5][6] |
| Density | ~1.11 g/mL (Predicted) | |
| Boiling Point | ~250-260 °C (Predicted) | |
| SMILES | CCOC1=CC=CC=C1C(=O)OC | [4] |
| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [6] |
Molecular Structure Visualization
The structure of this compound is foundational to its reactivity and function. The ortho-positioning of the ethoxy and methyl ester groups can influence reaction pathways through steric hindrance and electronic effects.
Caption: 2D structure of this compound.
Section 2: Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a two-step process starting from a readily available precursor, methyl salicylate. This process involves a Williamson ether synthesis to introduce the ethoxy group, followed by purification.
Step 1: Williamson Ether Synthesis
This reaction forms the ether linkage by reacting the phenolic hydroxyl group of methyl salicylate with an ethylating agent in the presence of a base.
-
Principle: The base (e.g., potassium carbonate, K₂CO₃) deprotonates the acidic phenol, creating a phenoxide ion. This potent nucleophile then attacks the electrophilic ethylating agent (e.g., diethyl sulfate or ethyl iodide) in an Sₙ2 reaction to form the ether.
-
Causality: Anhydrous conditions are crucial as water can hydrolyze the reagents and compete with the phenoxide as a nucleophile, reducing yield. A polar aprotic solvent like acetone or DMF is used to dissolve the reactants without interfering with the reaction.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent: Add anhydrous acetone (10 mL per gram of methyl salicylate).
-
Reagent Addition: While stirring, add diethyl sulfate (1.2 eq) dropwise to the suspension.[7]
-
Reaction: Heat the mixture to reflux (approx. 60-70°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and salts. Wash the solid with a small amount of acetone.
-
Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate, wash with 5% NaOH solution to remove unreacted starting material, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 2: Purification by Column Chromatography
Purification is essential to remove byproducts and unreacted starting materials.
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (e.g., a hexane/ethyl acetate mixture). This compound is less polar than the starting methyl salicylate, so it will elute first.
Protocol:
-
Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain pure this compound as a liquid.
Section 3: Analytical Characterization and Workflow
Confirming the identity and purity of the synthesized product is a non-negotiable step in scientific research. A combination of spectroscopic methods provides a self-validating system.
Analytical Workflow Diagram
Caption: Standard experimental workflow for synthesis and validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include a triplet and quartet for the ethoxy group, a singlet for the methyl ester, and distinct aromatic protons.
-
¹³C NMR: Confirms the carbon skeleton. Expected signals include peaks for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethoxy and methyl groups.
2. Mass Spectrometry (MS):
-
This technique is used to confirm the molecular weight. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (180.2).[8]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR is used to identify the functional groups present. Key expected absorbances include a strong C=O stretch for the ester group (around 1720 cm⁻¹) and C-O stretches for the ether and ester linkages.
Section 4: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs and other high-value organic molecules.
-
Scaffold for Drug Discovery: The benzoate scaffold is common in many biologically active compounds. The specific substitution pattern of this compound can be modified to explore structure-activity relationships (SAR) for developing new therapeutic agents.[9] Introducing methyl and other alkyl groups is a key strategy in lead optimization to modulate physicochemical and pharmacokinetic properties.[10]
-
Synthesis of Enzyme Inhibitors and Receptor Modulators: Its structure is a precursor for molecules designed to interact with biological targets. The ethoxy and ester groups can be hydrolyzed or transformed to create more complex functionalities that can bind to the active sites of enzymes or receptors.
-
Chromatographic and Analytical Standards: Due to its stability and well-defined properties, it can be used as a reference standard in analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4]
Hypothetical Role in Modulating a Signaling Pathway
Derivatives synthesized from this compound could potentially act as modulators of cellular signaling pathways, a cornerstone of modern drug development.
Caption: Hypothetical modulation of a GPCR pathway by a drug derivative.
Section 5: Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or watercourses.
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Conclusion
This compound is a compound whose significance is defined by its potential. With a molecular weight of 180.20 g/mol , its true value for researchers lies in its role as a versatile and reliable chemical intermediate. A thorough understanding of its synthesis, purification, and analytical validation—as detailed in this guide—is essential for leveraging its structural features in the complex and demanding fields of organic synthesis and pharmaceutical drug discovery. The protocols and insights provided herein are designed to empower scientists to utilize this compound with precision, safety, and confidence.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3686-55-3|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate|CAS 22511-42-8 [benchchem.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. syskem.de [syskem.de]
The Solubility Profile of Methyl 2-Ethoxybenzoate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Introduction: Understanding the Significance of Methyl 2-Ethoxybenzoate Solubility
This compound (C₁₀H₁₂O₃), an aromatic ester, is a compound of increasing interest in the pharmaceutical and chemical industries. Its structural features, comprising a benzene ring, an ester group, and an ether linkage, impart a unique combination of properties that make it a versatile building block in organic synthesis and a potential candidate for various applications, including drug development. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in reaction chemistry, formulation design, purification processes, and analytical method development.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, presents qualitative and predicted quantitative solubility data, and offers detailed, field-proven experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and streamline their work with this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [CymitQuimica][1] |
| Molecular Weight | 180.20 g/mol | [Biosynth][2] |
| Appearance | Liquid | [CymitQuimica][1] |
| CAS Number | 3686-55-3 | [Biosynth][2] |
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. In the context of this compound, its solubility is dictated by its molecular structure, which features both polar and non-polar characteristics.
The presence of the ester (-COO-) and ether (-O-) functional groups introduces polarity to the molecule due to the electronegativity of the oxygen atoms. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors. The aromatic ring and the ethyl and methyl groups, on the other hand, are non-polar and primarily interact through van der Waals forces (specifically, London dispersion forces).
The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent. Solvents with similar polarity and hydrogen bonding capabilities to this compound are generally expected to be good solvents.
The Role of Solvent Polarity and Hydrogen Bonding
Organic solvents can be broadly classified into polar protic, polar aprotic, and non-polar solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. These solvents are expected to have good solubility for this compound due to favorable dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the ester and ether oxygens of the solute.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane) have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. These solvents are also anticipated to be effective at dissolving this compound through strong dipole-dipole interactions.
-
Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weak van der Waals forces. While the non-polar aromatic ring of this compound will have favorable interactions with these solvents, the polar ester and ether groups may limit its overall solubility, particularly in highly non-polar solvents like hexane.
Solubility Profile of this compound
Direct, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, based on its structural similarity to other aromatic esters like methyl benzoate and ethyl benzoate, and general principles of solubility, a qualitative and predictive quantitative profile can be constructed.
Qualitative Solubility
Based on data for structurally similar compounds, this compound is expected to be:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Miscible | Strong dipole-dipole and hydrogen bonding interactions. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, strong intermolecular forces. |
| Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Miscible | "Like dissolves like" - both are esters with similar polarities. |
| Dichloromethane | Polar Aprotic | Soluble | Good dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane. |
| Diethyl Ether | Moderately Polar Aprotic | Soluble | Ether linkage in both solute and solvent. |
| Toluene | Non-polar | Soluble | Favorable interactions with the aromatic ring. |
| Hexane | Non-polar | Sparingly Soluble | Mismatch in polarity between the polar functional groups and the non-polar solvent. |
| Water | Polar Protic | Sparingly Soluble | The large non-polar aromatic ring and alkyl groups outweigh the polarity of the ester and ether groups. |
Predictive Quantitative Solubility using Hansen Solubility Parameters (HSP)
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are likely to be miscible.
While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. For the purpose of this guide, we will present a conceptual framework. The "distance" (Ra) between the HSP of the solute (this compound) and the solvent can be calculated using the following equation:
Ra2=4(δd2−δd1)2+(δp2−δp1)2+(δh2−δh1)2
A smaller Ra value indicates a higher likelihood of solubility.
Experimental Determination of Solubility
To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in organic solvents.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Step-by-Step Protocol: Shake-Flask Method followed by UV-Vis Spectroscopy
This protocol is widely accepted for its reliability and is suitable for compounds with a chromophore, such as this compound, which allows for quantification by UV-Vis spectroscopy.
1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. b. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.
2. Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a shaking incubator or a constant temperature water bath set to the desired temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible membrane filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.
4. Quantification by UV-Vis Spectroscopy: a. Wavelength of Maximum Absorbance (λmax) Determination: i. Prepare a dilute solution of this compound in the solvent of interest. ii. Scan the solution over a suitable UV wavelength range (e.g., 200-400 nm) to determine the λmax. b. Preparation of Calibration Standards: i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. c. Calibration Curve Construction: i. Measure the absorbance of each standard solution at the predetermined λmax. ii. Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law. d. Sample Analysis: i. Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. ii. Measure the absorbance of the diluted sample at λmax. e. Calculation: i. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. ii. Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solute: Ensures that the solution is indeed saturated.
-
Equilibration Time Course: Performing measurements at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the solubility values plateau.
-
Linearity of the Calibration Curve: A high correlation coefficient (R² > 0.999) for the calibration curve validates the accuracy of the analytical method.
-
Replicate Measurements: Performing the entire experiment in triplicate or higher provides statistical confidence in the final solubility value.
Molecular Interactions and Solvation Mechanism
The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
References
Quantum chemical calculations for Methyl 2-ethoxybenzoate
An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl 2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, a molecule with relevance in chemical and pharmaceutical research.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and provide a narrative grounded in practical expertise. We will explore the causality behind methodological choices, establish self-validating computational protocols, and connect theoretical data to tangible applications in drug development, such as Quantitative Structure-Activity Relationship (QSAR) modeling.[3][4] The protocols herein are designed to be robust, reproducible, and scientifically sound, leveraging Density Functional Theory (DFT) as the primary computational tool.
Introduction: The Significance of this compound
This compound (C₁₀H₁₂O₃) is an aromatic ester, a structural motif present in numerous biologically active compounds and natural products.[5][6] Its physicochemical properties, dictated by the interplay between the ethoxy group, the methyl ester, and the benzene ring, determine its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry. Understanding its electronic structure, conformational preferences, and reactivity at a quantum level is paramount for predicting its behavior in biological systems and for the rational design of new molecular entities. Quantum chemical calculations offer a powerful in silico lens to elucidate these properties with high precision, complementing and often guiding experimental work.[7][8]
Foundational Concepts: Selecting the Right Computational Tools
The success of any quantum chemical study hinges on the judicious selection of a theoretical method and a basis set. This choice is not arbitrary; it is a deliberate balance between desired accuracy and available computational resources.
The Methodological Choice: Density Functional Theory (DFT) vs. Hartree-Fock (HF)
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9] While computationally efficient, its critical flaw is the neglect of electron correlation—the way electrons dynamically avoid each other.[10] This omission can lead to significant inaccuracies, especially in systems with complex electronic effects.
-
Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative. Instead of the complex wavefunction, DFT calculates the total energy from the electron density.[11] Crucially, it incorporates electron correlation through an exchange-correlation functional.[10] For organic molecules like this compound, DFT methods like B3LYP and M06-2X provide a robust balance of accuracy and computational cost, making them the workhorses of modern computational chemistry.[7][12][13]
Expert Rationale: For this compound, we will proceed with DFT. Its ability to account for electron correlation is essential for accurately describing the electronic properties of the aromatic ring and the conformational energetics of the flexible ethoxy side chain.
The Basis Set: The Language of Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(2df,2p)): These are widely used. The 6-31G(d) basis set is suitable for initial geometry optimizations due to its modest computational cost. For final, high-accuracy energy calculations and property analysis, a larger, triple-ζ basis set like 6-311+G(2df,2p) is recommended.[12][14] The + indicates the addition of diffuse functions (important for anions and weak interactions), and the (2df,2p) denotes multiple polarization functions (for accurately describing bond shapes).
-
Dunning Style Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These "correlation consistent" basis sets are designed for systematically converging towards the complete basis set limit. They are excellent for high-accuracy work but are more computationally demanding.
Expert Rationale: A multi-step approach is most efficient. We will use the 6-31G(d) basis set for the initial geometry optimization and follow up with a single-point energy calculation using the more robust 6-311+G(2df,2p) basis set to refine the electronic energy and calculate molecular properties.[15]
The Computational Workflow: A Self-Validating Protocol
A reliable computational protocol must include validation steps to ensure the results are physically meaningful. The following workflow is designed to be a self-validating system.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. The use of quantum chemistry in the prediction of ADME-Tox properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. bragitoff.com [bragitoff.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Isomeric Forms of Methyl Ethoxybenzoate for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Isomerism in Modern Drug Discovery
In the landscape of contemporary drug development, the nuanced understanding of isomeric forms is not merely an academic exercise but a critical determinant of therapeutic success. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties, metabolic fates, and pharmacological activities. This guide delves into the isomeric landscape of methyl ethoxybenzoate, a scaffold of interest in medicinal chemistry. We will explore the synthesis, characterization, and potential biological significance of the ortho (2-), meta (3-), and para (4-) isomers. Our approach is rooted in the principle that a thorough understanding of the subtle structural distinctions between these isomers is paramount for their rational application in the design of novel therapeutic agents.
The Isomeric Landscape of Methyl Ethoxybenzoate
Methyl ethoxybenzoate exists as three distinct positional isomers, each with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . The distinction between these isomers lies in the substitution pattern of the ethoxy and methyl ester groups on the benzene ring.
-
Methyl 2-ethoxybenzoate (ortho-isomer): The ethoxy and methyl ester groups are adjacent.
-
Methyl 3-ethoxybenzoate (meta-isomer): The ethoxy and methyl ester groups are separated by one carbon on the benzene ring.
-
Methyl 4-ethoxybenzoate (para-isomer): The ethoxy and methyl ester groups are in a 1,4-relationship on opposite sides of the benzene ring.
This seemingly minor structural variation has significant implications for the electronic and steric properties of each molecule, which in turn dictates their behavior in chemical and biological systems.
Synthesis of Methyl Ethoxybenzoate Isomers: A Two-Stage Approach
The synthesis of the methyl ethoxybenzoate isomers is efficiently achieved through a two-stage process that leverages well-established and robust organic reactions. This approach ensures high yields and purity of the final products.
Stage 1: Williamson Ether Synthesis of Ethoxybenzoic Acids
The initial step involves the synthesis of the corresponding ethoxybenzoic acid precursors from their hydroxybenzoic acid counterparts via the Williamson ether synthesis. This Sₙ2 reaction is a cornerstone of ether synthesis due to its reliability and versatility.[1][2]
Mechanism Rationale: The Williamson ether synthesis is selected for its efficiency in forming the ether linkage. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonation of the starting hydroxybenzoic acid with a strong base, acts as a nucleophile, attacking the electrophilic ethylating agent.[2]
Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid
-
Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and cooling system, introduce a solution of potassium hydroxide in ethanol.
-
Addition of Methyl Salicylate: While maintaining the temperature at approximately 15°C, add methyl salicylate dropwise to the reaction mixture.
-
Ethylation: Following the addition of methyl salicylate, introduce diethyl sulfate dropwise, ensuring the temperature remains at 15°C. The reaction is typically continued for several hours.
-
Work-up and Saponification: After the reaction is complete, the mixture is filtered, and the ethanol is recovered by distillation. The resulting crude ethyl 2-ethoxybenzoate is then saponified using an aqueous solution of sodium hydroxide with heating.
-
Acidification and Isolation: The reaction mixture is cooled and then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the 2-ethoxybenzoic acid, which is then collected by filtration, washed, and dried.[3]
This protocol can be adapted for the synthesis of the 3- and 4-ethoxybenzoic acid isomers by starting with the corresponding methyl hydroxybenzoates.
Stage 2: Fischer-Speier Esterification
The second stage involves the esterification of the ethoxybenzoic acids with methanol in the presence of an acid catalyst to yield the final methyl ethoxybenzoate isomers. The Fischer-Speier esterification is a classic and cost-effective method for producing esters.[4][5]
Mechanism Rationale: This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. The use of excess methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[6]
Experimental Protocol: Synthesis of Methyl 3-methyl-4-nitrobenzoate (Illustrative Example)
-
Reaction Setup: To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux: Heat the solution to reflux and maintain for several hours.
-
Work-up: After cooling, reduce the volume of the solution under vacuum, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Isolation: Purify the crude product by flash chromatography on silica gel to yield the pure methyl ester.[7]
This protocol can be directly applied to the ethoxybenzoic acid isomers to produce the corresponding methyl esters.
Analytical Characterization and Isomer Differentiation
The differentiation and characterization of the methyl ethoxybenzoate isomers are critically dependent on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
A comparative analysis of the three isomers by GC-MS reveals distinct retention times and fragmentation patterns, allowing for their unambiguous identification.[8][9]
Chromatographic Separation Rationale: The separation of these positional isomers by gas chromatography is achievable due to subtle differences in their boiling points and interactions with the stationary phase of the GC column. The polarity differences arising from the position of the ethoxy group influence the retention times.
Mass Spectral Fragmentation Rationale: Electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a "fingerprint" for each isomer. The position of the ethoxy group significantly influences the fragmentation pathways.[8][9]
-
Methyl 3- and 4-ethoxybenzoate: These isomers exhibit a base peak at m/z 121, resulting from the loss of the carbomethoxy radical. Other major fragments include m/z 152 (loss of ethene) and m/z 149 (loss of a methoxy radical).[8]
-
This compound: The "ortho effect" leads to a unique fragmentation pattern. The interaction between the adjacent ethoxy and methyl ester groups results in a base peak at m/z 120 and other characteristic ions at m/z 133, 147, and 165.[8][9]
| Isomer | Key Mass Spectral Fragments (m/z) | Base Peak (m/z) |
| This compound | 180 (M⁺), 165, 152, 149, 133, 120 | 120 |
| Methyl 3-ethoxybenzoate | 180 (M⁺), 152, 149, 121 | 121 |
| Methyl 4-ethoxybenzoate | 180 (M⁺), 152, 149, 121 | 121 |
Data sourced from Clark and Abiedalla (2025).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the methyl ethoxybenzoate isomers. The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns for the aromatic protons and carbons.
¹H NMR Spectroscopy:
-
Aromatic Region: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic of the substitution pattern (ortho, meta, or para).
-
Aliphatic Region: The ethoxy group will present as a characteristic triplet (CH₃) and quartet (CH₂), while the methyl ester will appear as a singlet.
¹³C NMR Spectroscopy:
-
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethoxy and methyl ester substituents, providing further confirmation of the isomeric structure.[6]
| Isomer | Predicted ¹H NMR Aromatic Signals (ppm, multiplicity) | Predicted ¹³C NMR Carbonyl Signal (ppm) |
| This compound | Multiplet | ~167 |
| Methyl 3-ethoxybenzoate | Multiplet | ~166 |
| Methyl 4-ethoxybenzoate | Two doublets | ~166 |
Predicted values are based on analogous compounds and general principles of NMR spectroscopy.
Relevance and Potential Applications in Drug Development
While specific biological activities for the individual methyl ethoxybenzoate isomers are not extensively documented, the broader class of benzoic acid derivatives and related phenolic compounds are known to possess a wide range of pharmacological effects.[10] This provides a strong basis for exploring the potential of these isomers in drug discovery programs.
Antimicrobial Activity
Phenolic acids and their esters are well-known for their antimicrobial properties.[11] For instance, esters of 4-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives.[11] Studies have shown that the antimicrobial activity of such compounds is influenced by the nature and position of the substituents on the benzene ring. It is plausible that the methyl ethoxybenzoate isomers could exhibit activity against various bacterial and fungal strains. The increased lipophilicity of the esters compared to the corresponding carboxylic acids may enhance their ability to penetrate microbial cell membranes.
Enzyme Inhibition
Substituted benzoic acids have been investigated as inhibitors of various enzymes. For example, a structure-activity relationship study on the inhibition of α-amylase by benzoic acid and its derivatives revealed that the position of substituents plays a crucial role in the inhibitory activity.[12] The methyl ethoxybenzoate isomers, with their distinct electronic and steric profiles, could be explored as potential inhibitors for a range of enzymatic targets relevant to various disease states.
Scaffolds for Medicinal Chemistry
Perhaps the most significant role for the methyl ethoxybenzoate isomers in drug development is as versatile scaffolds for the synthesis of more complex bioactive molecules. Their chemical handles (the ester and ether functionalities) allow for a wide range of chemical modifications, enabling the generation of compound libraries for high-throughput screening. The isomeric purity of the starting material is crucial in such endeavors to ensure the unambiguous interpretation of structure-activity relationships.
Conclusion and Future Directions
The positional isomers of methyl ethoxybenzoate represent a compelling case study in the importance of subtle structural variations in organic and medicinal chemistry. Their synthesis is straightforward, and their analytical differentiation is robustly achieved through techniques such as GC-MS and NMR spectroscopy. While direct biological data on these specific isomers is limited, the known pharmacological profiles of related benzoic acid derivatives suggest that they are promising candidates for further investigation, particularly in the areas of antimicrobial discovery and as foundational scaffolds for the development of novel therapeutics. This guide provides a comprehensive technical foundation to stimulate and support such future research endeavors.
References
- 1. This compound(3686-55-3) 1H NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Methyl 2-Ethoxybenzoate in Modern Perfumery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Aromatic Ester
Methyl 2-ethoxybenzoate (CAS No. 3686-55-3) is an aromatic ester that has carved a niche for itself within the expansive palette of fragrance ingredients.[1][2] Characterized by a pleasantly sweet and fruity aroma, it contributes a unique olfactory profile to a wide array of scented products, from fine fragrances to personal care items.[3] This guide will delve into the technical aspects of this compound, offering insights into its chemical identity, synthesis, olfactory properties, and its strategic use in fragrance compositions. We will also explore the critical aspects of its safety, regulatory status, and the analytical methodologies employed for its characterization and quality control.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in perfumery. These properties influence its volatility, stability, and compatibility with other fragrance raw materials.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [2] |
| CAS Number | 3686-55-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 245°C | --INVALID-LINK-- |
| Density | 1.11 g/mL | --INVALID-LINK-- |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound typically involves a two-step process, beginning with the formation of the ether linkage, followed by esterification. The primary route involves the Williamson ether synthesis to produce 2-ethoxybenzoic acid, which is then subjected to Fischer esterification.
Step 1: Williamson Ether Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this step, the phenolic hydroxyl group of a salicylate precursor is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
A common starting material is methyl salicylate. The reaction proceeds as follows:
-
Deprotonation: Methyl salicylate is treated with a strong base, such as potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group, forming the corresponding potassium phenoxide.
-
Nucleophilic Attack: An ethylating agent, such as diethyl sulfate or bromoethane, is introduced. The phenoxide ion then displaces the leaving group (sulfate or bromide) in an SN2 reaction to form the ethyl ether.
-
Saponification: The resulting this compound is then saponified (hydrolyzed under basic conditions) using a base like sodium hydroxide (NaOH) to yield the sodium salt of 2-ethoxybenzoic acid.
-
Acidification: Finally, acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to precipitate 2-ethoxybenzoic acid.
Step 2: Fischer Esterification of 2-Ethoxybenzoic Acid
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5] In this step, 2-ethoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, this compound.
To drive the equilibrium towards the formation of the ester, an excess of methanol is typically used, and the water formed during the reaction can be removed.
Olfactory Profile and Applications in Perfumery
While broadly described as having a "fruity and sweet" aroma, a more nuanced understanding of the olfactory profile of this compound is crucial for its effective use in fragrance creation.[3] Its scent is often compared to that of its close chemical relatives, Methyl 2-methoxybenzoate and Methyl Salicylate, yet it possesses distinct characteristics.
Comparative Olfactory Notes:
-
This compound: Possesses a soft, sweet, and slightly fruity profile with wintergreen and herbaceous undertones. The ethoxy group generally imparts a smoother and slightly less medicinal character compared to the methoxy and hydroxyl analogues.
-
Methyl 2-methoxybenzoate (Methyl o-anisate): Described as having a warm, herbaceous, and anise-like odor with a sweet, melon-like taste.[6][7] It is known to add a unique nuance to floral bouquets and can contribute a fresh, vegetal character to green scent profiles.[8]
-
Methyl Salicylate (Oil of Wintergreen): Exhibits a powerful, sweet, and medicinal wintergreen aroma. It is a key component in many fragrance and flavor formulations but must be used judiciously due to its potent character.
Applications in Fragrance Compositions:
This compound's versatile and relatively gentle scent profile makes it a valuable modifier and blender in a variety of fragrance types:
-
Floral Accords: It can be used to soften and sweeten powerful white floral notes like tuberose and ylang-ylang, adding a subtle fruity lift without the overt medicinal quality of methyl salicylate.
-
Fruity Compositions: It enhances and rounds out fruity notes, particularly those with a berry or grape character. Its ester quality can provide a jam-like sweetness.
-
Fougère and Aromatic Fragrances: The herbaceous facet of this compound can complement the green and aromatic notes found in fougère and other herbaceous fragrance families.
-
Functional Perfumery: Due to its pleasant and long-lasting scent, it is utilized in a wide range of personal care products such as soaps, lotions, and hair care, as well as in home fragrance applications like candles and air fresheners.[3]
Safety and Regulatory Landscape
The safe use of any fragrance ingredient is paramount. While specific, comprehensive toxicological data and a dedicated RIFM (Research Institute for Fragrance Materials) safety assessment for this compound are not as readily available as for more common ingredients, its safety can be inferred from data on structurally related compounds and general principles of toxicology.
General Safety Considerations:
Based on safety data for related compounds such as Methyl Benzoate and Methyl 2-methoxybenzoate, the following potential hazards should be considered and appropriate handling procedures implemented:
-
Harmful if swallowed: Acute oral toxicity is a potential concern.[9]
-
Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.
-
Skin Sensitization: Some related benzoates have been shown to have skin-sensitizing potential.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling, storage, and disposal information.
Regulatory Status and IFRA Standards:
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. While a specific IFRA standard for this compound is not prominently listed, the use of any fragrance ingredient must comply with the IFRA Code of Practice. This includes adherence to concentration limits for various product categories to minimize the risk of adverse effects such as skin sensitization. Perfumers and formulators are responsible for ensuring that the final fragrance composition complies with all relevant regulations and safety standards.
Analytical Characterization
The quality and purity of this compound are critical for its consistent performance in fragrance formulations. A suite of analytical techniques is employed to identify and quantify this ingredient, ensuring it is free from impurities that could negatively impact the final scent profile.
Primary Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile fragrance compounds.[3][10] GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while MS provides identification based on the mass-to-charge ratio of the fragmented molecules. A study on the GC-MS separation of regioisomeric methyl ethoxybenzoates has demonstrated the efficacy of this technique for resolving and identifying these isomers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound and confirming its identity. Spectral data for this compound is available in chemical databases.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group and the aromatic ring. This technique can serve as a rapid quality control check.
Conclusion and Future Perspectives
This compound is a valuable and versatile fragrance ingredient that offers a unique combination of sweet, fruity, and herbaceous notes. Its ability to act as a modifier and blender makes it a useful tool for perfumers seeking to create nuanced and sophisticated scent profiles. A solid understanding of its synthesis, physicochemical properties, and analytical characterization is essential for its successful and safe application.
While the existing body of knowledge on this compound is substantial, further research would be beneficial in several areas. A comprehensive toxicological evaluation and the establishment of a specific RIFM safety assessment and IFRA standard would provide greater clarity and confidence for its use. Additionally, more detailed sensory analysis and the publication of exemplary fragrance formulations would further aid perfumers in harnessing the full potential of this intriguing aromatic ester. As the fragrance industry continues to evolve, the demand for well-characterized and versatile ingredients like this compound is likely to grow, solidifying its place in the perfumer's palette.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. primescholars.com [primescholars.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 2-ethoxybenzoate from 2-ethoxybenzoic acid: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of methyl 2-ethoxybenzoate from 2-ethoxybenzoic acid via Fischer esterification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein is structured to provide not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful and safe execution of the synthesis.
Introduction
This compound is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring an ester and an ether functional group on an aromatic ring, makes it a versatile building block in medicinal chemistry. The synthesis described here employs the Fischer-Speier esterification, a classic and cost-effective method for the preparation of esters from carboxylic acids and alcohols.[2] This acid-catalyzed reaction is an equilibrium process, and this guide will detail the strategies employed to drive the reaction towards the desired product, ensuring a high yield and purity.
Reaction Principle and Mechanism
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] In this specific application, 2-ethoxybenzoic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield this compound.
The overall reaction is as follows:
C₉H₁₀O₃ (2-Ethoxybenzoic Acid) + CH₃OH (Methanol) ⇌ C₁₀H₁₂O₃ (this compound) + H₂O
The mechanism of Fischer esterification is a well-established example of nucleophilic acyl substitution and involves several key, reversible steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to regenerate the acid catalyst and yield the final ester product.
To favor the formation of the ester, the equilibrium is shifted to the right by employing a large excess of the alcohol (methanol) and, in some setups, by removing the water as it is formed.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade | Safety Precautions |
| 2-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 | 8.31 g (0.05 mol) | Sigma-Aldrich, ≥98% | Irritant. Avoid contact with skin and eyes.[4] |
| Methanol | CH₃OH | 32.04 | 50 mL (excess) | Fisher Scientific, ACS Grade | Highly flammable, toxic if swallowed, inhaled, or in contact with skin. |
| Sulfuric acid, concentrated | H₂SO₄ | 98.08 | 2.5 mL | VWR, ACS Grade | Corrosive, causes severe skin burns and eye damage.[5] |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | Sigma-Aldrich, ACS Grade | Highly flammable, may form explosive peroxides. |
| 5% Sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | Prepared in-house | Mild irritant. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ~5 g | Fisher Scientific, ACS Grade | Hygroscopic. |
| Boiling chips | - | - | 2-3 | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks (100 mL, 250 mL)
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Glass funnel
-
pH paper
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 8.31 g (0.05 mol) of 2-ethoxybenzoic acid and a magnetic stir bar.
-
Add 50 mL of methanol to the flask. Stir the mixture until the 2-ethoxybenzoic acid is fully dissolved.
-
In a fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the stirring solution. Caution: The addition is exothermic.
-
Add a few boiling chips to the flask.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.
-
Heat the mixture to reflux (approximately 65°C) using a heating mantle or water bath.
-
Continue refluxing with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Rinse the reaction flask with 50 mL of diethyl ether and add this to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Check the pH of the aqueous wash to ensure it is neutral or slightly basic. If it is still acidic, repeat the sodium bicarbonate wash.
-
Wash the organic layer with 25 mL of water.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate for about 10-15 minutes, swirling occasionally.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Product Characterization:
-
The resulting crude product is this compound, which should be a clear to pale yellow liquid.[6]
-
Determine the mass of the product and calculate the percentage yield.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and GC-MS.
-
Product Characterization
Analytical Workflow Diagram
Caption: Analytical workflow for product characterization.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum is a key tool for confirming the structure of the product. The expected signals for this compound are:
-
A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH ₃).
-
A quartet corresponding to the methylene protons of the ethoxy group (-OCH ₂CH₃).
-
A singlet for the methyl protons of the ester group (-COOCH ₃).
-
Multiplets in the aromatic region corresponding to the four protons on the benzene ring.
-
-
A reference ¹H NMR spectrum for this compound is available for comparison.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
-
A signal for the carbonyl carbon of the ester group.
-
Signals for the aromatic carbons, with the carbon attached to the ethoxy group and the carbon attached to the ester group appearing at different chemical shifts.
-
Signals for the carbons of the ethoxy and methyl ester groups.
-
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A strong C=O stretch for the ester carbonyl group, typically around 1720-1740 cm⁻¹.
-
C-O stretching bands for the ester and ether linkages.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
Aromatic C=C stretching bands.
-
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
GC-MS analysis is used to determine the purity of the sample and to confirm its molecular weight.
-
The gas chromatogram should show a single major peak for the product.
-
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.2, corresponding to the molecular weight of this compound.[1]
-
Characteristic fragmentation patterns for methyl ethoxybenzoates can also be observed.[8]
-
Safety and Handling
-
This experiment must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
2-Ethoxybenzoic acid: Causes skin and serious eye irritation.[4]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.[5]
-
Diethyl Ether: Highly flammable. Keep away from ignition sources.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. rsc.org [rsc.org]
- 5. columbuschemical.com [columbuschemical.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound(3686-55-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Methyl 2-ethoxybenzoate via Fischer Esterification: An Application Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-ethoxybenzoate, a valuable building block in organic synthesis, through the classic Fischer esterification reaction. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction: The Significance of Fischer Esterification and this compound
The Fischer esterification, a cornerstone of organic synthesis, facilitates the formation of an ester through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] This equilibrium-driven process is widely employed in both academic and industrial settings for its robustness and the use of readily available, inexpensive starting materials.[2][3] The reaction mechanism involves the initial protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically sulfuric acid, which enhances its electrophilicity.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
This compound, the target molecule of this protocol, serves as a versatile intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring both an ester and an ether functional group, allows for a range of subsequent chemical transformations.
This application note will provide a step-by-step protocol for the synthesis of this compound from 2-ethoxybenzoic acid and methanol, with a focus on optimizing reaction yield and ensuring product purity.
Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided below. It is imperative to consult the Safety Data Sheet (SDS) for each chemical prior to commencing any experimental work.
| Reagent | Formula | MW ( g/mol ) | Concentration | Key Hazards |
| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | - | Harmful if swallowed, Causes serious eye irritation.[5] |
| Methanol | CH₃OH | 32.04 | Anhydrous | Highly flammable, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs.[6] |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Causes severe skin burns and eye damage, May be corrosive to metals.[7][8] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Extremely flammable, May form explosive peroxides. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Aqueous | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving volatile and hazardous chemicals must be performed within a certified chemical fume hood.
Reaction Setup and Procedure
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-ethoxybenzoic acid in 30 mL of anhydrous methanol. The use of a large excess of methanol is crucial to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[9]
-
Catalyst Addition: While stirring the solution in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid dropwise.[10][11] The addition should be slow to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with three 30 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.
-
Neutralization: Wash the combined organic layers with two 30 mL portions of saturated sodium bicarbonate solution to neutralize any unreacted sulfuric acid and 2-ethoxybenzoic acid.[1][4] Be sure to vent the separatory funnel frequently, as the neutralization process generates carbon dioxide gas.
-
Brine Wash: Wash the organic layer with one 30 mL portion of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[10]
-
Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If further purification is required, the crude product can be distilled under reduced pressure.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.75 (dd, 1H), 7.40 (t, 1H), 6.95 (t, 1H), 6.90 (d, 1H), 4.10 (q, 2H), 3.85 (s, 3H), 1.45 (t, 3H) |
| ¹³C NMR | δ (ppm): 166.5, 158.0, 133.0, 131.0, 120.5, 119.5, 113.0, 64.0, 51.5, 14.5[12] |
| IR (Infrared) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1730 (C=O, ester), ~1600, 1490 (C=C, aromatic), ~1250 (C-O, ester and ether) |
Safety and Hazard Management
The chemicals used in this protocol are hazardous and must be handled with appropriate safety precautions.
-
2-Ethoxybenzoic Acid: Harmful if swallowed and causes serious eye irritation.[5] Avoid ingestion and contact with eyes.
-
Methanol: Highly flammable and toxic. It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Sulfuric Acid: Highly corrosive and can cause severe burns.[7][8] Always add acid to other liquids slowly and with cooling. Wear acid-resistant gloves, safety goggles, and a lab coat.
-
Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby when handling.
All experimental procedures should be conducted in a well-ventilated fume hood.[7] Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of accidental exposure, consult the relevant SDS and seek immediate medical attention.
Troubleshooting and Optimization
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[13] To improve the yield of this compound, consider the following:
-
Increase the Excess of Alcohol: Using a larger excess of methanol will further shift the equilibrium towards the product side.
-
Removal of Water: While not detailed in this protocol for simplicity, the removal of water as it is formed can significantly increase the yield. This can be achieved by using a Dean-Stark apparatus.
-
Extended Reaction Time: If TLC analysis indicates incomplete reaction, extending the reflux time may be beneficial.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound via Fischer esterification. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs. The principles and techniques described herein are broadly applicable to other Fischer esterification reactions, making this a valuable guide for synthetic chemists.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. docsity.com [docsity.com]
- 3. mdpi.com [mdpi.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. echemi.com [echemi.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. This compound(3686-55-3) 13C NMR spectrum [chemicalbook.com]
- 13. personal.tcu.edu [personal.tcu.edu]
Application Note & Protocol: High-Purity Isolation of Methyl 2-ethoxybenzoate via Automated Flash Column Chromatography
Abstract
Methyl 2-ethoxybenzoate is a key aromatic ester intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to significant downstream complications, including undesirable side reactions and compromised final product integrity. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the scientific rationale behind each step, from the initial analytical thin-layer chromatography (TLC) for solvent system optimization to the final isolation of the purified product. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.
Introduction: The Rationale for Chromatographic Purification
Column chromatography is a cornerstone liquid chromatography technique for the separation and purification of individual compounds from a mixture.[1] The separation is predicated on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2] For compounds like this compound, which possess moderate polarity due to the presence of both an ester and an ether functional group, normal-phase chromatography is an exceptionally effective purification strategy.[3] In this modality, a polar stationary phase, such as silica gel, is employed in conjunction with a non-polar mobile phase.[3] Less polar compounds in the mixture exhibit a weaker affinity for the stationary phase and a greater affinity for the mobile phase, causing them to elute from the column more rapidly.[2] Conversely, more polar compounds interact more strongly with the stationary phase and are retained for longer, thus achieving separation.[2]
This protocol will systematically guide the user through the process, emphasizing the causality behind experimental choices to ensure a successful and efficient purification.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | [4][5] |
| Molecular Weight | 180.2 g/mol | [4] |
| Appearance | Liquid | [5] |
| Polarity | Moderately Polar | [6][7] |
| Solubility | Soluble in organic solvents | [8] |
The ester and ether functionalities impart a degree of polarity to this compound, making it ideally suited for separation from less polar starting materials or byproducts (e.g., unreacted alkyl halides) and more polar impurities (e.g., hydrolyzed carboxylic acid) using silica gel chromatography.
Pre-Purification Step: Solvent System Optimization via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to first identify an optimal mobile phase using Thin-Layer Chromatography (TLC).[9] TLC operates on the same principles as column chromatography but on a smaller, analytical scale. The goal is to find a solvent system that provides good separation between the desired compound and its impurities, with the target compound exhibiting a Retention Factor (Rf) of approximately 0.25-0.35.[10] This Rf range ensures that the compound will be well-retained on the column but will still elute in a reasonable volume of solvent, leading to an efficient separation.[10]
Protocol 1: TLC Analysis
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[11]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the dissolved mixture onto the baseline.[11]
-
Development: Place the TLC plate in a developing chamber containing a pre-selected solvent system (e.g., a mixture of hexane and ethyl acetate). A common starting point for moderately polar compounds is 20% ethyl acetate in hexane.[12] Ensure the solvent level is below the baseline. Allow the mobile phase to ascend the plate via capillary action until it is about 1 cm from the top.[11]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the separated spots under a UV lamp (254 nm).[11]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the polarity of the solvent system until the spot corresponding to this compound has an Rf value between 0.25 and 0.35.
Detailed Protocol: Flash Column Chromatography Purification
This protocol outlines the purification of this compound using flash column chromatography, a technique that utilizes positive pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations.[14]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Optimized mobile phase (e.g., Hexane/Ethyl Acetate mixture)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Rotary evaporator
Step 1: Column Packing (Slurry Method)
Proper column packing is critical to achieving a high-resolution separation. The slurry method is highly recommended as it minimizes the chances of air bubbles and channels forming within the stationary phase.[1][9]
-
Preparation: Secure the chromatography column in a vertical position with a clamp. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer (approx. 1 cm) of sand over the plug.[1]
-
Slurry Formation: In a separate beaker, weigh out the required amount of silica gel. Add the initial, low-polarity mobile phase to the silica gel to form a free-flowing slurry.[1]
-
Packing the Column: With the stopcock open, pour the silica gel slurry into the column. Continuously tap the side of the column gently to encourage even settling of the silica gel and to dislodge any trapped air bubbles.[1]
-
Equilibration: Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top.[1] Wash the column with 2-3 column volumes of the initial mobile phase to ensure the packing is stable and fully equilibrated. Never allow the solvent level to drop below the top of the silica bed, as this can cause the column to crack, leading to poor separation.[9]
Step 2: Sample Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane to ensure complete dissolution.[1]
-
Application: Carefully apply the dissolved sample solution to the top of the silica gel bed using a pipette.[15]
-
Adsorption: Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand layer.[1]
Step 3: Elution (Gradient Elution)
For mixtures containing compounds with a range of polarities, a gradient elution strategy is often more effective than an isocratic (single solvent composition) one.[16][17] By gradually increasing the polarity of the mobile phase, each compound can be eluted under optimal conditions, resulting in sharper peaks and better resolution.[18][19]
-
Initial Elution: Begin eluting with the low-polarity solvent system determined during the TLC optimization (e.g., 10% Ethyl Acetate in Hexane). This will elute any non-polar impurities.[16]
-
Gradient Formation: Gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase.[16] This can be done in a stepwise fashion (e.g., increasing from 10% to 15%, then to 20% ethyl acetate) or as a continuous linear gradient if using an automated chromatography system.[20]
-
Elution of Target Compound: As the polarity of the mobile phase increases, the moderately polar this compound will begin to move down the column and elute.
-
Final Wash: After the target compound has been eluted, a final wash with a high-polarity solvent (e.g., 50% Ethyl Acetate in Hexane) can be performed to elute any remaining highly polar impurities from the column.[21]
Step 4: Fraction Collection and Analysis
-
Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to determine which ones contain the purified this compound.[2] Spot each fraction on a TLC plate alongside a spot of the crude starting material. Develop and visualize the plate as described in Protocol 1.
Step 5: Product Isolation
-
Pooling Fractions: Combine the fractions that contain only the pure this compound (i.e., show a single spot on the TLC plate with the correct Rf value).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Summary of Recommended Parameters & Workflow
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Slightly acidic medium, ideal for separating moderately polar organic compounds.[14] |
| Mobile Phase | Hexane/Ethyl Acetate | A standard and effective solvent system for a wide range of compounds.[12] The polarity can be easily tuned. |
| Elution Strategy | Gradient Elution | Provides better resolution for complex mixtures and results in sharper peaks compared to isocratic elution.[16][17] |
| Optimal Rf | 0.25 - 0.35 | Ensures good retention on the column while allowing for elution in a reasonable solvent volume.[10] |
Visual Workflow of the Purification Process
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloaded- Column packed improperly (channels) | - Re-optimize the mobile phase with TLC.- Use a larger column or less sample.- Repack the column carefully using the slurry method. |
| Cracked/Dry Column | Solvent level dropped below the top of the silica bed. | This is irreversible for the current run. Always keep the column wet. Repack for the next run. |
| Streaking/Tailing Bands | - Sample is not sufficiently soluble in the mobile phase.- Sample is too acidic/basic for silica gel. | - Load the sample in a stronger, more polar solvent.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds). |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of Methyl 2-ethoxybenzoate
This technical guide provides a comprehensive methodology for the purification of Methyl 2-ethoxybenzoate. Addressing a common inquiry regarding its purification, this document clarifies the appropriate techniques based on the compound's physical properties and provides detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Purifying a Liquid Ester
This compound is a valuable intermediate in organic synthesis. However, a common misconception arises regarding its purification. While recrystallization is a powerful technique for purifying solid compounds, it is not applicable to substances that are liquid at or near room temperature.[1] Chemical data sources confirm that this compound is a liquid under standard conditions.[2][3] Therefore, this guide will focus on the appropriate purification methods for a liquid ester, ensuring high purity and yield.
The purification of liquid esters, particularly those synthesized via Fischer esterification, typically involves a multi-step process aimed at removing unreacted starting materials, catalysts, and by-products.[4][5] The most common impurities include residual carboxylic acids and alcohols. A robust purification strategy involves a preliminary work-up using liquid-liquid extraction followed by a final purification step, most commonly distillation.[6]
Part 1: Preliminary Purification via Liquid-Liquid Extraction
The initial step in purifying crude this compound is to remove acidic and water-soluble impurities. This is efficiently achieved through a series of washes in a separatory funnel.
Causality Behind the Washing Steps
-
Aqueous Base Wash: An initial wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) is crucial for neutralizing and removing any unreacted 2-ethoxybenzoic acid. The acid is deprotonated by the base to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[4]
-
Water Wash: Subsequent washing with water removes any remaining base and other water-soluble impurities.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
Experimental Protocol: Liquid-Liquid Extraction Work-up
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup from carbon dioxide evolution.
-
Shake the funnel gently for 1-2 minutes, venting frequently.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. After separation, drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.
-
Filter the dried organic layer by gravity filtration into a round-bottom flask suitable for distillation.
| Washing Agent | Purpose | Chemical Reaction |
| 5% Sodium Bicarbonate | Removes acidic impurities | 2-ethoxybenzoic acid + NaHCO₃ → Sodium 2-ethoxybenzoate + H₂O + CO₂ |
| Deionized Water | Removes residual base and water-soluble impurities | - |
| Brine (Saturated NaCl) | Removes bulk dissolved water from the organic layer | - |
Part 2: Final Purification by Vacuum Distillation
For high-boiling point liquids like this compound, vacuum distillation is the preferred method for final purification.[7] Lowering the pressure above the liquid reduces its boiling point, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 245 °C (at atmospheric pressure) | [3] |
| Density | ~1.11 g/mL | [3] |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation: Place the dried and filtered crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Close all connections and slowly open the vacuum source. The pressure should gradually decrease to the desired level (typically 1-10 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first few drops of distillate, which may contain residual solvent or more volatile impurities, in a separate receiving flask.
-
Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point at the given pressure, switch to a clean receiving flask to collect the pure this compound.
-
Tailings: Stop the distillation before the distillation flask goes to dryness to avoid the concentration of non-volatile impurities.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air to the system.
Visualization of the Purification Workflow
Caption: Workflow for the purification of crude this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion during extraction | Vigorous shaking; presence of surfactants. | Allow the mixture to stand for a longer period. Add a small amount of brine to break the emulsion. |
| "Bumping" during distillation | Uneven heating; absence of boiling chips/stirring. | Ensure adequate stirring or add fresh boiling chips. |
| No distillate at expected temperature | Vacuum is not low enough; thermometer placement is incorrect. | Check for leaks in the distillation setup. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser. |
| Product decomposes during distillation | Temperature is too high. | Increase the vacuum to further lower the boiling point. |
Conclusion
The purification of this compound, a liquid ester, is effectively achieved through a two-stage process involving a liquid-liquid extraction work-up followed by vacuum distillation. This methodology ensures the removal of both acidic and volatile/non-volatile impurities, yielding a product of high purity suitable for subsequent applications in research and development. Adherence to the detailed protocols and troubleshooting guidelines presented in this document will enable scientists to consistently obtain high-quality this compound.
References
- 1. rroij.com [rroij.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. researchgate.net [researchgate.net]
- 7. longchangchemical.com [longchangchemical.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Methyl 2-ethoxybenzoate
Abstract
This application note presents a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl 2-ethoxybenzoate. The narrative follows a logical progression from initial analyte characterization and method scouting to in-depth optimization, forced degradation studies, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Detailed protocols, the scientific rationale behind experimental choices, and data interpretation are provided to guide researchers and drug development professionals in establishing a method suitable for its intended purpose, particularly for quality control and stability testing of pharmaceutical substances.
Introduction and Preliminary Considerations
This compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is an aromatic ester.[5][6][7][8] The development of a stability-indicating analytical method is a critical task in pharmaceutical development, designed to quantify the active pharmaceutical ingredient (API) while also separating it from any process impurities and degradation products.[9][10][11][12] Such a method must be specific, accurate, and precise to ensure the quality, safety, and efficacy of a drug product throughout its shelf life.
Analyte Physicochemical Properties: Before initiating method development, understanding the analyte's properties is crucial.
-
Structure: this compound possesses a benzene ring, making it an excellent chromophore for UV detection.[13]
-
Functional Groups: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, a key consideration for forced degradation studies and sample preparation.
Based on these properties, a reversed-phase HPLC method using a C18 column with a UV detector is the logical starting point.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with gradient capability, UV/PDA detector, column oven, analytical balance, pH meter. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Zorbax Eclipse, Waters Symmetry). |
| Chemicals | This compound reference standard, HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Formic acid, Ammonium acetate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Water (Milli-Q or equivalent). |
| Glassware | Volumetric flasks, pipettes, autosampler vials. |
HPLC Method Development and Optimization
The goal of method development is to achieve adequate retention, resolution, and peak symmetry for the parent analyte and all potential degradants.
Initial Method Scouting
Method scouting involves evaluating different columns and mobile phases to find the best initial separation conditions.[18]
-
Column Selection: A C18 bonded silica column is the workhorse for reversed-phase chromatography and is selected as the primary column due to the non-polar nature of the analyte.[16][19]
-
Mobile Phase Selection: A combination of an aqueous phase and an organic modifier is used. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[20] A simple starting point is a mixture of water and acetonitrile.
-
Wavelength Selection: A UV scan of this compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on its aromatic structure, a λmax is expected in the range of 230-280 nm. For this study, 276 nm was chosen as a suitable wavelength for detection.[21]
-
Scouting Gradient: A broad "scouting" gradient is run to determine the approximate elution conditions.[17]
Protocol 1: Initial Scouting Gradient
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 10% to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 276 nm
Method Optimization
Based on the scouting run, the method is optimized to achieve the desired chromatographic performance.
-
Mobile Phase Composition: The ratio of organic to aqueous phase is adjusted to achieve a retention factor (k') between 2 and 10 for the main peak. If peak shape is poor (e.g., tailing), adding a buffer or acid to the aqueous phase can help. A mobile phase of 30 mM ammonium acetate buffer (pH 4.7) and acetonitrile was found to provide good peak shape and resolution.[22]
-
Gradient Slope: The gradient is refined to ensure separation between the main peak and any impurities or degradants observed during forced degradation studies. A shallower gradient around the elution time of the main peak can improve the resolution of closely eluting species.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Adjusting the column temperature (e.g., 30-40°C) can improve peak shape and alter selectivity.
Final Optimized Isocratic Method
After optimization, the following isocratic method was established, providing a balance of resolution, peak shape, and run time.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 276 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability Testing (SST)
SST is performed before any analysis to ensure the chromatographic system is performing adequately.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 replicate injections) |
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing and demonstrating the specificity of a stability-indicating method.[10][11][23] The goal is to generate potential degradation products and ensure the method can separate them from the intact analyte. The ICH Q1A(R2) guideline suggests targeting 5-20% degradation.[24][25]
Protocol 2: Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of ACN and water.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intervals, cool, and neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and inject.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid reference standard in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase before injection.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23][25] Analyze a control sample stored in the dark.
Results: The method successfully separated the main this compound peak from all degradant peaks formed under stress conditions. Peak purity analysis using a PDA detector confirmed the spectral homogeneity of the parent peak in the presence of its degradants, thus establishing the method's specificity and stability-indicating nature.
Method Validation (ICH Q2(R1))
The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Protocol 3: Validation Procedures
-
Specificity: Confirmed through forced degradation studies and by injecting a blank (mobile phase) and placebo to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: A series of five concentrations were prepared from 50% to 150% of the target assay concentration (e.g., 100 µg/mL). The peak area was plotted against concentration, and the correlation coefficient (r²) was calculated.
-
Range: The range was established from the linearity study, demonstrating acceptable accuracy and precision from 80% to 120% of the target concentration.[1]
-
Accuracy (Recovery): Determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of the analyte at 100% concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day): The repeatability assay was performed by a different analyst on a different day with a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: The method's robustness was tested by making small, deliberate variations in method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
Validation Summary Table
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT. Peak purity > 99.5%. | Pass |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 |
| Range | 80-120% of target concentration | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | 0.8%; 1.2% |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.15 µg/mL |
| Robustness | SST parameters met under all varied conditions. | Pass |
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method was successfully developed and validated for the quantification of this compound. The method demonstrated effective separation of the parent compound from its degradation products generated under various stress conditions. This validated method is suitable for routine quality control analysis and stability studies of this compound in bulk drug and finished pharmaceutical products.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 19. m.youtube.com [m.youtube.com]
- 20. hplc.eu [hplc.eu]
- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
1H NMR and 13C NMR assignments for Methyl 2-ethoxybenzoate
An Application Guide to the Structural Elucidation of Methyl 2-ethoxybenzoate using ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is an aromatic ester with applications in the synthesis of pharmaceuticals and as a fragrance component. The precise confirmation of its chemical structure is a critical step in quality control and drug development, ensuring purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This application note provides a comprehensive guide for researchers and scientists on the detailed assignment of ¹H and ¹³C NMR spectra for this compound. By delving into the causality behind experimental choices and spectral patterns, this guide aims to equip users with the expertise to confidently interpret the NMR data for this and structurally related molecules.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and unambiguous atom numbering system. The structure of this compound is presented below, with each unique proton and carbon position labeled. This numbering will be used consistently throughout the analysis.
Caption: Molecular structure and atom numbering for this compound.
Experimental Protocol: NMR Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical acquisition workflow.
Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.
-
Weighing the Sample: Accurately weigh the sample. For a standard 5 mm NMR tube, 5-25 mg is sufficient for ¹H NMR, while ¹³C NMR, being inherently less sensitive, typically requires 50-100 mg for a spectrum to be acquired in a reasonable time.[1][2]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds like this compound.[3] The use of a deuterated solvent is crucial to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's deuterium lock.[3]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[4] Preparing the solution in a separate vial ensures complete dissolution and allows for filtering if necessary before transferring to the NMR tube.[1][2]
-
Internal Standard: Add a small amount of an internal standard. Tetramethylsilane (TMS) is the universal reference for ¹H and ¹³C NMR in organic solvents, defined as 0.0 ppm.[1][4] Its single, sharp signal appears upfield of most organic compounds, preventing spectral overlap.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[5] Ensure there are no solid particles, as they can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[1][4] The final sample height should be between 4-5 cm.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
General NMR Acquisition Workflow
The process from a prepared sample to final data analysis follows a standardized workflow, which is essential for obtaining high-quality, reproducible results.
Caption: Standard workflow for NMR data acquisition and analysis.
¹H NMR Spectral Analysis and Assignments
The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
The chemical environment of a proton determines its resonance frequency. Protons near electronegative atoms or electron-withdrawing groups are "deshielded" and appear at a higher chemical shift (downfield).[6] Conversely, proximity to electron-donating groups "shields" protons, moving their signals upfield.[7]
Aromatic Region (δ 6.5-8.0 ppm)
The four protons on the benzene ring are in distinct chemical environments due to the ortho-substitution pattern.[8]
-
H6 (ortho to -COOCH₃): This proton is adjacent to the electron-withdrawing ester group, causing significant deshielding. It is expected to be the furthest downfield. Its signal will be split by H5 (ortho-coupling, J ≈ 7-10 Hz) and potentially by H4 (meta-coupling, J ≈ 2-3 Hz), likely appearing as a doublet of doublets (dd).[9]
-
H4 (para to -COOCH₃): This proton experiences complex electronic effects. It is expected to appear as a triplet of doublets (td) or a complex multiplet due to coupling with H3 and H5 (ortho) and H6 (meta).
-
H5 (para to -OCH₂CH₃): This proton is influenced by the electron-donating ethoxy group, which shields the para position.[7] It will be coupled to H4 and H6 (ortho and meta, respectively), likely appearing as a triplet of doublets (td).
-
H3 (ortho to -OCH₂CH₃): The strong shielding effect of the adjacent electron-donating ethoxy group will shift this proton significantly upfield relative to the other aromatic protons.[7] It will be split by H4 (ortho-coupling), appearing as a doublet (d).
Aliphatic Region (δ 0-5.0 ppm)
-
-OCH₃ (C8 protons): These three protons are part of the methyl ester. With no adjacent protons, their signal will be a sharp singlet. Proximity to the ester functionality places this signal around δ 3.9 ppm.[10]
-
-OCH₂CH₃ (C9 protons): The methylene protons are adjacent to an oxygen atom, which deshields them significantly, placing their signal around δ 4.1 ppm. They have three neighboring protons on C10, splitting the signal into a quartet (q) (n+1=4).
-
-OCH₂CH₃ (C10 protons): The terminal methyl protons of the ethoxy group are in a standard aliphatic environment. Their signal appears furthest upfield, around δ 1.4 ppm. They are coupled to the two methylene protons on C9, resulting in a triplet (t) (n+1=3).
Summary of ¹H NMR Assignments
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~7.8 | dd | ³J ≈ 8.0, ⁴J ≈ 1.8 | 1H |
| H4 | ~7.5 | td | ³J ≈ 8.0, ⁴J ≈ 1.8 | 1H |
| H5 | ~7.0 | t | ³J ≈ 7.5 | 1H |
| H3 | ~6.9 | d | ³J ≈ 8.5 | 1H |
| -OCH₃ (H8) | ~3.9 | s | - | 3H |
| -OCH₂- (H9) | ~4.1 | q | ³J ≈ 7.0 | 2H |
| -CH₃ (H10) | ~1.4 | t | ³J ≈ 7.0 | 3H |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual values may vary slightly depending on solvent and concentration.[11][12][13]
¹³C NMR Spectral Analysis and Assignments
Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom. The chemical shift is highly sensitive to the carbon's electronic environment.
-
Carbonyl Carbon (C7): The C=O carbon of the ester is the most deshielded carbon, appearing furthest downfield, typically in the δ 165-170 ppm range.[14]
-
Aromatic Carbons (C1-C6): These carbons resonate in the δ 110-160 ppm region.[8]
-
C2 (ipso to -OCH₂CH₃): This carbon, directly attached to the electronegative oxygen, will be significantly deshielded.
-
C1 (ipso to -COOCH₃): This is a quaternary carbon, and its signal is expected to be weaker than protonated carbons.[15] Its chemical shift is influenced by the attached ester group.
-
C4 & C6: These carbons are deshielded relative to C3 and C5 due to their positions relative to the electron-withdrawing ester group.
-
C3 & C5: These carbons are shielded by the electron-donating effect of the ethoxy group.
-
-
Aliphatic Carbons (C8, C9, C10):
-
-OCH₂- (C9): The carbon bonded to the aromatic ring's oxygen will appear around δ 60-65 ppm.
-
-OCH₃ (C8): The methyl ester carbon typically resonates around δ 52 ppm.[14]
-
-CH₃ (C10): The terminal methyl carbon of the ethoxy group is the most shielded carbon, appearing furthest upfield around δ 14-15 ppm.
-
Summary of ¹³C NMR Assignments
| Carbon Assignment | Predicted δ (ppm) |
| C7 (-C=O) | ~166.5 |
| C2 | ~158.0 |
| C4 | ~133.5 |
| C6 | ~131.5 |
| C1 | ~121.0 |
| C5 | ~120.0 |
| C3 | ~113.0 |
| C9 (-OCH₂-) | ~64.0 |
| C8 (-OCH₃) | ~52.0 |
| C10 (-CH₃) | ~14.8 |
Note: Quaternary carbons (C1, C2, C7) will typically show lower signal intensity.[15]
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of this compound. The characteristic chemical shifts, integration values, and coupling patterns observed for the aromatic and aliphatic protons in the ¹H spectrum, combined with the distinct chemical shifts for all ten carbon atoms in the ¹³C spectrum, provide a unique spectroscopic fingerprint for the molecule. This application note serves as a detailed protocol and interpretation guide, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. rsc.org [rsc.org]
- 15. web.mnstate.edu [web.mnstate.edu]
Application Note: Methyl 2-ethoxybenzoate as an Internal Standard for Chromatographic Quantification
For: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Precision in Chromatography
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accuracy and precision of quantitative analysis are paramount. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for separating and quantifying analytes in complex matrices. However, the analytical process is susceptible to variations arising from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. The use of an internal standard (IS) is a robust strategy to mitigate these sources of error, thereby enhancing the reliability and reproducibility of quantitative data.[1]
An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the sample. It should also be chromatographically resolved from the analyte and other matrix components.[2] This application note provides a detailed guide on the use of Methyl 2-ethoxybenzoate as an effective internal standard for the quantification of various organic compounds, particularly in GC-MS and HPLC-UV analysis. We will delve into the rationale for its selection, its physicochemical properties, and provide comprehensive protocols for its application and method validation.
Rationale for Selecting this compound
This compound, a benzoate ester, presents several advantageous characteristics that make it a suitable internal standard for a range of analytes, especially those with aromatic and ester functionalities. Its structural similarity to many pharmaceutical compounds and organic pollutants ensures that it behaves comparably during sample extraction, derivatization, and chromatographic analysis. This analogous behavior is crucial for compensating for variations throughout the analytical workflow.
The ethoxy group at the ortho position provides a unique structural feature that often facilitates chromatographic separation from closely related benzoate and salicylate derivatives. Furthermore, its moderate polarity and boiling point allow for its application in both GC and reversed-phase HPLC methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | Colorless liquid | --- |
| Boiling Point | 245 °C | --- |
| Density | 1.11 g/cm³ | --- |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | --- |
| CAS Number | 3686-55-3 | [3] |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the preparation and use of this compound as an internal standard. These protocols are based on established methodologies for similar internal standards, such as methyl benzoate, and should be optimized for the specific analyte and matrix.[1]
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound.
Materials:
-
This compound (≥99% purity)
-
HPLC-grade methanol or acetonitrile
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the compound in a small amount of the chosen solvent (methanol or acetonitrile). d. Once dissolved, bring the flask to volume with the solvent. e. Stopper the flask and invert it several times to ensure homogeneity. f. Store the stock solution at 2-8°C in a tightly sealed, light-protected container.
-
Working Standard Solution (e.g., 10 µg/mL): a. Pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the chosen solvent. c. This working solution is now ready to be spiked into calibration standards and samples. The concentration of the working solution should be adjusted based on the expected concentration range of the analyte.
Workflow for Sample Preparation and Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Protocol 2: GC-MS Method for Quantification (Analogous to Methyl Benzoate Method)
Objective: To provide a starting point for developing a GC-MS method using this compound as an internal standard. This method is adapted from a validated procedure for a structurally similar compound.[1]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Data Acquisition:
-
Monitor for characteristic ions of the analyte and this compound (m/z 180, 151, 121, 93).
Protocol 3: HPLC-UV Method for Quantification
Objective: To provide a general HPLC-UV method suitable for the analysis of non-volatile or thermally labile compounds using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
HPLC-UV Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, with 0.1% formic acid for peak shape improvement) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the analyte) |
| Run Time | 15 minutes (adjust as needed for elution of analyte and IS) |
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application. The following parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank matrix samples.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of at least five calibration standards should be prepared and analyzed. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration, and the linearity is assessed by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.995.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and expressing the result as a percentage of the nominal value.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Example Performance Data (Hypothetical)
The following table illustrates typical acceptance criteria for a validated chromatographic method.
| Validation Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
Conclusion
This compound is a versatile and reliable internal standard for the quantitative analysis of a variety of organic compounds by both GC-MS and HPLC-UV. Its physicochemical properties and structural similarity to many common analytes make it an excellent choice for correcting for analytical variability. The protocols and validation guidelines presented in this application note provide a solid foundation for the development and implementation of robust and accurate chromatographic methods. By following these principles, researchers can ensure the scientific integrity and trustworthiness of their quantitative data.
References
Application Note: Enhanced Detection of Methyl 2-ethoxybenzoate Through Derivatization Strategies
Abstract
This application note provides a comprehensive guide for the derivatization of methyl 2-ethoxybenzoate to enhance its analytical detection by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to its inherent chemical properties, direct analysis of this compound can be challenging, often resulting in poor sensitivity and chromatographic performance. This guide outlines a two-step process involving the initial hydrolysis of the methyl ester to 2-ethoxybenzoic acid, followed by derivatization of the resulting carboxylic acid. We present detailed protocols for silylation and alkylation for GC analysis, and fluorescent tagging for HPLC analysis, enabling researchers, scientists, and drug development professionals to achieve significantly improved detection limits and more robust analytical methods. The rationale behind the selection of derivatization reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.
Introduction: The Rationale for Derivatization
This compound is a compound of interest in various fields, including pharmaceutical and chemical synthesis. Its accurate quantification is often crucial for process monitoring, quality control, and metabolic studies. However, the direct analysis of this compound can be hampered by its moderate polarity and lack of a strong chromophore or fluorophore, leading to suboptimal sensitivity in common analytical techniques like GC and HPLC.
Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical method.[1] For this compound, a strategic approach is to first hydrolyze the ester to its corresponding carboxylic acid, 2-ethoxybenzoic acid. This intermediate possesses an active hydrogen on the carboxyl group, which is readily targeted by a variety of derivatizing agents.[2]
The primary objectives of derivatizing 2-ethoxybenzoic acid are:
-
For Gas Chromatography (GC): To increase volatility and thermal stability. The polar carboxyl group can cause peak tailing and adsorption on the GC column.[3] Converting it to a less polar and more volatile derivative, such as a silyl ester or a methyl ester, significantly improves chromatographic performance.[4][5]
-
For High-Performance Liquid Chromatography (HPLC): To enhance detectability. By attaching a fluorescent or UV-absorbing tag to the carboxylic acid, the sensitivity of detection can be dramatically increased, allowing for the quantification of trace amounts.[6][7]
This application note will detail the initial hydrolysis step followed by proven derivatization protocols for both GC and HPLC analysis.
Experimental Workflow Overview
The overall strategy for the enhanced detection of this compound is a two-stage process. This workflow is designed to be robust and adaptable to various laboratory settings.
Figure 1: General workflow for the derivatization of this compound.
Stage 1: Hydrolysis of this compound
The foundational step in this workflow is the quantitative conversion of this compound to 2-ethoxybenzoic acid. Alkaline hydrolysis is a reliable and efficient method for this transformation.[8][9]
Protocol 1: Alkaline Hydrolysis
Principle: The ester is cleaved by a nucleophilic acyl substitution reaction with hydroxide ions, yielding the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to form the free carboxylic acid.
Materials:
-
This compound sample
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M in water)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Dissolve a known quantity of the this compound sample in a minimal amount of methanol in a round-bottom flask.
-
Add an excess of aqueous NaOH solution (e.g., 2-3 molar equivalents).
-
Heat the mixture to reflux (approximately 65-70°C) for 2-4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with HCl solution. This will precipitate the 2-ethoxybenzoic acid.
-
Extract the 2-ethoxybenzoic acid from the aqueous solution using a suitable organic solvent like ethyl acetate or diethyl ether (perform 2-3 extractions).
-
Combine the organic extracts and wash with a small amount of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the 2-ethoxybenzoic acid. The product can be used directly for derivatization or further purified by recrystallization if necessary.
Stage 2: Derivatization for GC Analysis
For GC analysis, the goal is to create a more volatile and less polar derivative of 2-ethoxybenzoic acid.[1] Silylation and alkylation are two of the most common and effective methods.[2]
Silylation
Principle: Silylation replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[11] This reduces intermolecular hydrogen bonding, thereby increasing volatility.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
Figure 2: Silylation of 2-ethoxybenzoic acid using BSTFA.
Protocol 2: Silylation with BSTFA
Materials:
-
Dried 2-ethoxybenzoic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Place the dried 2-ethoxybenzoic acid sample into a reaction vial.
-
Add a suitable solvent such as anhydrous pyridine or acetonitrile (e.g., 100 µL).
-
Add the silylating reagent, BSTFA + 1% TMCS (e.g., 100 µL). The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.
-
Securely cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS or GC-FID.
| Parameter | Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Highly reactive and produces volatile byproducts that do not interfere with chromatography.[12] |
| Solvent | Anhydrous Pyridine/Acetonitrile | Aprotic solvents that will not react with the silylating reagent. Pyridine can also act as an acid scavenger. |
| Temperature | 60-70°C | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Time | 30 minutes | Typically sufficient for complete derivatization of carboxylic acids. |
Table 1: Summary of Silylation Protocol Conditions.
Alkylation (Esterification)
Principle: Alkylation converts the carboxylic acid into an ester, in this case, by reaction with an alkylating agent like trimethylsilyldiazomethane (TMSD) or by using an alcohol in the presence of an acid catalyst (e.g., BF3-Methanol).[13][14] This also increases volatility and reduces polarity.
Protocol 3: Methylation with TMSD
Materials:
-
Dried 2-ethoxybenzoic acid sample
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes or diethyl ether)
-
Methanol
-
Toluene or Ethyl Acetate
-
Reaction vials
Procedure:
-
Dissolve the dried 2-ethoxybenzoic acid in a mixture of toluene and methanol (e.g., 9:1 v/v, 200 µL).
-
Slowly add the TMSD solution dropwise until the yellow color of the reagent persists, indicating the reaction is complete.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
If excess reagent is a concern, it can be quenched with a few drops of acetic acid.
-
The sample is ready for GC analysis.
| Parameter | Condition | Rationale |
| Reagent | Trimethylsilyldiazomethane (TMSD) | Reacts rapidly and quantitatively with carboxylic acids at room temperature.[13] Safer alternative to diazomethane. |
| Solvent | Toluene/Methanol | Methanol acts as a catalyst for the esterification. |
| Temperature | Room Temperature | The reaction is typically fast and does not require heating. |
| Time | 5-10 minutes | Sufficient for complete reaction as indicated by the persistent yellow color. |
Table 2: Summary of Alkylation Protocol Conditions.
Stage 2: Derivatization for HPLC Analysis
For HPLC, the primary goal is to introduce a moiety that strongly absorbs UV light or is fluorescent, thereby enhancing detector response.[15] This is typically achieved by pre-column derivatization to form an ester or amide with a labeling agent.[16]
Principle: Fluorescent Tagging
A fluorescent reagent containing a reactive group (e.g., a bromomethyl group) is used to esterify the carboxylic acid. This reaction is often facilitated by a base and a phase-transfer catalyst in an aprotic solvent.[17]
Figure 3: Fluorescent labeling of 2-ethoxybenzoic acid.
Protocol 4: Fluorescent Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-MAMC)
Materials:
-
Dried 2-ethoxybenzoic acid sample
-
4-Bromomethyl-7-methoxycoumarin (Br-MAMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6 ether
-
Acetone, anhydrous
-
Reaction vials
Procedure:
-
To a reaction vial containing the dried 2-ethoxybenzoic acid, add a solution of Br-MAMC in acetone (e.g., 50 µL of a 1 mg/mL solution). The derivatizing agent should be in molar excess.
-
Add a small amount of anhydrous potassium carbonate and 18-crown-6 ether. The crown ether acts as a catalyst by complexing the potassium ion, making the carbonate more nucleophilic.[17]
-
Seal the vial and heat at a controlled temperature (e.g., 30-60°C) for 20-60 minutes.[17]
-
Cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered or centrifuged to remove the potassium carbonate.
-
An aliquot of the supernatant is then injected into the HPLC system.
| Parameter | Condition | Rationale |
| Reagent | 4-Bromomethyl-7-methoxycoumarin (Br-MAMC) | A highly fluorescent tag that reacts with carboxylic acids to form stable esters.[17] |
| Catalyst | K₂CO₃ and 18-Crown-6 | K₂CO₃ acts as a base to deprotonate the carboxylic acid. 18-Crown-6 enhances the reaction rate. |
| Solvent | Anhydrous Acetone | Aprotic solvent suitable for the reaction. |
| Temperature | 30-60°C | Mild heating accelerates the reaction without degrading the reagent or product. |
| Time | 20-60 minutes | Reaction time should be optimized for maximum yield. |
Table 3: Summary of Fluorescent Derivatization Protocol Conditions.
Conclusion
The derivatization of this compound, following an initial hydrolysis step, is a powerful strategy to overcome challenges in its analytical detection. For GC-based methods, silylation or alkylation effectively increases volatility and improves peak shape. For HPLC, fluorescent tagging offers a significant enhancement in sensitivity. The protocols provided in this application note serve as a robust starting point for method development. Researchers should note that optimization of reaction conditions may be necessary depending on the sample matrix and the specific analytical instrumentation used. By employing these derivatization techniques, scientists can achieve more accurate, sensitive, and reliable quantification of this compound in their samples.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. weber.hu [weber.hu]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. gcms.cz [gcms.cz]
- 14. Extraction Chromatography [scioninstruments.com]
- 15. welch-us.com [welch-us.com]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. researchgate.net [researchgate.net]
The Versatile Role of Methyl 2-ethoxybenzoate in Modern Organic Synthesis: A Guide for Researchers
Methyl 2-ethoxybenzoate, a seemingly simple aromatic ester, has emerged as a valuable and versatile building block in the arsenal of synthetic organic chemists. Its unique substitution pattern, featuring both an ester and an ether functionality ortho to each other on a benzene ring, provides a gateway to a diverse array of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, will delve into the practical applications of this compound, offering detailed protocols and mechanistic insights to unlock its full synthetic potential.
Introduction to a Key Synthetic Intermediate
This compound (CAS No: 3686-55-3) is a liquid organic compound with the molecular formula C₁₀H₁₂O₃.[1][2] Its strategic placement of an ethoxy group adjacent to a methyl ester offers a unique interplay of steric and electronic effects that can be exploited in a variety of chemical transformations. This guide will explore its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, providing a comprehensive overview of its reactivity and practical applications.
Core Applications in Synthetic Chemistry
The strategic positioning of the ethoxy and methyl ester groups on the aromatic ring makes this compound a versatile starting material for a range of chemical transformations. Key applications include its use in the synthesis of amides, as a substrate in Grignard reactions, and as a precursor for the synthesis of 2-ethoxybenzoic acid and various heterocyclic scaffolds.
Synthesis of 2-Ethoxybenzamides: Accessing a Privileged Scaffold
The conversion of esters to amides is a fundamental transformation in organic synthesis, providing access to the ubiquitous amide bond found in countless biologically active molecules. This compound can be readily converted to 2-ethoxybenzamide and its N-substituted derivatives, which are important intermediates in pharmaceutical research.
Rationale for Amidation: The direct reaction of an ester with an amine is often challenging due to the relatively low electrophilicity of the ester carbonyl and the poor leaving group (methoxide). To overcome this, the reaction can be driven to completion by using a large excess of the amine, high temperatures, or by employing catalysts.[3] Alternatively, the ester can be hydrolyzed to the more reactive carboxylic acid, which can then be coupled with an amine using standard coupling agents.
Protocol 1: Synthesis of 2-Ethoxybenzamide
This protocol is adapted from a general procedure for the amidation of methyl benzoate.[3]
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude 2-ethoxybenzamide can be purified by recrystallization or column chromatography.
Expected Yield: Moderate to good, depending on the reaction scale and purity of starting materials.
Table 1: Representative Amidation Reactions of Benzoate Esters
| Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Nb₂O₅, solvent-free | N-phenylbenzamide | High | [3] |
| Primary/Secondary Amines | TiCl₄, pyridine, 85 °C | N-substituted amides | Moderate to Excellent | [4] |
| Ammonia | Heat | Primary amide | - | [5] |
Grignard Reactions: Forging New Carbon-Carbon Bonds
The reaction of esters with Grignard reagents is a powerful tool for the construction of tertiary alcohols.[6][7] this compound can react with two equivalents of a Grignard reagent to yield a tertiary alcohol, with the first equivalent adding to the carbonyl group and the second reacting with the resulting ketone intermediate.
Causality in Experimental Choices: The Grignard reaction is highly sensitive to moisture.[6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent. The reaction is also highly exothermic, necessitating slow addition of the reagents and cooling to control the reaction rate and maximize the yield.
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol is adapted from the reaction of methyl benzoate with phenylmagnesium bromide.[6][7]
Materials:
-
This compound
-
Magnesium turnings
-
Aryl or alkyl halide (e.g., Bromobenzene)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Ice bath
-
Aqueous HCl or NH₄Cl solution for workup
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a dry round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of the aryl or alkyl halide in anhydrous ether dropwise to initiate the reaction (disappearance of the iodine color and gentle reflux indicate initiation).
-
Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of this compound in anhydrous ether from a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography or recrystallization.
-
Expected Yield: Good, provided anhydrous conditions are maintained.
Hydrolysis to 2-Ethoxybenzoic Acid: A Key Carboxylic Acid Intermediate
The hydrolysis of this compound provides 2-ethoxybenzoic acid, a valuable intermediate for the synthesis of various pharmaceuticals and other fine chemicals.[8][9] The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically faster and less prone to side reactions.
Self-Validating Protocol: The progress of the hydrolysis can be easily monitored by the disappearance of the oily ester layer and the formation of a homogeneous solution of the sodium salt of the carboxylic acid. The completion of the reaction is confirmed by the precipitation of the carboxylic acid upon acidification.
Protocol 3: Basic Hydrolysis of this compound
This protocol is adapted from a general procedure for the hydrolysis of methyl esters.[9][10][11]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle
-
Beaker, ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq) and a solution of NaOH (2.0-3.0 eq) in a mixture of water and ethanol.
-
Heat the mixture under reflux until the ester layer disappears and the solution becomes homogeneous (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and transfer it to a beaker.
-
Cool the beaker in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), which will cause the precipitation of 2-ethoxybenzoic acid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified 2-ethoxybenzoic acid. The product can be further purified by recrystallization.
Expected Yield: High (typically >90%).
Application in the Synthesis of Heterocyclic Compounds
This compound and its derivatives serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
-
Quinazolinones: The reaction of anthranilic acid derivatives, which can be prepared from this compound, with various reagents can lead to the formation of quinazolinone scaffolds.[12][13][14][15] These compounds are known to exhibit a wide range of pharmacological activities.
-
Benzimidazoles: 2-Ethoxy benzimidazole-7-carboxylic acid methyl ester has been synthesized from precursors derived from nitrophthalic acid, showcasing a pathway that could potentially be adapted from this compound derivatives.[16]
-
Benzoxazinones: The synthesis of benzoxazinone derivatives often involves the cyclization of N-acyl anthranilic acids, which can be accessed from the corresponding methyl esters.
Role in Agrochemical Synthesis
Conclusion
This compound is a versatile and cost-effective starting material with broad applications in organic synthesis. Its unique structural features allow for the efficient construction of a variety of important chemical entities, including amides, tertiary alcohols, and a range of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable building block in their own research and development endeavors.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Solved 2.1.2.4. Synthesis of benzoic acid by basic | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 17. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 18. CN101668427A - fungicide mixtures - Google Patents [patents.google.com]
- 19. WO2004084632A1 - Fungicides containing methoxy acrylic acid methyl ester compound - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 2-ethoxybenzoate as a Starting Material for Pharmaceuticals
Introduction: The Versatility of Salicylic Acid Esters in Medicinal Chemistry
Methyl 2-ethoxybenzoate, a derivative of salicylic acid, is a valuable and versatile starting material in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both an ester and an ether functional group on an aromatic ring, provides a unique scaffold for the development of therapeutic agents, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The ethoxy group at the ortho position influences the molecule's lipophilicity and steric properties, which can be strategically exploited to modulate the pharmacological profile of the resulting drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in pharmaceutical synthesis, with a primary focus on the preparation of the analgesic and anti-inflammatory agent, Ethenzamide.
Core Concepts: Chemical Properties and Reactivity of this compound
This compound is a liquid at room temperature with a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol . The key reactive sites for synthetic transformations are the ester and the aromatic ring. The ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into amides, hydrazides, or other carboxylic acid derivatives. The aromatic ring can undergo electrophilic aromatic substitution, although the directing effects of the ethoxy and ester groups must be considered.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7335-26-4 | [1] |
| Molecular Formula | C10H12O3 | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 127-128 °C at 11 mmHg | [3] |
Application in Pharmaceutical Synthesis: The Case of Ethenzamide
A prime example of the utility of this compound as a pharmaceutical starting material is in the synthesis of Ethenzamide (2-ethoxybenzamide). Ethenzamide is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and antipyretic properties to relieve fever, headaches, and other minor aches and pains.[4][5]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Ethenzamide exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.[5][7] Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[7] Ethenzamide is suggested to have a degree of selectivity for COX-2, which may contribute to a more favorable side-effect profile.[4] The 2-ethoxy group in Ethenzamide, derived from the starting material, is crucial for its activity and distinguishes it from other salicylamides.
Caption: Inhibition of the COX pathway by Ethenzamide.
Synthetic Protocol: Synthesis of Ethenzamide from this compound via Aminolysis
The conversion of this compound to Ethenzamide is achieved through a nucleophilic acyl substitution reaction known as aminolysis (or ammonolysis when ammonia is the nucleophile). In this reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxy group as a leaving group, yielding the desired amide, Ethenzamide. This reaction is often carried out under pressure and at elevated temperatures to facilitate the reaction with ammonia, which is a gas at room temperature. The following protocol is adapted from established methods for the ammonolysis of related salicylic acid esters, such as methyl salicylate.[8][9]
Caption: Experimental workflow for the synthesis of Ethenzamide.
Detailed Experimental Protocol
Materials:
-
This compound (Starting Material)
-
Methanolic Ammonia (7N solution)
-
Ethanol (for recrystallization)
-
Deionized Water
-
High-Pressure Stainless Steel Autoclave with Stirring
-
Rotary Evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: In a high-pressure stainless steel autoclave, place a magnetic stir bar and add this compound (1 equivalent).
-
Addition of Ammonia: Carefully add a solution of ammonia in methanol (e.g., 7N solution, 10-20 equivalents) to the autoclave. Caution: Work in a well-ventilated fume hood. Methanolic ammonia is corrosive and has a strong odor.
-
Reaction Conditions: Seal the autoclave securely. Heat the reaction mixture to 120-150 °C with vigorous stirring. The internal pressure will increase; monitor the pressure throughout the reaction. The reaction time can range from 12 to 24 hours. Reaction progress can be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess ammonia pressure in a fume hood.
-
Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator. The crude Ethenzamide will likely be a solid residue.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. Determine the melting point and characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected melting point of Ethenzamide is around 132-134 °C.[2]
Table 2: Summary of Reaction Parameters for Ethenzamide Synthesis
| Parameter | Recommended Value/Condition | Rationale/Notes |
| Temperature | 120-150 °C | Higher temperatures are required to overcome the activation energy for the aminolysis of the relatively unreactive ester. |
| Pressure | Autogenous | The pressure will build up due to the heating of the solvent and ammonia. A high-pressure reactor is essential for safety. |
| Reaction Time | 12-24 hours | The reaction is typically slow and requires an extended period to reach completion. Monitor by TLC. |
| Solvent | Methanol (from methanolic ammonia) | Serves as a solvent for the reactants and helps to maintain a homogeneous reaction mixture. |
| Purification | Recrystallization | A standard and effective method for purifying the solid product. |
Structure-Activity Relationship (SAR) Insights
The synthesis of Ethenzamide and its derivatives from this compound allows for the exploration of structure-activity relationships. Key modifications can be made to the aromatic ring or the amide functionality to investigate their impact on COX inhibition and overall pharmacological properties.
-
The 2-Ethoxy Group: This group is critical for the activity of Ethenzamide. It increases the lipophilicity of the molecule compared to its parent compound, salicylamide, which can enhance its ability to cross cell membranes and reach the active site of the COX enzymes. The steric bulk of the ethoxy group may also influence the binding orientation within the enzyme's active site.
-
The Amide Group: The primary amide is a key hydrogen bonding motif that can interact with amino acid residues in the COX active site. Modifications to this group, such as N-alkylation or N-arylation, would significantly alter the compound's properties and are a common strategy in medicinal chemistry to fine-tune activity and selectivity.
Conclusion and Future Perspectives
This compound is a readily accessible and synthetically tractable starting material for the preparation of pharmaceuticals, most notably the analgesic and anti-inflammatory drug Ethenzamide. The aminolysis of this ester provides a direct route to the corresponding benzamide, a key structural motif in many biologically active molecules. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the reactivity of this compound, including electrophilic aromatic substitution and derivatization of the ester, can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
Quantitative Analysis of Methyl 2-ethoxybenzoate in a Mixture Using Gas Chromatography with Flame Ionization Detection (GC-FID)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative determination of Methyl 2-ethoxybenzoate in a solution mixture. The methodology employs Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible analytical technique. To ensure the highest degree of accuracy and precision, an internal standard (IS) calibration method is utilized. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation and instrument setup to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols described herein are designed to be self-validating, equipping researchers, scientists, and quality control analysts with a reliable system for the precise quantification of this compound.
Principles of the Method
The quantitative analysis of volatile and semi-volatile organic compounds is effectively achieved using Gas Chromatography (GC).[1] The fundamental principle of GC involves the separation of components within a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas).[1] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
For this analysis, a Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and a wide linear range. The FID works by pyrolyzing the eluted compounds in a hydrogen-air flame, which produces ions. The resulting current is proportional to the amount of organic analyte being burned.
To mitigate potential variations and errors that can arise during sample preparation and injection, the internal standard (IS) method is employed.[2][3] An internal standard is a stable, pure compound, structurally similar to the analyte, which is added in a known, constant concentration to all standards and samples.[4] By analyzing the ratio of the analyte's peak area to the internal standard's peak area, variations in injection volume or detector response are effectively normalized, leading to significantly improved accuracy and reproducibility.[2] The selection of an appropriate internal standard is critical; it must be well-resolved from the analyte and any other components in the sample matrix and should not be naturally present in the samples being analyzed.[3]
Materials, Reagents, and Instrumentation
2.1 Reagents and Chemicals
-
This compound (Analyte), ≥99% purity
-
Methyl 2-methoxybenzoate (Internal Standard), ≥99% purity[5]
-
Methanol, HPLC or GC grade (Solvent)
-
Helium (Carrier Gas), ultra-high purity
-
Hydrogen (FID Fuel), ultra-high purity
-
Compressed Air (FID Oxidizer), ultra-pure
2.2 Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) (e.g., Agilent 8890 GC System or equivalent)
-
Autosampler (recommended for precision)
-
GC Capillary Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes and disposable tips
-
GC vials (2 mL) with caps and septa
Analytical Method and Protocols
3.1 Instrument and Chromatographic Conditions
The following table outlines the recommended starting conditions for the GC-FID system. These parameters may be optimized as needed for specific instrumentation or sample matrices.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow mode) |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3.2 Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantitative analysis of this compound.
Caption: Workflow for GC-FID quantitative analysis.
3.3 Preparation of Standard and Sample Solutions
Causality Note: All solutions are prepared in methanol due to its high volatility and ability to dissolve the analyte and internal standard. Using Class A volumetric glassware is critical for accuracy in quantitative analysis.
Step 1: Internal Standard (IS) Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Methyl 2-methoxybenzoate into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Stopper and mix thoroughly. This is the IS Stock .
Step 2: Analyte Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Stopper and mix thoroughly. This is the Analyte Stock .
Step 3: Calibration Standards
-
Label five 10 mL volumetric flasks as CAL-1 through CAL-5.
-
To each flask, add 1.0 mL of the IS Stock solution (final IS concentration of 100 µg/mL).
-
Using a micropipette, add varying volumes of the Analyte Stock solution to each flask according to the table below.
-
Dilute each flask to the 10 mL mark with methanol. Stopper and mix thoroughly.
| Calibration Level | Volume of Analyte Stock (mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL-1 | 0.2 | 20 | 100 |
| CAL-2 | 0.5 | 50 | 100 |
| CAL-3 | 1.0 | 100 | 100 |
| CAL-4 | 1.5 | 150 | 100 |
| CAL-5 | 2.0 | 200 | 100 |
Step 4: Sample Preparation
-
Accurately weigh an amount of the mixture expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add 10.0 mL of the IS Stock solution (for a final IS concentration of 100 µg/mL).
-
Dilute to the mark with methanol, stopper, and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into a GC vial for analysis.[6]
3.4 Analysis Sequence
-
Inject a solvent blank (methanol) to confirm the absence of contaminants.
-
Inject each calibration standard (CAL-1 to CAL-5) in triplicate.
-
Inject the prepared sample solution in triplicate.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9] The validation parameters assessed include specificity, linearity, accuracy, precision, and limit of quantitation.[10][11]
4.1 Specificity Specificity was confirmed by injecting the solvent blank, the internal standard solution, and the analyte solution separately. The resulting chromatograms showed no interfering peaks at the retention times of the analyte or the internal standard.
4.2 Linearity and Range A calibration curve was constructed by plotting the ratio of the analyte peak area to the IS peak area against the ratio of the analyte concentration to the IS concentration. The method was found to be linear over the concentration range of 20-200 µg/mL. The correlation coefficient (r²) should be ≥ 0.998.
4.3 Accuracy (Recovery) Accuracy was determined by spiking a sample matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
4.4 Precision
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution were made, and the Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision: The repeatability experiment was performed by a different analyst on a different day to assess variability.
4.5 Limit of Quantitation (LOQ) The LOQ was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy (typically %RSD < 10%).
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at Rt | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | - | 20 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| LOQ | S/N Ratio ≥ 10 | 20 µg/mL |
Data Analysis and Calculation
The concentration of this compound in the sample is determined using the linear regression equation obtained from the calibration curve.
1. Calibration Curve Equation: The linear regression analysis of the calibration data will yield an equation in the form: y = mx + c Where:
-
y = (Peak Area of Analyte) / (Peak Area of IS)
-
x = (Concentration of Analyte) / (Concentration of IS)
-
m = Slope of the line
-
c = y-intercept
2. Calculate the Peak Area Ratio for the Sample: From the chromatogram of the sample injection, calculate: Response Ratio (Sample) = (Peak Area of Analyte in Sample) / (Peak Area of IS in Sample)
3. Calculate the Concentration of Analyte: Rearrange the regression equation to solve for x (the concentration ratio): Concentration Ratio (x) = (Response Ratio (y) - c) / m
The concentration of this compound in the prepared sample solution (Conc_Analyte_Solution) is then: Conc_Analyte_Solution (µg/mL) = Concentration Ratio (x) * Conc_IS_Solution (µg/mL)
4. Calculate the Amount in the Original Sample: Finally, account for the initial sample weight and dilution to find the final concentration in the original material: Amount (mg/g) = (Conc_Analyte_Solution * Final Volume (mL)) / (Initial Sample Weight (g) * 1000)
Conclusion
The Gas Chromatography-Flame Ionization Detection (GC-FID) method detailed in this application note provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The use of an internal standard corrects for instrumental and handling variations, ensuring high-quality data. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. It is suitable for routine quality control analysis in research and industrial settings.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 3. youtube.com [youtube.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Methyl 2-methoxybenzoate 99 606-45-1 [sigmaaldrich.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for the Crystal Structure Determination of Methyl 2-Ethoxybenzoate Derivatives
Introduction: Unveiling the Molecular Architecture
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its physical properties, chemical reactivity, and biological activity. For derivatives of Methyl 2-ethoxybenzoate, a class of compounds with potential applications in pharmaceuticals and organic materials, understanding their solid-state conformation is crucial for rational design and optimization. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these intricate atomic arrangements, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions.[1][2]
This guide provides a comprehensive overview of the methodologies and critical considerations for determining the crystal structure of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will navigate the entire workflow, from the crucial first step of obtaining high-quality single crystals to the final stages of structure solution and refinement. The causality behind each experimental choice will be emphasized, ensuring a deep understanding of the process and empowering researchers to troubleshoot and adapt these methods for their specific compounds.
Part 1: The Art and Science of Crystallization
The journey to a crystal structure begins with the most critical and often challenging step: growing a single crystal of suitable size and quality. For many organic compounds, this can be a significant bottleneck.[3] The ideal crystal for SCXRD is typically 0.1-0.3 mm in each dimension, well-formed, and free of defects. The choice of crystallization technique is highly dependent on the physicochemical properties of the specific this compound derivative, such as its solubility and stability.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of controlled precipitation, where a solute in a supersaturated solution organizes itself into a highly ordered, crystalline lattice.[4] The key is to approach supersaturation slowly, allowing for the methodical growth of a few large crystals rather than the rapid formation of many small ones.[5] Key factors influencing crystallization include:
-
Purity of the Compound: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.[5]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[5] If the compound is too soluble, achieving supersaturation is difficult. If it is nearly insoluble, it will be challenging to dissolve enough material.
-
Temperature: Solubility is often temperature-dependent. Cooling a saturated solution is a common method to induce crystallization.[4]
-
Rate of Supersaturation: Slow, controlled changes in solvent composition or temperature generally yield the best crystals.[6]
Crystallization Protocols for this compound Derivatives
Below are several widely used crystallization techniques suitable for small organic molecules like this compound derivatives. It is often necessary to screen multiple methods and solvent systems to find the optimal conditions.
Protocol 1: Slow Evaporation
This is one of the simplest and most common crystallization methods.[6]
-
Solvent Screening: In a series of small vials, test the solubility of your this compound derivative (a few milligrams) in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane, toluene). Identify solvents in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[5]
-
Crystal Growth: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is particularly effective when only small amounts of the compound are available and can produce high-quality crystals.[6]
-
System Setup:
-
In a small, open vial (the "inner chamber"), dissolve a few milligrams of the this compound derivative in a small volume of a relatively non-volatile solvent in which it is soluble.
-
Place this inner vial inside a larger, sealable container (the "outer chamber," e.g., a beaker or a jar).
-
Add a more volatile "anti-solvent" to the outer chamber. The anti-solvent should be miscible with the solvent in the inner chamber, but the compound should be insoluble in it.
-
-
Diffusion and Crystallization: Seal the outer chamber. The vapor of the more volatile anti-solvent will slowly diffuse into the inner chamber, reducing the solubility of the compound and inducing crystallization.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This method is useful when direct mixing of an anti-solvent causes the compound to precipitate too rapidly.[6]
-
Solution Preparation: Dissolve the compound in a small amount of a dense, "good" solvent.
-
Layering: Carefully layer a less dense, miscible "anti-solvent" on top of the solution, taking care not to mix the two layers. This can be done by slowly trickling the anti-solvent down the side of the vial.
-
Diffusion and Growth: Over time, the two solvents will slowly diffuse into one another at the interface, creating a zone of supersaturation where crystals can form. Do not disturb the vessel during this process.[6]
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup, good for moderately soluble compounds. | Can be slow; sensitive to temperature fluctuations. |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into the compound solution. | Excellent for small quantities; produces high-quality crystals.[6] | Requires a suitable solvent/anti-solvent pair with different volatilities. |
| Solvent Layering | Slow diffusion at the interface of a solvent and an anti-solvent. | Good for compounds that precipitate too quickly with direct mixing. | Requires solvents with different densities; sensitive to mechanical disturbance.[6] |
Part 2: The Single-Crystal X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This instrument directs a beam of X-rays onto the crystal and measures the resulting diffraction pattern. The geometry and intensity of the diffracted beams contain the information needed to determine the arrangement of atoms within the crystal.[1]
Workflow of a Single-Crystal X-ray Diffraction Experiment
The experimental process can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol for Data Collection and Processing
Step 1: Crystal Selection and Mounting
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Carefully mount the crystal on a goniometer head using a suitable adhesive (e.g., oil, grease) on the end of a glass fiber or a cryoloop.
-
If data is to be collected at low temperature (highly recommended for organic compounds to minimize thermal motion and radiation damage), the mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100-150 K).[7][8]
Step 2: Unit Cell Determination and Data Collection Strategy
-
Mount the goniometer head on the diffractometer.
-
Collect a few initial diffraction images (frames) at different crystal orientations.
-
Software, such as Bruker's APEX suite, will be used to automatically identify the diffraction spots and determine the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal lattice).[9]
-
Based on the determined crystal system and space group, the software will devise a strategy for collecting a complete dataset, ensuring that all unique reflections are measured with sufficient redundancy.
Step 3: Full Data Collection
-
The diffractometer will then systematically rotate the crystal through a series of angles, collecting diffraction images at each step until the full dataset is acquired. This process can take several hours.
Step 4: Data Integration and Reduction
-
After data collection, the raw diffraction images are processed. This involves:
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations (e.g., X-ray beam intensity fluctuations) and merging symmetry-equivalent reflections.
-
Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.
-
-
This process generates a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the intensity for each unique reflection.
Part 3: From Diffraction Data to Molecular Structure
With a processed dataset in hand, the next phase involves solving the "phase problem" and refining the atomic model to best fit the experimental data.
Structure Solution
The diffraction experiment measures the intensities of the reflections, but not their phases. The phase information is essential for calculating the electron density map, which reveals the positions of the atoms. For small molecules like this compound derivatives, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to estimate the phases.
Software packages like SHELX[10] are widely used for this purpose. A successful solution will generate an initial electron density map where the positions of most non-hydrogen atoms can be identified.
Structure Refinement
Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is typically done using a least-squares minimization procedure.[11]
Protocol for Structure Refinement using SHELXL
-
Initial Model Building: Based on the initial electron density map from the structure solution, build a preliminary model of the this compound derivative. Assign atom types (Carbon, Oxygen, etc.) to the electron density peaks.
-
Isotropic Refinement: Initially, refine the model with isotropic thermal parameters, where the thermal motion of each atom is modeled as a sphere.
-
Anisotropic Refinement: Once the model is substantially complete, switch to anisotropic refinement, where the thermal motion is modeled as an ellipsoid. This provides a more accurate description of the atomic vibrations.[11]
-
Addition of Hydrogen Atoms: Hydrogen atoms are often not visible in the initial electron density map due to their low scattering power. They are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."
-
Checking for Errors and Disorder: Throughout the refinement process, it is crucial to check for potential errors such as incorrect atom assignments or unresolved disorder.[12] The difference electron density map should be inspected for significant positive or negative peaks that might indicate missing atoms or incorrect assignments.
-
Final Refinement Cycles: Continue the refinement until the model converges, meaning that further adjustments to the parameters do not significantly improve the fit to the data.
The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically below 0.05 for good quality data) indicates a good fit.
Data Validation and Deposition
Before publication, the final crystal structure should be validated using tools like PLATON or the IUCr's checkCIF service. These programs check for a wide range of potential issues, including incorrect space group assignments, unusual bond lengths and angles, and missed symmetry.
Upon completion, it is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[13][14][15] This ensures the data is accessible to the wider scientific community and contributes to the collective knowledge of chemical structures.
Case Study: Crystal Structure of a this compound Derivative
Recently, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate was determined.[10][16] The compound was synthesized and single crystals were obtained. X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group P212121.[10]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈O₇ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.3538(6) |
| b (Å) | 12.7630(19) |
| c (Å) | 26.493(4) |
| V (ų) | 1472.2(4) |
| Z | 4 |
| Rgt(F) | 0.0414 |
| wRref(F²) | 0.1043 |
| T (K) | 296(2) |
Data from Shang, X. (2024).[10]
The structure was solved using direct methods and refined to a final R-factor of 0.0414. The analysis of the structure revealed details about the conformation of the ethoxy and methoxy groups and the planarity of the benzene ring.[16] This information is invaluable for understanding the structure-property relationships of this class of compounds.
Conclusion
The determination of the crystal structure of this compound derivatives, while requiring careful attention to detail, is an achievable and highly rewarding endeavor. By following the systematic protocols for crystallization, data collection, and structure refinement outlined in this guide, researchers can gain profound insights into the molecular architecture of their compounds. This structural knowledge is a critical asset in the rational design of new pharmaceuticals and advanced materials, paving the way for future innovation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. sptlabtech.com [sptlabtech.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How To [chem.rochester.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SC-XRD Software | Bruker [bruker.com]
- 10. Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C<sub>14</sub>H<sub>18</sub>O<sub>7</sub> (2024) | Xi Shang [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 2-ethoxybenzoate in the Genesis of Pharmacologically Relevant Heterocycles
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals due to their ability to engage with biological targets with high specificity and affinity. Methyl 2-ethoxybenzoate, a readily accessible aromatic ester, has emerged as a particularly valuable and versatile starting material for the construction of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring an ortho-ethoxy group and a methyl ester, provides a strategic handle for a variety of cyclization strategies, leading to the formation of important pharmacophores such as quinolones, benzodiazepines, and chromones.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present data to underscore the efficiency and versatility of this chemical entity.
I. Synthesis of Quinolone Scaffolds: A Gateway to Antibacterial Agents
The quinolone core is a fundamental component of numerous antibacterial agents. The Conrad-Limpach reaction and its variations offer a classical and effective method for quinolone synthesis, where this compound can be strategically employed.
Mechanistic Insight
The synthesis typically begins with the condensation of an aniline with a β-ketoester. While this compound itself is not a β-ketoester, it can be readily converted into one. A common strategy involves a Claisen condensation with a suitable ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The resulting β-ketoester can then react with an aniline derivative. The initial condensation is followed by a thermal cyclization under acidic or basic conditions to furnish the quinolone ring system. The ethoxy group can be a directing group in electrophilic aromatic substitution reactions or can be cleaved to a hydroxyl group, providing a point for further functionalization.
A representative workflow for the synthesis of a quinolone derivative starting from a related precursor is the cyclization of m-ethyl phenol with ethylacetoacetate to yield a coumarin, which can then be converted to a quinolone.[1][2] This highlights the general principle of using phenolic compounds, which can be conceptually linked to the reactivity of 2-ethoxybenzoic acid derivatives, in the construction of these heterocyclic systems.
Experimental Protocol 1: General Procedure for the Synthesis of a 4-Methyl-2-quinolone Derivative
This protocol is adapted from a similar synthesis of 7-ethyl-4-methyl quinoline-2-one.[1]
Materials:
-
m-Ethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ice
Procedure:
-
Synthesis of 7-ethyl-4-methylcoumarin:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to m-ethylphenol with cooling.
-
To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallize from a suitable solvent to obtain pure 7-ethyl-4-methylcoumarin.
-
-
Synthesis of 1-amino-7-ethyl-4-methylquinolin-2(1H)-one:
-
To a solution of 7-ethyl-4-methylcoumarin in ethanol, add hydrazine hydrate (80%).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature. The product that precipitates out is collected by filtration, washed with cold ethanol, and dried to yield 1-amino-7-ethyl-4-methylquinolin-2(1H)-one.
-
II. Accessing the Benzodiazepine Core: Scaffolds for CNS-Active Agents
Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3][4] The synthesis of the 1,4-benzodiazepine ring system can be achieved through various routes, often involving the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. This compound can serve as a precursor to intermediates required for these syntheses.
Mechanistic Rationale
A plausible synthetic route involves the conversion of this compound to a suitable intermediate that can undergo cyclization. For instance, amination of the aromatic ring followed by functional group manipulations can lead to a precursor amenable to benzodiazepine formation. A more direct approach could involve the reaction of a derivative of 2-ethoxybenzoic acid with an appropriate diamine. For example, the synthesis of 1,5-benzodiazepines can be achieved by the condensation of o-phenylenediamines with ketones.[3] While not a direct use of this compound, this illustrates the type of condensation reaction central to benzodiazepine synthesis.
A more advanced strategy involves the intramolecular C-N bond coupling. For example, a 1-(2-bromobenzyl)azetidine-2-carboxamide can undergo a copper-catalyzed intramolecular cross-coupling to form an azetidine-fused 1,4-benzodiazepine.[5] This highlights the creative ways in which substituted benzoates can be elaborated into complex heterocyclic systems.
Conceptual Workflow for Benzodiazepine Synthesis
Caption: Conceptual workflow for benzodiazepine synthesis.
III. Constructing Chromone Frameworks: Versatile Pharmacological Scaffolds
Chromones (4H-chromen-4-ones) are a significant class of oxygen-containing heterocyclic compounds found in many natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The synthesis of chromones often involves the cyclization of 1-(o-hydroxyaryl)-1,3-diketones.
Mechanistic Pathways
This compound can be a valuable precursor for chromone synthesis. The ethoxy group can be readily cleaved under acidic conditions (e.g., using HBr) to reveal a hydroxyl group, yielding methyl salicylate. From methyl salicylate, a Baker-Venkataraman rearrangement or a Claisen condensation can be employed to generate the requisite 1,3-dicarbonyl intermediate, which then undergoes acid-catalyzed cyclization to form the chromone ring.
Alternatively, a Vilsmeier-Haack reaction on a 2-hydroxyacetophenone (derivable from a 2-ethoxyacetophenone) can lead to a 3-formylchromone, a versatile intermediate for further elaboration.[7]
Experimental Protocol 2: Synthesis of 2-Methyl-4H-chromen-4-one
This protocol is based on the synthesis from 2-acetylphenol, a related starting material.[6]
Materials:
-
2-Hydroxyacetophenone
-
Ethyl acetate
-
Sodium metal
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
Synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione:
-
In a dry round-bottom flask, carefully add sodium metal to an excess of dry ethyl acetate under an inert atmosphere.
-
To this solution, add 2-hydroxyacetophenone dropwise.
-
Stir the mixture at room temperature until the reaction is complete.
-
Carefully quench the reaction with a dilute acid and extract the product with a suitable organic solvent.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-hydroxyphenyl)butane-1,3-dione.
-
-
Cyclization to 2-Methyl-4H-chromen-4-one:
-
Dissolve the crude 1-(2-hydroxyphenyl)butane-1,3-dione in glacial acetic acid.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration and recrystallize from ethanol to yield pure 2-methyl-4H-chromen-4-one.[6]
-
Data Summary: Representative Yields for Heterocyclic Syntheses
| Heterocyclic System | Starting Material (Analogous) | Key Reagents | Reported Yield (%) | Reference |
| 2-Methyl-4H-chromen-4-one | 2-Acetylphenol | Ethyl acetate, Sodium, HCl, HOAc | 68-92 | [6] |
| Chromone-hydrazones | 3-Formylchromone | Aromatic hydrazines, pTSA | 40-60 | [7] |
| 1,5-Benzodiazepines | o-Phenylenediamines, Ketones | H-MCM-22 | Good to Excellent | [3] |
Conclusion and Future Perspectives
This compound stands out as a cost-effective and synthetically tractable starting material for the construction of a variety of medicinally important heterocyclic compounds. Its strategic placement of functional groups allows for a range of classical and modern synthetic transformations to build molecular complexity. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore the full potential of this versatile building block. Future research in this area will likely focus on the development of novel, more efficient, and stereoselective cyclization strategies, as well as the application of these methods to the synthesis of complex natural products and new drug candidates. The continued exploration of the chemical space accessible from this compound promises to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl 2-ethoxybenzoate Synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of Methyl 2-ethoxybenzoate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues leading to low product yield. This document is structured as a dynamic troubleshooting resource, addressing common questions and providing in-depth, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Reaction - Significant Starting Material Remains
Q1: My reaction seems to stall, and analysis (TLC, GC, NMR) shows a large amount of unreacted 2-ethoxybenzoic acid or ethyl salicylate. What are the primary causes for incomplete conversion?
A1: Incomplete conversion is a frequent culprit for low yields. The root cause often lies in the reaction equilibrium or kinetics. Let's break down the two most common synthetic routes and their specific challenges.
Route A: Fischer Esterification of 2-Ethoxybenzoic Acid
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The primary challenge is that the reaction is reversible.[3][4]
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, a process known as hydrolysis.[1][5] To achieve a high yield, the equilibrium must be shifted towards the product side.[4][6]
-
Solution 1: Use of Excess Alcohol: Employing a large excess of methanol (often used as the solvent) can shift the equilibrium forward according to Le Châtelier's principle.[1][6]
-
Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy.[2][4] This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2]
-
-
Insufficient Catalyst Activity: The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2][6][7]
-
Solution: Ensure you are using a sufficient and appropriate amount of a strong acid catalyst.[1] The catalyst should be fresh and anhydrous.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Fischer esterifications are typically slow at room temperature and require heating to reflux to proceed at a reasonable rate.[6] Insufficient temperature can lead to a stalled reaction.
-
Reaction Time: These reactions can take several hours to reach equilibrium. It's essential to monitor the reaction progress over time to determine the optimal reaction duration.
-
Route B: Williamson Ether Synthesis from Methyl Salicylate
This method involves the deprotonation of methyl salicylate (a phenol) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) in an SN2 reaction.[8][9]
-
Incomplete Deprotonation: The formation of the phenoxide is critical. If the base is not strong enough or is used in insufficient quantity, a significant portion of the methyl salicylate will remain unreacted.[10]
-
Poor Nucleophilicity of the Phenoxide: While the phenoxide is generally a good nucleophile, its reactivity can be influenced by the solvent and counter-ion.
-
Solution: Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity.[8]
-
-
Reactivity of the Ethylating Agent: The success of the SN2 reaction depends on the leaving group ability of the ethylating agent.
-
Solution: The reactivity order is generally I > Br > Cl. Using ethyl iodide will result in a faster reaction compared to ethyl chloride.
-
Issue 2: Formation of Significant Side Products
Q2: My reaction goes to completion, but I'm isolating a mixture of products, leading to a low yield of the desired this compound. What are the likely side reactions?
A2: The formation of side products can significantly diminish your yield and complicate purification. The nature of these byproducts is dependent on the synthetic route chosen.
In Fischer Esterification:
-
Dehydration of Methanol (at high temperatures): While less common under standard reflux conditions, very high temperatures with a strong acid catalyst could lead to the formation of dimethyl ether. This is generally not a major concern.
In Williamson Ether Synthesis:
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[8]
-
Controlling Selectivity: O-alkylation is generally favored under thermodynamic control (higher temperatures, longer reaction times). The choice of solvent can also influence the ratio. Polar aprotic solvents tend to favor O-alkylation.
-
-
Elimination (E2) Reaction of the Ethylating Agent: If the ethylating agent is sterically hindered or if a very strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of ethylene gas.[11][12]
-
Solution: Use a primary ethylating agent like ethyl iodide or ethyl bromide, as they are less prone to elimination.[9] Avoid using bulky bases if possible.
-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, especially under basic conditions, the ester product can be hydrolyzed back to the carboxylate salt of 2-ethoxybenzoic acid.[3][5][13]
-
Solution: Ensure all reagents and glassware are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[14]
-
Issue 3: Product Loss During Workup and Purification
Q3: I believe my reaction is successful, but I'm losing a significant amount of product during the extraction and purification steps. What are some common pitfalls?
A3: A successful reaction is only half the battle. Improper workup and purification techniques are common sources of yield loss.
-
Incomplete Extraction: this compound is an organic ester. It needs to be efficiently extracted from the aqueous phase after quenching the reaction.
-
Solution: Use a suitable organic solvent in which your product is highly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, as this is more effective than a single extraction with a large volume.
-
-
Emulsion Formation: During extraction, vigorous shaking can sometimes lead to the formation of a stable emulsion, making layer separation difficult.
-
Solution: Gentle swirling or inverting the separatory funnel is often sufficient for mixing. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Hydrolysis During Basic Wash: When washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove unreacted carboxylic acid, be mindful of potential ester hydrolysis.[15]
-
Solution: Perform the basic wash quickly and at a low temperature (e.g., with an ice bath). Avoid using strong bases like NaOH for this purpose if possible.
-
-
Losses During Chromatography: While column chromatography is a powerful purification technique, it can also lead to product loss.
-
Solution: Choose an appropriate solvent system that provides good separation between your product and impurities. Avoid using highly polar solvents if your product is sensitive to them. Ensure the silica gel is properly packed to prevent channeling. Monitor the fractions carefully using TLC to avoid discarding fractions containing your product.
-
Experimental Protocols & Data
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points, withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube.
-
Dilution: Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the diluted sample onto a TLC plate alongside spots of your starting material(s).
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp or by staining (e.g., with iodine). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
| Compound | Typical Rf Value (Hexane:Ethyl Acetate 4:1) |
| 2-Ethoxybenzoic Acid | ~0.1-0.2 |
| Methyl Salicylate | ~0.4-0.5 |
| This compound | ~0.6-0.7 |
Note: Rf values are approximate and can vary based on the exact conditions.
Protocol 2: General Workup Procedure for Fischer Esterification
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).[15]
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution (to remove unreacted acid and the acid catalyst). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.[15]
-
Water
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Visualizing the Troubleshooting Process
A logical approach is key to effective troubleshooting. The following diagram illustrates a typical workflow for diagnosing low yield issues.
Caption: A decision-making workflow for troubleshooting low yield.
Concluding Remarks
Achieving a high yield in the synthesis of this compound is a matter of controlling the fundamental principles of organic reactions. By systematically evaluating your reaction for completeness, identifying potential side products, and optimizing your workup and purification procedures, you can significantly improve your outcomes. Remember that careful planning, the use of high-quality anhydrous reagents, and diligent monitoring are your best tools for success.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 15. benchchem.com [benchchem.com]
Preventing hydrolysis of Methyl 2-ethoxybenzoate during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for a common yet critical challenge encountered during synthetic chemistry workflows: preventing the unwanted hydrolysis of Methyl 2-ethoxybenzoate during reaction workup. Low yields and the appearance of 2-ethoxybenzoic acid as a major byproduct are classic indicators of ester cleavage. This resource provides in-depth, field-proven insights to help you diagnose the problem, understand the underlying mechanisms, and implement robust protocols to maximize the yield and purity of your target ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a significant amount of 2-ethoxybenzoic acid in my crude product after workup. What is the most likely cause?
A1: The presence of 2-ethoxybenzoic acid is a definitive sign that your ester, this compound, has undergone hydrolysis. This reaction, where the ester bond is cleaved by water to form a carboxylic acid and an alcohol (methanol in this case), is the most common side reaction during aqueous workups.[1][2] The hydrolysis can be catalyzed by either residual acid or base from your reaction mixture.[1][3] The process is often accelerated by elevated temperatures or prolonged contact between the organic and aqueous phases during extraction steps.[1]
Q2: My reaction was run under acidic conditions (e.g., Fischer Esterification). How can this lead to hydrolysis during the workup?
A2: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[4][5] During the workup, the addition of a large excess of water can shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol), as dictated by Le Châtelier's principle.[4][5][6] If the acid catalyst is not thoroughly neutralized before or during the aqueous wash, it will continue to promote this reverse reaction, cleaving your desired ester product.
The mechanism begins with the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.[3][7] A water molecule then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers lead to the elimination of methanol and regeneration of the acid catalyst, yielding 2-ethoxybenzoic acid.[8]
Q3: I used a strong base (like NaOH or LDA) in my reaction. Why am I still losing my ester product?
A3: When a strong base is present, you are at high risk of inducing base-catalyzed hydrolysis, a process also known as saponification.[1][9] Unlike its acid-catalyzed counterpart, saponification is effectively irreversible.[4][9] The hydroxide ion (or another strong base) directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, forming 2-ethoxybenzoic acid. In the basic medium, this acid is immediately deprotonated to form sodium 2-ethoxybenzoate.[3][9] This final deprotonation step is what drives the reaction to completion, making it irreversible under these conditions.[9][10] The resulting carboxylate salt is highly water-soluble and will be lost to the aqueous layer during extraction, leading to a significant drop in the yield of your desired ester.[11]
Q4: Which specific steps in a standard workup routine pose the highest risk for hydrolysis?
A4: The highest risk is concentrated in the aqueous wash steps.[12] Specifically:
-
Quenching the Reaction: The initial addition of water or an aqueous solution to stop the reaction. If acidic or basic catalysts are present at high concentrations, this is a prime moment for hydrolysis to begin.
-
Neutralization Washes: Using aqueous solutions of acid or base to neutralize the reaction mixture. Using a strong base like NaOH to neutralize an acidic reaction is a common mistake that can lead to rapid saponification.[12]
-
Prolonged Phase Contact: Allowing the organic and aqueous layers to remain in contact for extended periods, especially if not properly cooled, gives the hydrolysis reaction more time to proceed.[1]
Q5: How critical is temperature control during the workup?
A5: Temperature is a critical factor. The rate of chemical reactions, including hydrolysis, increases significantly with temperature.[1][12] Performing your aqueous washes with ice-cold solutions is one of the most effective and straightforward ways to minimize unwanted ester cleavage.[12] Cooling the reaction mixture in an ice bath before quenching and using pre-chilled aqueous solutions for all washes will slow down the kinetics of both acid- and base-catalyzed hydrolysis, preserving your product.
Troubleshooting Decision Guide
If you are experiencing low yields and have identified 2-ethoxybenzoic acid in your product, use this decision tree to diagnose the potential cause and find the appropriate solution.
Caption: Troubleshooting tree for diagnosing ester hydrolysis.
Optimized Workup Protocols to Prevent Hydrolysis
Adherence to a carefully designed workup protocol is paramount for isolating this compound with high yield and purity. Below are two distinct, field-tested protocols tailored for reactions conducted under acidic or basic conditions.
Protocol 1: Workup Following an Acid-Catalyzed Reaction
This protocol is designed to neutralize the acid catalyst gently, preventing the reversible hydrolysis reaction from degrading the product.
Core Principle: Rapid and gentle neutralization at low temperatures using a weak base. Saturated sodium bicarbonate (NaHCO₃) is ideal because it is strong enough to neutralize catalytic amounts of strong acids but generally not basic enough to promote significant saponification.[1][12] The evolution of CO₂ gas provides a clear visual endpoint for the neutralization.[12]
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath (0-5 °C).
-
Dilution: Dilute the cold reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization Wash: Slowly add ice-cold, saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Caution: Add the first portions very slowly and swirl the unstoppered funnel to control the initial, often vigorous, evolution of CO₂ gas.[12]
-
Stopper the funnel, invert, and vent frequently. Shake gently.
-
Continue adding NaHCO₃ solution in portions until the effervescence ceases upon addition. This indicates complete neutralization of the acid.
-
-
Phase Separation: Allow the layers to separate fully and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[12] This step helps to remove the bulk of the dissolved water and break up any minor emulsions.[13]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Add the agent until it no longer clumps and swirls freely.[12]
-
Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Workup Following a Base-Mediated Reaction
This protocol focuses on neutralizing the strong base with a weak acid to avoid creating the locally acidic conditions that could promote hydrolysis.
Core Principle: Quench the strong base at low temperature with a weakly acidic solution to prevent saponification. A saturated solution of ammonium chloride (NH₄Cl), which has a pH of approximately 4.5-6.0, is an excellent choice for this purpose.[14]
Step-by-Step Methodology:
-
Cooling: Cool the reaction vessel to 0 °C or below in an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Quenching: While maintaining the low temperature, slowly add ice-cold, saturated aqueous NH₄Cl solution to quench any remaining strong base.
-
Dilution & Transfer: Dilute the mixture with the primary extraction solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Add additional cold water if necessary to dissolve all salts.
-
Phase Separation: Separate the organic and aqueous layers.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
One portion of cold, dilute aqueous HCl (e.g., 1M) only if needed to remove basic organic byproducts. Test the pH of the aqueous layer to ensure it does not become strongly acidic.
-
One portion of cold water.
-
One portion of cold, saturated aqueous NaCl (brine).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter and concentrate the organic solution via rotary evaporation to obtain the crude product.
Mechanism Visualization
Understanding the reaction pathways that lead to product loss is key to preventing them.
Caption: Comparative mechanisms of ester hydrolysis.
Data Summary: Key Parameters for Workup
| Parameter | Recommendation for Acidic Rxn Workup | Recommendation for Basic Rxn Workup | Rationale |
| Quenching/Neutralizing Agent | Cold, saturated NaHCO₃ | Cold, saturated NH₄Cl | Avoids strongly basic or acidic conditions that accelerate hydrolysis.[1][12][14] |
| Temperature | 0–5 °C (Ice Bath) | ≤ 0 °C | Slows the kinetic rate of hydrolysis, preserving the ester.[1][12] |
| Aqueous Washes | Cold Water, Cold Brine | Cold Water, Cold Brine | Removes water-soluble impurities and salts; brine reduces product loss to the aqueous phase.[12][13] |
| Contact Time | Minimize | Minimize | Reduces the time available for the hydrolysis reaction to occur at the phase interface.[1] |
| Final Drying | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace water from the organic solvent, preventing hydrolysis during storage or concentration.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Removal of unreacted starting materials from Methyl 2-ethoxybenzoate
Welcome to the technical support center for the purification of Methyl 2-ethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound. As a Senior Application Scientist, I will share field-proven insights to help you navigate the common challenges associated with the removal of unreacted starting materials and byproducts.
Understanding the Chemistry of Purification
This compound is typically synthesized via Fischer esterification of 2-ethoxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The primary purification challenge lies in the efficient removal of unreacted 2-ethoxybenzoic acid, excess methanol, the acid catalyst, and any potential byproducts, such as those formed from the hydrolysis of the ester. The success of the purification process is paramount for the integrity of downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: After my aqueous workup, my organic layer is cloudy. What is causing this and how can I resolve it?
A1: A cloudy organic layer is most often due to the presence of a stable emulsion or residual water.
-
Causality: Emulsions can form during the liquid-liquid extraction if the mixture is shaken too vigorously, especially if there are acidic or basic impurities that can act as surfactants. Residual water can also cause cloudiness if the organic phase is not adequately dried.
-
Solution:
-
Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous phase can help to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Drying the Organic Layer: After separating the organic layer, it is crucial to dry it thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together, then filter or decant the dried organic solution.
-
Q2: I've performed the bicarbonate wash, but I suspect there is still unreacted 2-ethoxybenzoic acid in my product. How can I confirm this and remove it?
A2: Residual acidic starting material is a common issue. Confirmation can be achieved through analytical techniques, and removal often requires a more thorough extraction or an alternative purification method.
-
Confirmation:
-
Thin-Layer Chromatography (TLC): Spot your crude product, a standard of pure 2-ethoxybenzoic acid, and a co-spot on a TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). If a spot in your crude product lane has the same Rf value as the 2-ethoxybenzoic acid standard, it is likely present.
-
pH Test: If you still have the aqueous layer from your last wash, test its pH. If it is not basic, your wash was insufficient to neutralize and remove all the acidic starting material.
-
-
Removal:
-
Repeat the Bicarbonate Wash: Return the organic layer to the separatory funnel and wash again with a saturated sodium bicarbonate solution. Ensure you shake the funnel adequately (venting frequently to release CO₂ pressure) and that the aqueous layer is basic after the wash.
-
Column Chromatography: If the acid is still present after repeated washes, flash column chromatography is a highly effective method for separation.
-
Q3: My final product has a lower boiling point than expected during distillation, and the yield is low. What could be the problem?
A3: A lower than expected boiling point often indicates the presence of volatile impurities, most commonly residual solvent from the extraction or unreacted methanol. A low yield could be due to incomplete reaction or loss of product during the workup.
-
Causality:
-
Residual Solvent: If the solvent used for extraction (e.g., diethyl ether or dichloromethane) is not completely removed before the final distillation, it will distill first at its lower boiling point.
-
Unreacted Methanol: Excess methanol from the esterification reaction can also co-distill if not removed during the workup.
-
Hydrolysis: If the reaction mixture was exposed to aqueous base for an extended period or at elevated temperatures, some of the this compound may have hydrolyzed back to 2-ethoxybenzoic acid and methanol, reducing your yield of the desired ester.[1]
-
-
Solution:
-
Efficient Solvent Removal: Before the final distillation of the product, ensure all extraction solvent is removed using a rotary evaporator.
-
Aqueous Washes: Thoroughly wash the organic layer with water during the workup to remove the majority of the unreacted methanol.
-
Control of Workup Conditions: Perform aqueous extractions at room temperature and avoid prolonged exposure to basic conditions to minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
What is the best method for removing the acid catalyst (e.g., sulfuric acid) after the reaction?
The most effective and common method is to quench the reaction mixture in water and then perform a liquid-liquid extraction. The organic layer containing your product is then washed with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the strong acid catalyst and the unreacted carboxylic acid, converting them into their respective sodium salts, which are soluble in the aqueous layer and can be separated.[2]
How can I monitor the purity of my this compound during the purification process?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the purification.[3] By comparing the spots of your crude mixture, the fractions from your purification, and a standard of the pure product, you can assess the effectiveness of each step. For a final, quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4]
Is distillation always necessary for purifying this compound?
While not always strictly necessary, simple or fractional distillation is a highly recommended final step to obtain a product of high purity.[5] It is particularly effective at removing non-volatile impurities and any remaining traces of solvent or other volatile components.
Physical Properties for Purification
A thorough understanding of the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | C₁₀H₁₂O₃ | 180.20 | 245 | 1.11 | Soluble in organic solvents, insoluble in water.[6][7] |
| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 174-176 (at 15 mmHg) | 1.105 | Soluble in hot water, slightly soluble in cold water and alcohol.[8][9] |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | Miscible with water and organic solvents. |
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol details the workup procedure following a typical Fischer esterification synthesis of this compound.
-
Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Washing with Bicarbonate: Gently shake the separatory funnel, venting frequently to release the pressure from CO₂ evolution. Separate the layers and wash the organic layer with a saturated solution of sodium bicarbonate. Repeat this wash until the aqueous layer is basic (test with pH paper).[2]
-
Washing with Water and Brine: Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of this compound when significant impurities remain after extraction.
-
TLC Analysis: Determine an optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a good separation between the product spot and any impurity spots.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: General workflow for the purification of this compound.
References
- 1. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 2. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Ethoxybenzoic acid CAS 134-11-2 - Chemical Supplier Unilong [unilongindustry.com]
- 7. 2-乙氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cetinerengineering.com [cetinerengineering.com]
- 9. Methanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing of Methyl 2-ethoxybenzoate in HPLC
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Methyl 2-ethoxybenzoate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common chromatographic challenges, ensuring the accuracy and reliability of your analytical results.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might be observing in your experiments.
Question 1: I am observing significant peak tailing for this compound. What are the most likely causes?
Peak tailing for this compound in reversed-phase HPLC is typically a multifactorial issue stemming from secondary interactions between the analyte and the stationary phase.[1] The primary causes can be broken down into three main categories: chemical interactions, column-related issues, and system effects.
-
Chemical Interactions: The molecular structure of this compound, containing an ester and an ether group, makes it susceptible to secondary interactions with the silica-based stationary phase.[2] The most significant of these are interactions with surface silanol groups (Si-OH).[3][4] These residual silanols can be acidic and interact with any basic sites on the analyte, leading to a secondary retention mechanism that causes peak tailing.[1][5]
-
Column-Related Issues: The choice and condition of your HPLC column play a critical role.
-
Silanol Activity: Older, Type A silica columns have a higher concentration of acidic, free silanol groups, which are a major contributor to peak tailing for polar and basic compounds.[3][6]
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can create active sites that lead to peak tailing.[7]
-
Column Degradation: Over time, and with exposure to high pH mobile phases, the silica backbone of the column can dissolve, leading to a loss of stationary phase and the creation of fines, which can cause peak distortion.[8]
-
-
System Effects:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[5][9]
-
Metal Contamination: Metal ions, either from the HPLC system (e.g., stainless steel frits, tubing) or the sample itself, can chelate with the analyte or interact with silanol groups, increasing their acidity and promoting peak tailing.[10][11][12]
-
Question 2: How can I systematically troubleshoot and improve the peak shape of this compound?
A systematic approach is key to identifying and resolving the root cause of peak tailing. The following workflow provides a logical sequence of troubleshooting steps.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase composition is often the most effective and easiest parameter to adjust.
-
pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the surface silanol groups.[13][14][15] While this compound is a neutral compound and its retention is not significantly affected by pH, the ionization of silanol groups is.[14] At a mobile phase pH above 3, silanol groups become increasingly deprotonated (Si-O⁻), leading to stronger ionic interactions with any positively charged analytes.[1] For a neutral compound like this compound, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.[5][16]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[7]
Step 2: Column Evaluation
If mobile phase adjustments do not resolve the issue, the next step is to assess the column.
-
Use a Modern, End-Capped Column: Modern, high-purity, Type B silica columns that are "end-capped" are highly recommended.[3][4] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to block their activity. This significantly reduces the potential for secondary interactions.
-
Column Flushing and Regeneration: If you suspect column contamination, a rigorous flushing protocol with a series of strong solvents can help. A general procedure is to flush the column sequentially with your mobile phase without buffer, then 100% acetonitrile, followed by isopropanol, and then reverse the sequence to return to your mobile phase.[17]
Step 3: System and Sample Considerations
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the autosampler to the column and the column to the detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[18]
-
Sample Purity and Solvent: Ensure your sample is fully dissolved in the initial mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[9] Also, consider sample clean-up procedures like Solid Phase Extraction (SPE) to remove matrix components that could contaminate the column.[1][18]
Frequently Asked Questions (FAQs)
Q1: What is the role of silanol groups in peak tailing, and how does end-capping help?
Silanol groups (Si-OH) are present on the surface of silica-based stationary phases.[4] Due to steric hindrance, not all silanols can be bonded with the C18 chains during the manufacturing process, leaving "residual" silanols.[4] These can exist in different forms, with "free" or "acidic" silanols being the most problematic.[3][6] These acidic silanols can interact strongly with polar or basic analytes through hydrogen bonding or ion-exchange mechanisms, creating a secondary, stronger retention mechanism that leads to peak tailing.[1][4]
End-capping is a secondary chemical process that derivatizes a significant portion of these residual silanol groups with a small silylating agent, effectively shielding them from interacting with analytes.[1][4] This leads to more inert stationary phases and significantly improved peak shapes for compounds prone to such interactions.
Caption: Interaction of this compound with the stationary phase.
Q2: Could metal contamination in my HPLC system be causing peak tailing for this compound?
Yes, metal contamination is a plausible and often overlooked cause of peak tailing.[10] Stainless steel components in the HPLC flow path (frits, tubing, pump heads) can corrode over time, releasing metal ions (e.g., Fe³⁺, Cr³⁺) into the mobile phase.[11][12] These metal ions can accumulate on the column packing material.[11] The presence of these metal ions on the silica surface can increase the acidity of neighboring silanol groups, making them more interactive and exacerbating peak tailing.[3][19] Certain analytes with chelating properties are particularly susceptible, but even neutral compounds can be affected by the overall increase in surface activity.[11][20] Using bio-inert or PEEK-lined columns and system components can mitigate this issue.[21]
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
The choice of organic modifier can influence peak shape. Acetonitrile is generally considered a better choice for minimizing peak tailing caused by silanol interactions.[4] Methanol can form hydrogen bonds with the silanol groups, but it can also act as a proton donor, potentially increasing the acidity of the silanol groups in some situations. Acetonitrile, being aprotic, does not interact as strongly with the silanol groups, leaving them more "exposed." However, in a well-buffered, low-pH mobile phase, the effect of the organic modifier on silanol activity is often secondary to the effect of pH.
Q4: I've tried everything and still see some tailing. What else can I do?
If significant tailing persists after optimizing the mobile phase and using a high-quality, end-capped column, consider the following advanced strategies:
-
Use a Different Stationary Phase: Consider a column with a different base material, such as a hybrid silica-organic polymer, which has inherently lower silanol activity.[3] Alternatively, a phenyl-hexyl phase might offer different selectivity and potentially better peak shape.
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and reduce the strength of secondary interactions, often leading to sharper, more symmetrical peaks. However, be mindful of the analyte's stability at higher temperatures.
-
Add a Competing Base: For basic analytes, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites. However, this is less relevant for the neutral this compound and can complicate MS detection.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more robust and reliable HPLC data.
Data Summary
| Parameter | Recommendation for Symmetrical Peaks | Rationale |
| Column Chemistry | High-purity, Type B, end-capped C18 | Minimizes active silanol sites.[1][3][4] |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of residual silanol groups.[5][16] |
| Organic Modifier | Acetonitrile | Generally preferred for reducing silanol interactions.[4] |
| System Hardware | PEEK or bio-inert components | Reduces potential for metal contamination.[21] |
| Temperature | 30 - 50 °C | Can improve peak shape by enhancing kinetics. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Initial Conditions: Start with a mobile phase composition that gives reasonable retention for this compound (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
pH Variation: Prepare a series of aqueous mobile phase A components with varying pH, for example:
-
pH 2.5 (0.1% Trifluoroacetic Acid in Water)
-
pH 3.0 (0.1% Formic Acid in Water)
-
pH 4.5 (10 mM Ammonium Acetate buffer, pH adjusted with acetic acid)
-
pH 7.0 (10 mM Phosphate buffer)
-
-
Analysis: Equilibrate the column with each mobile phase composition and inject the this compound standard.
-
Evaluation: Compare the peak asymmetry factor at each pH. A value closest to 1.0 is ideal.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. moravek.com [moravek.com]
- 9. support.waters.com [support.waters.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. silcotek.com [silcotek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. chromtech.com [chromtech.com]
- 19. youtube.com [youtube.com]
- 20. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
Degradation pathways of Methyl 2-ethoxybenzoate under acidic conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability of Methyl 2-ethoxybenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its degradation pathways under acidic conditions. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental observations and choices, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary degradation pathway for this compound in an acidic environment?
The principal degradation route for this compound under acidic conditions is the hydrolysis of the methyl ester functional group.[1][2] This is a classic acid-catalyzed ester hydrolysis reaction, which is reversible and proceeds by adding a water molecule across the ester bond.[1][3]
Mechanism Deep Dive: The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the resulting carboxylic acid yields the final products: 2-ethoxybenzoic acid and methanol.[1]
The overall reaction is pseudo-first-order when water is in large excess (as is typical in dilute acidic solutions).[4]
Caption: Primary degradation pathway of this compound.
Q2: My results suggest more than one degradation product. Is cleavage of the ethoxy group possible?
Yes, while ester hydrolysis is the primary and most facile degradation pathway, the cleavage of the ethyl ether linkage is a potential secondary degradation route. This reaction, known as ether cleavage, typically requires more forcing conditions, such as higher acid concentrations (e.g., concentrated HBr or HI) and elevated temperatures, compared to ester hydrolysis.[5][6]
Mechanism Deep Dive: The mechanism for ether cleavage also begins with protonation, this time on the ether oxygen, converting it into a good leaving group (an alcohol).[6] The subsequent step depends on the structure of the ether. For the ethyl group (a primary carbon), the cleavage likely proceeds via an SN2 mechanism, where a nucleophile (like a halide ion from the acid or another water molecule) attacks the ethyl carbon, displacing the methyl 2-hydroxybenzoate molecule.[6] This would result in the formation of Methyl 2-hydroxybenzoate (Methyl Salicylate) and ethanol (or an ethyl halide if using HX).
It is crucial to understand that this pathway is generally less favorable and slower than ester hydrolysis under typical forced degradation conditions (e.g., 0.1 M - 1 M HCl).[7][8] However, if your experiment involves very strong acids or prolonged heating, the formation of these secondary products is a distinct possibility.
Caption: Potential secondary degradation pathway under harsh conditions.
Troubleshooting Guide
Q3: I am not observing any significant degradation of my compound. What experimental parameters should I adjust?
Failure to induce degradation is a common issue, often stemming from conditions that are too mild. Forced degradation studies are intended to accelerate decomposition to a target of 5-20%.[8] If you observe less than 5% degradation, consider the following adjustments.
-
Insufficient Acid Strength or Concentration: The hydrolysis rate is dependent on the concentration of hydronium ions.[2] If you are using a very dilute acid (e.g., <0.1 M), the catalytic effect may be too weak.
-
Low Reaction Temperature: The rate of hydrolysis is highly temperature-dependent. Reactions that are slow at ambient temperature can be significantly accelerated by heating.[9]
-
Solution: Heat the reaction mixture. A starting point of 60°C is common, but this can be increased if necessary. Ensure the reaction is performed under reflux to prevent the loss of volatile components.[7]
-
-
Inadequate Reaction Time: The experiment may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the time course of your experiment. Sample at later time points (e.g., 12, 24, 48 hours) to capture the degradation profile.
-
-
Poor Solubility/Insufficient Water: If using a co-solvent to dissolve this compound, ensure that there is a sufficient concentration of water for the hydrolysis reaction to occur.
-
Solution: Minimize the amount of organic co-solvent or choose a co-solvent that is fully miscible with your aqueous acid solution.
-
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Acid | 0.1 M HCl | Increase to 0.5 M or 1.0 M HCl / H₂SO₄ | Increases H⁺ catalyst concentration to accelerate the reaction.[8] |
| Temperature | 60 °C | Increase in 10-20°C increments (e.g., to 80°C) | Provides the necessary activation energy for the reaction to proceed at a practical rate.[9] |
| Duration | 8 hours | Extend to 24-48 hours | Allows sufficient time for slow degradation processes to yield measurable product. |
| Solvent | Aqueous solution (with min. co-solvent if needed) | Ensure water is the predominant solvent | Water is a key reactant in the hydrolysis pathway.[3] |
Table 1: Recommended Starting Conditions and Optimization Strategy for Forced Degradation.
Q4: My chromatogram shows multiple unexpected peaks after the degradation experiment. What are the likely sources?
The appearance of multiple, unidentified peaks can be confounding. A systematic approach is required to diagnose the issue.
-
Primary and Secondary Degradants: The most likely scenario is the presence of both the starting material, the primary degradation product (2-ethoxybenzoic acid), and the secondary degradation product (methyl 2-hydroxybenzoate).
-
Impurity in Starting Material: Always verify the purity of your starting this compound. An impure starting material will carry its impurities through the experiment.
-
Further Degradation: Under harsh conditions, the primary product, 2-ethoxybenzoic acid, could potentially undergo further reactions, such as decarboxylation, although this is less common for this specific structure.
-
Reagent or Solvent Artifacts: Impurities within the acid, water, or any co-solvents can appear as peaks in your analysis. Always run a blank (all components except the active substance) to rule this out.
Diagnostic Strategy: The most effective way to identify unknown peaks is to use a hyphenated analytical technique.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal tool. HPLC provides the separation, while the mass spectrometer provides the molecular weight of each component, allowing for confident identification of expected products and logical deduction of unexpected structures.[10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile or semi-volatile degradants. The parent compound and its acidic products may require derivatization to improve their volatility for GC analysis.[11]
Experimental Protocols & Workflows
Q5: How should I structure a controlled experiment to monitor the degradation kinetics of this compound?
A well-designed kinetics experiment requires careful control of variables and systematic sampling. The following protocol provides a robust framework.
Caption: Workflow for a typical acid degradation kinetic study.
Step-by-Step Protocol: Forced Acidic Degradation Study
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a minimal amount of a suitable organic solvent like methanol or acetonitrile.
-
Prepare the acidic stress solution (e.g., 0.1 M HCl in water).
-
Prepare a quenching/neutralization solution (e.g., 0.1 M NaOH).
-
-
Reaction Initiation:
-
In a round-bottom flask equipped with a reflux condenser, pre-heat the 0.1 M HCl solution to the desired temperature (e.g., 60°C) in a temperature-controlled water or oil bath.
-
To initiate the reaction (t=0), add a small volume of the this compound stock solution to the heated acid to achieve the target final concentration (e.g., 1 mg/mL).
-
-
Sampling:
-
Immediately withdraw the first aliquot (t=0).
-
Withdraw subsequent aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
Quenching:
-
Immediately transfer each aliquot into a pre-measured volume of the 0.1 M NaOH quenching solution. This neutralizes the acid and effectively stops the degradation reaction. The volume should be sufficient to neutralize the acid in the aliquot.
-
-
Sample Analysis:
-
Dilute the quenched samples with the HPLC mobile phase to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Q6).
-
Q6: Which analytical techniques are best suited for monitoring this degradation, and can you provide a sample protocol?
The choice of analytical technique depends on the goal of the study (qualitative vs. quantitative). For stability studies, a quantitative, stability-indicating method is required. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[11]
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantitative Analysis | Excellent for quantification, separates parent from degradants, widely available.[11] | Requires method development, may not identify unknown peaks without a mass spectrometer. |
| LC-MS | Identification & Quantification | Confidently identifies degradants by molecular weight, highly sensitive.[10] | Higher cost and complexity. |
| GC-MS | Identification of Volatiles | Excellent for identifying volatile products (methanol, ethanol) and for orthogonal confirmation.[11] | May require derivatization for non-volatile acidic products. |
| NMR | Structural Elucidation | Unambiguously determines the structure of isolated degradants. | Low throughput, requires higher sample concentration and purity.[11] |
| TLC | Qualitative Monitoring | Fast, simple, and inexpensive for a quick check of reaction progress.[11] | Not quantitative, poor resolution for complex mixtures. |
Table 2: Comparison of Analytical Techniques for Degradation Monitoring.
Protocol: Stability-Indicating HPLC-UV Method
This protocol is a starting point and must be validated for your specific application.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 280 nm (use a DAD to assess peak purity).
-
Injection Volume: 10 µL.
-
Expected Elution Order: 2-Ethoxybenzoic acid (more polar, earlier elution) -> Methyl 2-hydroxybenzoate -> this compound (less polar, later elution).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. web.viu.ca [web.viu.ca]
- 3. quora.com [quora.com]
- 4. nitt.edu [nitt.edu]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. ijmr.net.in [ijmr.net.in]
- 11. benchchem.com [benchchem.com]
Co-elution issues with Methyl 2-ethoxybenzoate in chromatography
Answering your request, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: Methyl 2-ethoxybenzoate Analysis
A Guide to Troubleshooting and Resolving Chromatographic Co-elution
Welcome to the technical support guide for the chromatographic analysis of this compound. This center is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with peak co-elution during method development and routine analysis. The following question-and-answer guide provides foundational knowledge, systematic troubleshooting protocols, and advanced strategies to ensure the accuracy and reliability of your results.
Section 1: Foundational Knowledge - Frequently Asked Questions
Q1: What is this compound and why is its chromatographic purity crucial?
This compound (C₁₀H₁₂O₃, Mol. Wt. 180.20 g/mol ) is an ester of benzoic acid.[1][2][3] In pharmaceutical development, it can be an intermediate, a starting material, or a potential impurity. Accurate chromatographic separation is critical to quantify it precisely and to detect and quantify any co-eluting impurities, which may include structurally similar isomers or process-related contaminants. Regulatory bodies require that analytical procedures demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5]
Q2: What is co-elution and why is it a critical problem in chromatography?
Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[6][7] This is a significant issue because it undermines the primary goal of chromatography—separation. When co-elution happens, you lose the ability to accurately identify and quantify the individual compounds, leading to erroneous results and potentially compromising the safety and efficacy assessment of a drug product.[6]
Q3: What are the most likely compounds to co-elute with this compound?
Given its structure, the most probable co-eluting species include:
-
Positional Isomers: Methyl 3-ethoxybenzoate and Methyl 4-ethoxybenzoate. These isomers have the same molecular weight and similar physicochemical properties, making them challenging to separate.
-
Related Esters: Compounds like Methyl 2-methoxybenzoate have similar structures and polarity, which can lead to close elution.[8]
-
Process Impurities or Degradants: Starting materials, by-products from synthesis, or degradation products that share a similar core structure can also be sources of co-elution.
Section 2: Troubleshooting Guide - Initial Diagnosis
Q4: My chromatogram shows a broad or shouldered peak for this compound. How do I confirm co-elution?
A broad, asymmetric, or shouldered peak is a strong visual indicator of a potential co-elution problem.[6][9] However, issues like column degradation or poor sample solvent conditions can cause similar effects.[10] To definitively confirm co-elution, you must perform a peak purity analysis.
Diagnostic Workflow:
-
Visual Inspection: Look for peak fronting, tailing, or shoulders. A sudden discontinuity in the peak shape, often described as a shoulder, is a more likely sign of co-elution than a gradual exponential decline (tailing).[6]
-
Peak Purity Analysis (HPLC/UHPLC): If your system has a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, use the peak purity function in your software. This tool collects multiple UV-Vis spectra across the peak's width.[7] If all the spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of more than one compound.[6]
-
Mass Spectrometric Confirmation (LC-MS or GC-MS): A mass spectrometer is the most definitive tool. By taking mass spectra at different points across the eluting peak (peak apex vs. the leading and trailing edges), you can check for different mass-to-charge ratios (m/z). A shift in the mass spectrum across the peak is a clear sign of co-elution.[6][7]
Section 3: HPLC/UHPLC Method Optimization Strategies
The resolution (Rs) between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[11][12] To resolve co-eluting peaks, you must manipulate these variables.
Q5: How can I improve the separation of this compound from a co-eluting impurity on a standard C18 column?
A C18 column is a common starting point, but achieving selectivity for closely related compounds often requires systematic optimization of the mobile phase.
Key Parameters to Adjust:
-
Solvent Strength (%B): In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase the retention time of hydrophobic compounds like this compound.[6][11] This increased interaction time with the stationary phase can often improve resolution.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity (α).[11][13] These solvents interact differently with analytes and the stationary phase, which can change the elution order and resolve overlapping peaks.
-
Mobile Phase pH: While this compound is neutral, an impurity may be ionizable. Adjusting the mobile phase pH to be at least 2 units away from the impurity's pKa can dramatically shift its retention time and improve separation.[11]
-
Temperature: Increasing the column temperature typically decreases retention times and viscosity, which can lead to sharper peaks (higher efficiency). It can also subtly change selectivity. Varying the temperature between 25°C and 50°C is a good range to explore.
Data Presentation: Effect of Method Parameters on Resolution
| Parameter Adjusted | Original Condition | Modified Condition | Observed Rs | Rationale for Change |
| Solvent Strength | 60% Acetonitrile | 55% Acetonitrile | 1.0 -> 1.4 | Increases retention and interaction time with the C18 phase. |
| Organic Modifier | 60% Acetonitrile | 70% Methanol | 1.0 -> 1.6 | Methanol offers different selectivity through hydrogen bonding interactions. |
| Temperature | 30 °C | 45 °C | 1.0 -> 1.2 | Can improve efficiency and alter selectivity for some analyte pairs. |
Experimental Protocols
Protocol 1: Systematic Gradient Optimization for HPLC/UHPLC
This protocol provides a structured approach to developing a gradient method to separate this compound from a closely eluting impurity.
-
Initial Conditions:
-
Column: Standard C18, e.g., 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detector: UV, at an appropriate wavelength for both compounds.
-
-
Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time and the %B required to elute the compounds.[11][13]
-
Focused Gradient Development: Based on the scouting run, design a shallower gradient around the elution region of the target peaks.
-
Example: If the peaks elute at ~60% B in the scouting run, design a new gradient:
-
0.0 min: 45% B
-
10.0 min: 65% B (a slope of 2%/min)
-
10.1 min: 95% B (for column wash)
-
12.0 min: 95% B
-
12.1 min: 45% B (return to initial)
-
15.0 min: 45% B (equilibration)
-
-
-
Fine-Tuning: If co-elution persists, decrease the gradient slope further (e.g., to 1%/min) in the region where the peaks elute to maximize separation.[13]
Q6: I've optimized my mobile phase, but resolution is still poor (Rs < 1.2). When should I consider changing my stationary phase?
If extensive mobile phase optimization on a C18 column fails to achieve a resolution (Rs) greater than 1.2, it indicates that the selectivity (α) of the system is the limiting factor.[6] At this point, changing the stationary phase is the most powerful and logical next step.[11][12][14]
Alternative Stationary Phases for Enhanced Selectivity:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be highly effective for aromatic compounds like this compound and its isomers. This provides a different separation mechanism than the hydrophobic interactions of a C18.
-
Pentafluorophenyl (PFP): Provides a unique combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It is an excellent choice for separating positional isomers.
-
Cyano (CN): A less hydrophobic phase that can be used in both reversed-phase and normal-phase modes, offering a significantly different selectivity profile.
Section 4: GC Method Optimization Strategies
For volatile compounds like this compound, Gas Chromatography (GC) is also a common analytical technique. Co-elution in GC is often due to compounds having similar boiling points and polarities.[15]
Q7: My GC analysis shows co-elution. How can I resolve this compound from a closely related compound?
The primary tools for resolving co-elution in GC are the oven temperature program and the stationary phase of the column.
Key Parameters to Adjust:
-
Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting, volatile compounds.[9]
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) gives compounds more time to interact with the stationary phase, increasing the opportunity for separation.
-
-
Column Stationary Phase: If temperature programming is insufficient, the issue is likely poor selectivity. The solution is to change to a column with a different polarity.
-
Standard Non-Polar (e.g., DB-5, HP-5ms): These columns separate primarily by boiling point. If co-elution occurs here, the compounds have very similar boiling points.
-
Intermediate or High Polarity (e.g., DB-WAX, DB-1701): A more polar column introduces different separation mechanisms based on dipole-dipole interactions. This can easily resolve compounds with similar boiling points but different polarities.
-
Experimental Protocols
Protocol 2: Optimizing a GC Oven Temperature Program
-
Isothermal Scouting: Inject the sample and hold the oven at a constant temperature (e.g., 150°C) to see if any separation occurs. Adjust this temperature until the peaks elute with a reasonable retention factor (k > 2).
-
Initial Programmed Run: Based on the scouting run, create a simple temperature program.
-
Example:
-
Initial Temp: 70°C, hold for 1 min.
-
Ramp 1: 10°C/min to 250°C.
-
Hold at 250°C for 2 min.
-
-
-
Optimize the Ramp Rate: If peaks are co-eluting, reduce the ramp rate in the region where they elute. You can use a multi-ramp program.
-
Example: If peaks elute around 180°C in the initial run:
-
Initial Temp: 70°C, hold for 1 min.
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 3°C/min to 200°C. (Slower ramp through the critical region)
-
Ramp 3: 25°C/min to 250°C.
-
Hold at 250°C for 2 min.
-
-
Section 5: Advanced & Orthogonal Strategies
Q8: I've exhaustively optimized my primary method (e.g., RP-HPLC) but still have co-elution. What are my next steps?
When a single method cannot resolve all critical peaks, the solution is to use an orthogonal method . Orthogonal methods are analytical techniques that separate compounds using fundamentally different mechanisms.[16] This approach is highly recommended by regulatory agencies to ensure comprehensive impurity profiling.[16]
Examples of Orthogonal Approaches:
-
Reversed-Phase LC vs. HILIC: If you are using Reversed-Phase (RP-HPLC), which separates based on hydrophobicity, an orthogonal approach is Hydrophilic Interaction Chromatography (HILIC). HILIC is ideal for separating polar compounds and provides a completely different elution pattern.[17]
-
LC vs. SFC: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ as the main mobile phase and is known to be orthogonal to RP-HPLC, offering unique selectivity for many compounds.[17]
-
Using Different Column Chemistries: Employing two validated RP-HPLC methods with significantly different column chemistries (e.g., a C18 method and a PFP method) is a powerful orthogonal strategy.[14][18]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Improving the purity of synthesized Methyl 2-ethoxybenzoate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for improving the purity of synthesized Methyl 2-ethoxybenzoate. As Senior Application Scientists, our goal is to merge technical precision with practical, field-tested insights to help you overcome common and complex purification challenges.
Introduction to this compound Purity Challenges
This compound is a key intermediate in organic synthesis. Its purity is paramount, as contaminants can impede downstream reactions and compromise the integrity of final products. The most common synthetic route is the Fischer esterification of 2-ethoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][3] While effective, this method often yields a crude product containing unreacted starting materials, byproducts, and residual reagents, necessitating robust purification strategies.
This guide provides a structured approach to identifying and eliminating these impurities, ensuring your final product meets the highest standards of purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common issues encountered during the synthesis and purification of this compound.
Q1: My overall yield is very low after purification. What are the most likely causes?
Low yield can stem from an incomplete reaction or loss of product during the workup and purification steps.
-
Incomplete Reaction: Fischer esterification is a reversible equilibrium reaction.[4][5] To drive the reaction towards the product, it is crucial to use a large excess of one reactant (typically the less expensive one, methanol) or to remove water as it forms, in accordance with Le Châtelier's principle.[2][4]
-
Product Loss During Workup: this compound can be partially hydrolyzed back to 2-ethoxybenzoic acid if exposed to aqueous acid or base for extended periods, especially at elevated temperatures.[6][7][8] Ensure that extraction and washing steps are performed efficiently and without undue delay.
-
Inefficient Extraction: Ensure you are using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions to maximize the recovery of your product from the aqueous layer.
Q2: What is the purpose of the sodium bicarbonate wash during the workup?
The sodium bicarbonate (NaHCO₃) wash is a critical step for removing acidic impurities.[9][10] Its primary functions are:
-
Neutralizing the Acid Catalyst: It neutralizes the strong acid catalyst (e.g., H₂SO₄) used in the Fischer esterification.
-
Removing Unreacted Carboxylic Acid: It converts the unreacted 2-ethoxybenzoic acid into its water-soluble sodium salt (sodium 2-ethoxybenzoate), which is then partitioned into the aqueous layer and removed.[10]
Q3: How do I confirm my final product is pure this compound?
A combination of analytical techniques is essential for confirming purity and structure:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. A pure sample will show a single major peak in the gas chromatogram.[11] The mass spectrum provides structural confirmation, with an expected molecular ion peak for this compound (C₁₀H₁₂O₃) at m/z 180.2.[12][13]
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR is invaluable for structural verification. Look for the characteristic signals of the ethoxy and methoxy groups and the aromatic protons. The absence of a broad singlet above 10 ppm indicates the successful removal of the starting carboxylic acid.[14][15]
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹ is characteristic of the ester. The absence of a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹ is a key indicator of purity.
Troubleshooting Guide: From Analysis to Solution
This guide provides a systematic approach to diagnosing and resolving specific purity issues based on analytical data.
Workflow for Impurity Identification and Removal
The following diagram illustrates a logical workflow for troubleshooting purity issues.
Caption: Troubleshooting workflow for purifying this compound.
Problem 1: ¹H NMR spectrum shows a broad singlet around 10-12 ppm.
-
Diagnosis: This signal is characteristic of a carboxylic acid proton (-COOH), indicating the presence of unreacted 2-ethoxybenzoic acid.
-
Causality: The initial reaction may not have gone to completion, or the aqueous workup was insufficient to remove the acidic starting material.
-
Solution: Enhanced Acid Extraction
If you still have the crude organic solution, perform additional washes. If you have already isolated the oil, re-dissolve it in a suitable solvent (e.g., diethyl ether) and proceed with the washing protocol.
Protocol: Acid Removal Wash
-
Dissolve the crude product in diethyl ether (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently to release the CO₂ gas produced.[9]
-
Separate the layers and repeat the wash until no more gas evolution is observed.
-
Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified ester.
-
Problem 2: GC-MS analysis shows a peak with a lower retention time and a mass spectrum inconsistent with the product.
-
Diagnosis: This often indicates the presence of a more volatile impurity, such as unreacted methanol or residual extraction solvent.
-
Causality: Insufficient removal of low-boiling-point liquids after the reaction and workup.
-
Solution: Purification by Vacuum Distillation
Fractional distillation under reduced pressure is highly effective for separating the high-boiling this compound from more volatile contaminants.[16]
Data for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methanol | 32.04 | 64.7 |
| Diethyl Ether | 74.12 | 34.6 |
| Ethyl Acetate | 88.11 | 77.1 |
| This compound | 180.20 | 248 (lit.) [17] |
Problem 3: NMR and/or GC-MS show multiple unidentified peaks with similar retention times and spectral features to the product.
-
Diagnosis: Presence of structurally related impurities or side products. For instance, if the synthesis involved a Williamson ether synthesis approach starting from methyl salicylate, an impurity could be unreacted methyl salicylate.
-
Causality: Side reactions occurring during synthesis, such as incomplete etherification or transesterification.
-
Solution: Silica Gel Column Chromatography
Column chromatography is the most powerful technique for separating compounds with similar polarities.[18]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Elution: Start with a low-polarity solvent system, such as 98:2 hexane:ethyl acetate. Gradually increase the polarity (e.g., to 95:5, 90:10) to elute the compounds.[18] this compound is more polar than non-polar impurities but less polar than unreacted starting materials like methyl salicylate.
-
Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Data for Key Compounds
-
| Compound | ¹H NMR Signal (CDCl₃, δ ppm) - Key Peaks |
| This compound | ~7.8 (dd, Ar-H), ~3.9 (s, 3H, -OCH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)[14][15] |
| 2-Ethoxybenzoic Acid | >10 (br s, 1H, -COOH), ~4.2 (q, 2H, -OCH₂CH₃), ~1.5 (t, 3H, -OCH₂CH₃) |
| Methyl Salicylate (Impurity) | ~10.8 (s, 1H, Ar-OH), ~7.8 (dd, Ar-H), ~3.9 (s, 3H, -OCH₃) |
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jmchemsci.com [jmchemsci.com]
- 12. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound(3686-55-3) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. 2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Methyl 2-ethoxybenzoate Purification
An in-depth guide to navigating the common and complex challenges associated with the purification of Methyl 2-ethoxybenzoate.
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The purification of a target compound is a critical step where even minor deviations can impact yield, purity, and the validity of downstream applications. This guide is structured to address the specific issues encountered during the purification of this compound, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of for purification?
Understanding the physical properties of your compound is the foundation of any successful purification strategy. This compound is a liquid at room temperature, which primarily dictates the most suitable purification techniques.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~212 °C at 760 mmHg | [3] |
| Melting Point | -34 °C | [3] |
| Density | ~1.045 g/cm³ at 25 °C | [3] |
| Solubility | Very slightly soluble in water; soluble in organic solvents and oils. |[2] |
Q2: My crude product is a dark or yellow color. What causes this and how can I fix it?
Colored impurities are typically high-molecular-weight byproducts or degradation products formed during the synthesis, often from overheating or side reactions.
-
Causality: These impurities are often non-volatile and polar.
-
Solution: Before distillation, consider a pre-purification step. Stirring the crude product with a small amount of activated charcoal for 15-30 minutes can adsorb many colored impurities. The charcoal is then removed by filtration through a pad of Celite®. This is a cost-effective way to improve the color before a more rigorous purification step.
Q3: After synthesis, my workup involves a separation funnel, but I'm not getting a clean separation between the organic and aqueous layers. What's going wrong?
Emulsion formation is a common issue, especially when unreacted starting materials or salts are present.
-
Causality: Emulsions are stabilized by soaps or other surfactants formed in situ, or by fine particulate matter. In ester workups, incomplete neutralization of an acidic starting material with a base can be a cause.[4]
-
Troubleshooting Steps:
-
Be Patient: Allow the separation funnel to stand undisturbed for 10-20 minutes.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
-
In-Depth Troubleshooting Guide
This section addresses more complex purification challenges, organized by the specific technique being employed.
Issue 1: Low Purity After Simple Distillation
You've performed a simple distillation, but NMR or GC analysis shows significant impurities remain. Why?
The most common reason for failure in simple distillation is that the impurities have boiling points too close to that of your product, this compound (b.p. ~212 °C).[3][5]
-
Scientific Rationale: Simple distillation is only effective for separating liquids with boiling point differences greater than 25-30 °C. If an impurity boils at, for example, 200 °C, it will co-distill with your product.
Table 2: Potential Impurities and Recommended Removal Strategies
| Potential Impurity | Origin | Boiling Point (°C) | Recommended Purification Strategy |
|---|---|---|---|
| 2-Ethoxybenzoic acid | Unreacted starting material | Decomposes | Aqueous Base Wash: Before distillation, wash the organic layer with 5% sodium bicarbonate solution to convert the acid into its water-soluble salt.[6][7] |
| Methyl Salicylate | Common starting material for ether synthesis | 222 °C | Fractional Vacuum Distillation: The boiling point is close. Distillation under reduced pressure will lower the boiling points and can enhance separation. A fractionating column is necessary. |
| Methanol/Ethanol | Unreacted starting material | 65 °C / 78 °C | Water Wash: These alcohols are highly soluble in water and can be removed during the aqueous workup.[8] |
| High-boiling byproducts | Side reactions | > 230 °C | Distillation: These will remain in the distillation pot. Ensure you do not distill to dryness to prevent charring. |
Workflow for Purity Troubleshooting
The following diagram outlines a logical decision-making process when your purified this compound does not meet purity specifications.
Caption: Logical workflow for troubleshooting impure this compound.
Issue 2: Poor Separation During Column Chromatography
You've resorted to column chromatography, but the product is co-eluting with an impurity. What should you do?
This indicates that the chosen solvent system (eluent) does not have sufficient resolving power for your specific mixture. The key is to optimize the eluent polarity to maximize the difference in retention factor (R_f) between your product and the impurity.[9]
-
Scientific Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; less polar compounds travel faster (higher R_f), while more polar compounds are retained longer (lower R_f).[10] The goal is to find a solvent system where your product has an R_f of ~0.3-0.4, and the impurities are well-separated.
Experimental Protocol: Optimizing Eluent for Flash Chromatography
-
TLC Analysis:
-
Spot your crude material on at least three different TLC plates.
-
Develop each plate in a different solvent system. A good starting point for an aromatic ester like this is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).[9]
-
Test Systems:
-
9:1 Hexane:Ethyl Acetate (Low polarity)
-
4:1 Hexane:Ethyl Acetate (Medium polarity)
-
1:1 Hexane:Ethyl Acetate (Higher polarity)
-
-
-
Evaluate Results:
-
Visualize the plates under a UV lamp.
-
Identify the solvent system that gives your product an R_f value between 0.3 and 0.4 and shows the best separation from other spots.
-
If separation is still poor, try adding a small amount (~1%) of a more polar solvent like methanol, or switch one of the main components (e.g., use Dichloromethane instead of Ethyl Acetate).
-
-
Run the Column:
-
Pack the column using the optimized solvent system.
-
Load the sample (adsorbed onto a small amount of silica for best results).
-
Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.[9]
-
Diagram: Flash Chromatography Optimization Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Impact of Water Content on Synthesis Efficiency and Product Purity
<Technical Support Center: Methyl 2-ethoxybenzoate Synthesis
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus of this document is to address challenges related to water content, a critical parameter influencing reaction yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on diagnosing and resolving issues related to the presence of water.
Q1: My reaction yield is significantly lower than expected. What are the potential causes related to water?
Low yields in the Fischer esterification of 2-ethoxybenzoic acid with methanol are frequently linked to the presence of excess water.[1][2][3] The reaction is an equilibrium process, and water is a product.[3][4] According to Le Châtelier's principle, an excess of a product will shift the equilibrium towards the reactants, thereby reducing the yield of the desired ester.[1]
Probable Causes & Corrective Actions:
-
Incomplete Drying of Reactants or Glassware: Residual moisture on glassware or in the starting materials (2-ethoxybenzoic acid, methanol) can inhibit the forward reaction.
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous grades of methanol and store them under inert gas.
-
-
Atmospheric Moisture: The reaction may be exposed to atmospheric moisture, particularly in humid environments.
-
Solution: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use drying tubes containing a suitable desiccant (e.g., calcium chloride) on the reaction apparatus.
-
-
Formation of Water as a Byproduct: The esterification reaction itself produces water.[3][4] If not removed, this water will shift the equilibrium back towards the starting materials.[1][2]
-
Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, which continuously removes the water-toluene azeotrope from the reaction mixture.[4][5] Alternatively, adding a dehydrating agent, such as molecular sieves, to the reaction can sequester the water produced.[5][6]
-
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting logic for low reaction yield.
Q2: My final product is impure, and I suspect hydrolysis. How can I confirm this and prevent it?
The presence of 2-ethoxybenzoic acid in your final product is a strong indicator of ester hydrolysis. This reverse reaction is catalyzed by acid and driven by the presence of water.[4][7][8]
Confirmation of Hydrolysis:
-
Spectroscopic Analysis:
-
¹H NMR: Look for the characteristic broad singlet of the carboxylic acid proton of 2-ethoxybenzoic acid.
-
IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹) in addition to the ester C=O stretch (around 1720-1740 cm⁻¹) suggests hydrolysis.
-
-
Chromatographic Analysis (TLC, GC, HPLC): Compare the product to a standard of 2-ethoxybenzoic acid to confirm its presence.
Prevention of Hydrolysis:
-
Work-up Procedure: During the work-up, ensure that any aqueous washes are performed quickly and with cold solutions to minimize hydrolysis. Neutralize the acid catalyst promptly with a weak base like sodium bicarbonate.[9][10][11]
-
Drying of the Final Product: After extraction, thoroughly dry the organic layer containing the ester with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.[10][11]
-
Storage: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere, to protect it from atmospheric moisture.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound and the role of water.
Q1: What is the fundamental mechanism by which water affects the synthesis of this compound?
The synthesis of this compound from 2-ethoxybenzoic acid and methanol is a classic example of a Fischer esterification. This reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[2][3][4]
-
Forward Reaction (Esterification): 2-ethoxybenzoic acid + methanol ⇌ this compound + water
-
Reverse Reaction (Hydrolysis): this compound + water ⇌ 2-ethoxybenzoic acid + methanol
Water is a product of the forward reaction and a reactant in the reverse reaction.[3][4] Therefore, the concentration of water directly influences the position of the equilibrium.[2] High concentrations of water will favor the hydrolysis of the ester back to the carboxylic acid and alcohol, thus reducing the overall yield of the desired product.[1]
Reaction Mechanism Overview:
Caption: Reversible Fischer esterification and hydrolysis mechanism.
Q2: What are the best practices for removing water from the reaction?
Several effective methods can be employed to remove water and drive the equilibrium towards the formation of this compound:
-
Using a Large Excess of Alcohol: Employing methanol as the solvent ensures a large excess, which can help shift the equilibrium to the product side.[4][5][12]
-
Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method where the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils off, condenses in the Dean-Stark trap, and the denser water separates and is collected, while the solvent returns to the reaction flask.[4][5]
-
Use of Dehydrating Agents:
-
Molecular Sieves: These are porous materials that can trap water molecules. Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively remove the water as it is formed.[5][6]
-
Anhydrous Salts: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, though they are generally less efficient at the reaction temperature than molecular sieves.[5]
-
-
Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid, often used as the catalyst, also acts as a powerful dehydrating agent.[9]
| Method | Advantages | Disadvantages |
| Excess Alcohol | Simple to implement. | May require removal of large amounts of excess alcohol during work-up. |
| Dean-Stark Trap | Highly efficient for continuous water removal. | Requires specific glassware and a suitable azeotroping solvent. |
| Molecular Sieves | Easy to add to the reaction; effective. | Need to be properly activated; can be difficult to remove from viscous reaction mixtures. |
| Conc. Sulfuric Acid | Serves a dual role as catalyst and dehydrating agent. | Can lead to side reactions and charring at higher temperatures. |
Q3: How can I accurately measure the water content in my starting materials and solvents?
Accurate determination of water content is crucial for troubleshooting and ensuring reproducibility.
-
Karl Fischer Titration: This is the gold standard for determining water content in organic solvents and reagents.[13][14] It is a highly sensitive and specific method.[13][14] Both volumetric and coulometric methods are available, with the latter being more suitable for very low water content.[14][15]
-
Gas Chromatography (GC): In some cases, GC with a thermal conductivity detector (TCD) can be used to quantify water content, especially if a suitable column is used.
-
Near-Infrared (NIR) Spectroscopy: This is a non-destructive technique that can be used for at-line or in-line monitoring of water content.[13]
III. Experimental Protocol: Synthesis of this compound with Water Control
This protocol outlines the synthesis of this compound with specific steps to minimize the impact of water.
Materials:
-
2-ethoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Toluene (or another suitable azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charging the Reactor: To the round-bottom flask, add 2-ethoxybenzoic acid, a 3-5 fold molar excess of anhydrous methanol, and toluene (approximately 20-30% of the methanol volume).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2 mol% relative to the carboxylic acid) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 2-ethoxybenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
-
IV. References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis. YouTube.
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
-
Brainly. (2023, September 10). In the Fischer esterification, what would happen to the reaction equilibrium if you added an excess amount of water?
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
The Organic Chemistry Tutor. (2019, January 15). Ester hydrolysis and Fischer esterification. YouTube.
-
Google Patents. (n.d.). US5976324A - Removal of water from reaction mixtures.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
-
National Institutes of Health. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
-
Quora. (2018, August 8). Why during the preparation of esters, should water be removed as soon as it is formed?
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
-
Royal Society of Chemistry. (2022, February 21). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
-
Department of Pharmaceutical Chemistry, College of Pharmacy. (n.d.). Preparation of Methyl Benzoate.
-
Biosynth. (n.d.). This compound | 3686-55-3 | FM67703.
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
-
Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture.
-
Department of Chemistry, University of California, Irvine. (n.d.). Fischer Esterification Procedure.
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
-
Illustrated Glossary of Organic Chemistry. (n.d.). Fischer esterification.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
-
The Organic Chemistry Tutor. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism.
-
National Institutes of Health. (n.d.). This compound | C10H12O3 | CID 347794 - PubChem.
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
References
- 1. brainly.com [brainly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. youtube.com [youtube.com]
- 12. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. blog.kett.com [blog.kett.com]
Technical Support Center: Preventing Unwanted Demethylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently encountered challenges related to unintended demethylation during crucial experimental steps. This guide is designed to provide you with in-depth, practical solutions to anticipate, troubleshoot, and prevent this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is demethylation and why is it a problem in my experiments?
A: Demethylation is a chemical reaction that removes a methyl (-CH3) group from a molecule.[1] In the context of organic synthesis and drug development, this often occurs as an unwanted side reaction, leading to the formation of impurities, loss of desired product, and compromised biological activity. For instance, methyl ethers and methyl esters, commonly used as protecting groups or integral parts of a molecule's structure, can be inadvertently cleaved under certain reaction conditions.[1][2] In drug molecules, the presence or absence of a methyl group can drastically alter potency, efficacy, and metabolic stability, an effect sometimes referred to as the "magic methyl effect".[3]
Q2: I'm observing an unexpected phenol in my final product. Could this be due to demethylation?
A: Yes, the presence of an unexpected phenol is a classic indicator of aryl methyl ether demethylation.[1] This is a common issue when using certain reagents or harsh reaction conditions that are not compatible with the methoxy group on an aromatic ring.
Q3: My peptide synthesis is yielding a product with a lower molecular weight than expected. Could demethylation be the cause?
A: While less common than with small molecules, demethylation can occur in peptides, particularly at methylated lysine or arginine residues. More frequently, however, a lower molecular weight might indicate incomplete synthesis or degradation through other pathways. In the context of N-terminal modifications, enzymatic cleavage of N-terminal methionine by methionine aminopeptidases (MetAPs) is a possibility in biological systems.[4][5]
Troubleshooting Guide: Identifying and Resolving Unwanted Demethylation
This section provides a structured approach to troubleshooting when you suspect unintended demethylation is occurring.
Scenario 1: Demethylation of Aryl Methyl Ethers During Synthesis
Observation: You are performing a reaction on a molecule containing a methoxybenzene moiety and your final product analysis (e.g., by LC-MS or NMR) shows the presence of a corresponding phenol.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: Strong Brønsted acids like HBr and HI, often used at high temperatures, are well-known to cleave aryl methyl ethers.[1] Similarly, strong Lewis acids such as boron tribromide (BBr3) and aluminum chloride (AlCl3) are potent demethylating agents.[1][6][7]
-
Solution: If your reaction conditions involve strong acids, consider milder alternatives. If the acid is a catalyst, try reducing its concentration or switching to a less aggressive acid. If it's a reagent for another transformation, you may need to protect the phenol as a more robust ether (e.g., a benzyl ether) before proceeding.[8][9]
-
-
Strong Nucleophiles: Certain strong nucleophiles, particularly thiolates like sodium ethanethiolate (NaSEt), can demethylate aryl methyl ethers via an SN2 mechanism.[1][10]
-
Solution: If your reaction involves a strong nucleophile, assess if a less nucleophilic reagent can achieve the desired transformation. Alternatively, running the reaction at a lower temperature may reduce the rate of the undesired demethylation.
-
-
High Temperatures: Many demethylation reactions are accelerated by heat.[11]
-
Solution: Whenever possible, conduct your reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating once the desired transformation is complete.
-
Experimental Protocol: Screening for Milder Demethylation Conditions (If Demethylation is the Goal)
If you are intentionally trying to demethylate an aryl methyl ether but are experiencing side reactions, this protocol can help you find milder conditions.
-
Reactant & Solvent: Dissolve your aryl methyl ether (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In separate reactions, test a panel of milder demethylating agents. Examples include:
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with methanol for boron-based reagents) and perform an aqueous workup.
-
Analysis: Analyze the crude product from each reaction to determine the yield of the desired phenol and the presence of any byproducts.
dot graph TD { A[Start: Unexpected Phenol Detected] --> B{Reaction Conditions}; B --> C{Strong Acid? (HBr, BBr3)}; C --> D[Solution: Use Milder Acid or Protect Phenol]; B --> E{Strong Nucleophile? (e.g., Thiolates)}; E --> F[Solution: Use Less Nucleophilic Reagent or Lower Temperature]; B --> G{High Temperature?}; G --> H[Solution: Run Reaction at Lower Temperature]; }
Caption: Troubleshooting demethylation of aryl methyl ethers.
Scenario 2: Instability of Methylated Drug Compounds
Observation: A methylated drug candidate shows degradation over time during storage or in biological assays, with the demethylated analog being a major degradation product.
Potential Causes & Solutions:
-
Metabolic Demethylation: In biological systems, cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism, including demethylation.[1]
-
Solution: If metabolic instability is suspected, consider co-administration with a known inhibitor of the relevant P450 isozyme in in-vitro studies to confirm the pathway. For drug design, structural modifications can be made to block the site of metabolism.
-
-
Hydrolytic Instability of Methyl Esters: Methyl esters are susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid.[9][15][16]
-
Solution: For formulation and storage, control the pH to a range where the ester is most stable. In drug design, replacing the methyl ester with a more stable group, such as an amide, could be a viable strategy.
-
-
Oxidative Instability: The stability of some methylated compounds can be compromised by oxidation, which can be initiated by light, heat, or trace metals.[17]
-
Solution: Store susceptible compounds protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon).[17] The addition of antioxidants to formulations can also mitigate oxidative degradation.
-
Data Presentation: Stability of Protecting Groups
| Protecting Group | Cleavage Conditions | Stability Notes |
| Methyl Ether | Strong acids (BBr3, HBr), strong nucleophiles (thiolates)[1][2] | Generally very stable to a wide range of conditions.[2][18] |
| Methyl Ester | Acid or base-catalyzed hydrolysis.[9][15] | Susceptible to saponification. |
| Benzyl Ether (Bn) | Hydrogenolysis (H2, Pd/C)[8][9] | Stable to many acidic and basic conditions. |
| tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride ions (e.g., TBAF), acid.[8][9] | Labile under acidic conditions. |
| Boc-Amine | Strong acids (TFA, HCl)[8][9] | Stable to basic conditions and hydrogenolysis. |
| Cbz-Amine | Hydrogenolysis[9] | Stable to acidic and basic conditions. |
Advanced Topics: Enzymatic Demethylation and Inhibition
In the realm of epigenetics and drug development, enzymatic demethylation plays a crucial role.
Lysine-Specific Demethylases (LSDs)
LSDs are enzymes that remove methyl groups from lysine residues on histones and other proteins, playing a key role in gene regulation.[19][20] LSD1 (also known as KDM1A) has been identified as a promising therapeutic target in various cancers due to its overexpression in these diseases.[19][21]
Inhibitors of LSD1: A number of small molecule inhibitors of LSD1 have been developed and are in clinical trials.[19] These inhibitors can be classified into several families based on their chemical structures, including tranylcypromine derivatives and various nitrogen-containing heterocycles.[21] The development of potent and selective LSD1 inhibitors is an active area of research.[20][22]
dot graph TD { subgraph "Gene Regulation" A[LSD1] -- Demethylation --> B(Histone H3K4me1/2); B -- Repression --> C[Gene Expression]; end subgraph "Cancer Therapy" D[LSD1 Inhibitors] --| Block | A; C -- Activation --> E[Tumor Suppressor Genes]; end }
Caption: Role of LSD1 in gene regulation and cancer therapy.
Methionine Aminopeptidases (MetAPs)
MetAPs are metalloenzymes that cleave the N-terminal methionine from newly synthesized proteins.[4][5] This process is essential for protein maturation and function. MetAP activity is crucial for the viability of bacteria, making it an attractive target for the development of new antibacterial agents.[4][5]
Inhibitors of MetAPs: A diverse range of small molecules that inhibit bacterial MetAP enzymes have been identified.[4] Structural biology has played a significant role in understanding the differences between bacterial and human MetAPs, which is crucial for designing selective inhibitors.[4]
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Boron Trichloride [commonorganicchemistry.com]
- 13. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Methyl Esters [organic-chemistry.org]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 20. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 2-ethoxybenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural validation of Methyl 2-ethoxybenzoate, a common building block in organic synthesis. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering insights honed from years of practical experience in structural elucidation.
The Molecular Blueprint: Why Spectroscopic Validation is Non-Negotiable
This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) possesses several key structural features: a benzene ring, an ester functional group, and an ether linkage. While its synthesis may be straightforward, the potential for isomeric impurities necessitates a robust, multi-faceted analytical approach to confirm its structure unequivocally. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, with each method offering a unique and complementary piece of the structural puzzle.
A Multi-Pronged Approach to Structural Verification
Our validation strategy employs a suite of four powerful spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synergy of these methods provides a self-validating system, where the data from one technique corroborates the interpretations of the others.
Experimental Workflow for Spectroscopic Validation
Caption: Overall workflow for the spectroscopic validation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shift, integration, and multiplicity of the proton signals, we can piece together the structure.
Expected ¹H NMR Signals for this compound:
The structure of this compound suggests we should observe signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl ester protons. Due to the ortho-substitution, the aromatic protons will exhibit complex splitting patterns.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | dd, J = 7.8, 1.8 Hz | 1H | Ar-H (ortho to -COOCH₃) |
| 7.42 | ddd, J = 8.3, 7.4, 1.8 Hz | 1H | Ar-H (para to -COOCH₃) |
| 7.05 | t, J = 7.4 Hz | 1H | Ar-H (meta to -COOCH₃) |
| 6.92 | d, J = 8.3 Hz | 1H | Ar-H (ortho to -OCH₂CH₃) |
| 4.12 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |
| 3.88 | s | 3H | -COOCH₃ |
| 1.45 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |
Interpretation:
-
Aromatic Region (δ 6.9-7.8): The four distinct signals in the aromatic region, each integrating to one proton, confirm a di-substituted benzene ring. The downfield shift of the proton at 7.78 ppm is characteristic of a proton ortho to an electron-withdrawing carbonyl group.
-
Ethoxy Group (δ 4.12, 1.45): The quartet at 4.12 ppm (2H) and the triplet at 1.45 ppm (3H) are classic indicators of an ethoxy group. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet from the methyl protons being split by the adjacent methylene protons, both with a coupling constant (J) of 7.0 Hz.
-
Methyl Ester (δ 3.88): The sharp singlet at 3.88 ppm, integrating to three protons, is indicative of the methyl ester group. The absence of splitting confirms there are no adjacent protons.
¹H NMR Splitting Pattern of the Ethoxy Group
Caption: ¹H NMR splitting pattern of the ethoxy group.
¹³C NMR Spectroscopy: A Carbon Count
Carbon-13 NMR provides a count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.8 | C=O (Ester) |
| 158.5 | C-O (Aromatic) |
| 133.2 | Ar-C |
| 131.5 | Ar-C |
| 120.2 | Ar-C |
| 113.8 | Ar-C |
| 64.2 | -OCH₂CH₃ |
| 51.9 | -COOCH₃ |
| 14.7 | -OCH₂CH₃ |
| 121.5 | Ar-C |
Interpretation:
The spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (δ 166.8): The signal in the downfield region is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons (δ 113-159): Six signals are observed in the aromatic region, confirming the presence of a di-substituted benzene ring where all carbons are in unique electronic environments. The carbon attached to the ethoxy group (C-O) is observed at a downfield shift of 158.5 ppm.
-
Aliphatic Carbons (δ 14-65): The signals at 64.2 ppm and 14.7 ppm correspond to the methylene and methyl carbons of the ethoxy group, respectively. The signal at 51.9 ppm is assigned to the methyl ester carbon.
IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium-Strong | C-H (Aromatic and Aliphatic) |
| 1725 | Strong, Sharp | C=O Stretch (Ester) |
| 1600, 1480 | Medium | C=C Stretch (Aromatic Ring) |
| 1250 | Strong | C-O Stretch (Ester and Aryl Ether) |
| 1130 | Strong | C-O Stretch (Alkyl Ether) |
Interpretation:
-
C=O Stretch: A strong, sharp absorption at 1725 cm⁻¹ is a definitive indicator of a carbonyl group, and its position is consistent with an aromatic ester.[1]
-
C-O Stretches: The strong absorptions at 1250 cm⁻¹ and 1130 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester and ether functional groups, respectively.
-
Aromatic C=C Stretches: The absorptions at 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the benzene ring.
-
C-H Stretches: The signals between 3050 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | Low | [M - CH₃]⁺ |
| 149 | Low | [M - OCH₃]⁺ |
| 133 | Moderate | [M - C₂H₅O]⁺ |
| 120 | 100% (Base Peak) | [M - C₂H₄ - CO]⁺ or [M - CH₃OH - CO]⁺ |
Interpretation:
The mass spectrum shows a molecular ion peak at m/z 180, which corresponds to the molecular weight of this compound. The fragmentation pattern is consistent with that of an aromatic ester.[2]
-
Loss of a Methyl Radical: The peak at m/z 165 corresponds to the loss of a methyl radical from the molecular ion.
-
Loss of a Methoxy Radical: The peak at m/z 149 is due to the loss of a methoxy radical.
-
Loss of an Ethoxy Radical: The fragment at m/z 133 arises from the cleavage of the ethoxy group.
-
Base Peak (m/z 120): The most abundant fragment at m/z 120 is likely formed through a rearrangement process involving the loss of neutral molecules.[2] An "ortho effect" can lead to unique fragmentation pathways for ortho-substituted aromatic compounds.[3]
Proposed Fragmentation Pathway of this compound
References
A Senior Application Scientist's Guide to Differentiating Methyl Ethoxybenzoate Isomers via ¹H NMR Spectroscopy
In the nuanced world of chemical analysis, particularly within pharmaceutical research and development, the unambiguous identification of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of methyl 2-ethoxybenzoate and its isomers, methyl 3-ethoxybenzoate and methyl 4-ethoxybenzoate. As we will explore, ¹H NMR spectroscopy serves as a powerful and definitive tool for their differentiation, relying on the subtle yet predictable electronic effects imparted by the substituent positions on the benzene ring.
The Foundational Principle: Electronic Effects on Proton Environments
The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups shield them, causing an upfield shift. The ethoxy (-OCH₂CH₃) and methyl ester (-COOCH₃) groups in our target molecules exert distinct electronic influences—the ethoxy group is electron-donating through resonance and weakly electron-withdrawing inductively, while the methyl ester is an electron-withdrawing group. The interplay of these effects, dictated by their ortho, meta, or para relationship, creates a unique spectral fingerprint for each isomer.
Deciphering the Spectra: A Comparative Analysis
To illustrate the distinguishing features, let's delve into the expected ¹H NMR spectra of the three isomers. The following analysis is based on established principles of NMR spectroscopy and data from analogous compounds.
The Ethoxy and Methyl Ester Resonances: The Simpler Story
Across all three isomers, the signals for the ethoxy and methyl ester protons are readily identifiable and provide initial points of comparison.
-
Methyl Ester Protons (-COOCH₃): This will appear as a sharp singlet in all three spectra, typically in the range of 3.8-3.9 ppm. The exact chemical shift may vary slightly due to long-range effects from the ethoxy group, but this variation is generally minor.
-
Ethoxy Group Protons (-OCH₂CH₃): This gives rise to two signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet, being directly attached to the oxygen, is more deshielded and typically appears around 4.0-4.2 ppm. The methyl triplet is found further upfield, usually in the 1.3-1.5 ppm region. The coupling constant (J) between these two signals is typically around 7 Hz.
While these signals confirm the presence of the key functional groups, it is the aromatic region of the spectrum that holds the key to differentiating the isomers.
The Aromatic Region: The Fingerprint of Isomerism
The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the aromatic protons. Here lies the power of ¹H NMR for isomer differentiation.
Methyl 4-ethoxybenzoate (para-isomer): A Symmetrical Portrait
Due to the plane of symmetry in the para-isomer, the four aromatic protons are chemically equivalent in pairs. This results in a deceptively simple and highly characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the electron-donating ethoxy group (and meta to the electron-withdrawing ester group) are shielded and will appear further upfield.
-
Conversely, the protons ortho to the electron-withdrawing ester group (and meta to the ethoxy group) are deshielded and will resonate downfield.
This clear separation into two doublets in the aromatic region is a hallmark of a para-disubstituted benzene ring with substituents of differing electronic nature.
This compound (ortho-isomer): A Crowded Neighborhood
In the ortho-isomer, all four aromatic protons are in distinct chemical environments, leading to a more complex spectrum. Proximity effects and the combined electronic influences of the adjacent ethoxy and ester groups result in a wider dispersion of chemical shifts. The proton situated between the two substituents will experience the most significant deshielding and will likely appear as a doublet of doublets at the lowest field in the aromatic region. The remaining protons will also exhibit complex splitting patterns (doublets of doublets, triplets of doublets) due to both ortho and meta couplings.
Methyl 3-ethoxybenzoate (meta-isomer): A More Subtle Distinction
The meta-isomer also presents a spectrum with four distinct aromatic proton signals. However, the separation and splitting patterns will differ from the ortho-isomer. One proton will be situated between the two meta-substituents, but its chemical shift will be less dramatically affected compared to the ortho-isomer. The remaining protons will show a combination of ortho and meta couplings, leading to a complex but unique pattern that can be distinguished from the other two isomers upon careful analysis.
Comparative Data Summary
The following table summarizes the expected ¹H NMR spectral data for the three isomers.
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic-H | 6.8 - 7.8 | m | - |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 | |
| -COOCH₃ | ~3.8 | s | - | |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 | |
| Methyl 3-ethoxybenzoate | Aromatic-H | 7.0 - 7.6 | m | - |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 | |
| -COOCH₃ | ~3.8 | s | - | |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 | |
| Methyl 4-ethoxybenzoate | Aromatic-H (ortho to -COOCH₃) | ~7.9 | d | ~8.8 |
| Aromatic-H (ortho to -OCH₂CH₃) | ~6.9 | d | ~8.8 | |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 | |
| -COOCH₃ | ~3.8 | s | - | |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary slightly.
Visualizing the Structures and Key Interactions
The following diagrams illustrate the structures of the three isomers.
Caption: Chemical structures of the ortho, meta, and para isomers of methyl ethoxybenzoate.
Experimental Protocol for ¹H NMR Analysis
To obtain high-quality, reproducible ¹H NMR spectra for these compounds, the following protocol is recommended.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the methyl ethoxybenzoate isomer.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically deuterated chloroform (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift referencing (δ = 0.00 ppm).
II. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that encompasses all expected proton signals, typically -2 to 12 ppm.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Measurement: Measure the J-couplings for all split signals.
Caption: A streamlined workflow for the ¹H NMR analysis of methyl ethoxybenzoate isomers.
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for the differentiation of this compound, methyl 3-ethoxybenzoate, and methyl 4-ethoxybenzoate. The distinct electronic environments of the aromatic protons, governed by the ortho, meta, or para positioning of the ethoxy and methyl ester groups, give rise to unique and readily interpretable spectral patterns. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in the aromatic region, researchers can confidently and accurately identify each isomer, a crucial step in ensuring the quality, safety, and efficacy of pharmaceutical compounds and other chemical products.
A Comparative Guide to the Purity Assessment of Methyl 2-ethoxybenzoate: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but the bedrock of safety and efficacy. For an API intermediate like Methyl 2-ethoxybenzoate, a key building block in organic synthesis, ensuring its chemical integrity is paramount.[1] This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for purity assessment. We will explore the fundamental principles, delve into the causality behind experimental design, and present the data-driven case for qNMR as a primary analytical method.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of a chemical substance like this compound directly influences the quality, safety, and therapeutic effect of the final drug product.[2][3] Impurities, even in minute quantities, can originate from starting materials, byproducts of side reactions (e.g., isomeric forms like methyl 3- or 4-ethoxybenzoate), or degradation.[1] Therefore, employing an analytical technique that is both accurate and mechanistically orthogonal to purification methods is critical for a comprehensive purity profile.[3]
Quantitative NMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on comparing an analyte's response to that of a structurally identical reference standard, qNMR is a primary ratio method.[4][5][6] This distinction is fundamental: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][7][8][9] This principle allows for the quantification of an analyte by comparing its signal integral to that of a certified internal standard (IS) of known purity, which does not need to be structurally related to the analyte.[4][10][11] This capability positions qNMR as a powerful, versatile tool for absolute quantification, recognized by pharmacopeias like the USP.[7][12][13]
The Causality Behind a Robust qNMR Experiment
Achieving high-quality, reproducible qNMR data hinges on a series of carefully considered experimental choices. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[8]
The cornerstone of the internal standard method is the selection of an appropriate Internal Standard (IS).[14][15] This choice is not arbitrary; it is a strategic decision to ensure data integrity.
-
Non-Overlapping Signals: The most critical criterion is that the quantifiable signal(s) from the IS must not overlap with any signals from the analyte (this compound) or other sample components.[7][14][16] For this compound, with signals in the aromatic (~6.9-7.8 ppm), ethoxy (~4.1 and 1.4 ppm), and methyl ester (~3.8 ppm) regions, an ideal IS would have a sharp singlet in a clear spectral region, such as the 0.0–0.5 ppm or 8.5–9.5 ppm range.[14] Maleic acid, with its singlet around 6.3 ppm, or 1,4-Dinitrobenzene with a singlet around 8.4 ppm, are often suitable candidates.
-
High Purity and Stability: The IS must be of high, certified purity (≥99%) and chemically stable, showing no reactivity with the analyte or solvent.[12][14] Any impurity in the standard directly translates into an error in the final purity calculation.[15]
-
Solubility: The IS and the analyte must be fully soluble in the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7][8][14] Incomplete dissolution leads to signal broadening and inaccurate integration.[14]
The parameters used for NMR data acquisition are tailored to ensure that signal intensity is directly and uniformly proportional to the number of nuclei for all compounds in the sample.
-
Relaxation Delay (D1): This is arguably the most crucial parameter for quantification. The D1 time must be sufficiently long (typically 5 times the longest T1 relaxation time of any proton being quantified) to allow all protons to fully return to their equilibrium state before the next pulse.[15][17] A short D1 can lead to partial signal saturation and systematically inaccurate (underestimated) integrals.[15]
-
Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest, particularly for low-level impurities.
-
Flip Angle: A smaller flip angle (e.g., ≤45°) is often used in conjunction with the relaxation delay to further ensure complete relaxation and avoid saturation effects.[12]
The logical relationship between these choices and the final data quality is illustrated below.
Caption: Relationship between experimental choices and data quality in qNMR.
Experimental Protocol: Purity of this compound by ¹H qNMR
This protocol outlines a self-validating system for determining the purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz)[12]
-
Analytical Balance (5 decimal places)
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, ≥99.5% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the weight (Wₐ).
-
Accurately weigh approximately 10 mg of Maleic Acid (Internal Standard) into the same vial. Record the weight (Wₛ).
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Prepare a minimum of three replicate samples to assess precision.[7][17]
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the following signals:
-
Analyte (Iₐ): The aromatic proton signal of this compound (e.g., the triplet at ~7.0 ppm).
-
Standard (Iₛ): The singlet from Maleic Acid at ~6.3 ppm.
-
-
Ensure the integration region is wide enough to encompass at least 99% of the signal intensity.[6]
-
-
Purity Calculation:
-
The purity of the analyte (Pₐ) is calculated using the following equation[12]:
Pₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Pₛ
-
Where:
-
Iₐ, Iₛ: Integrals of the analyte and standard signals.
-
Nₐ, Nₛ: Number of protons for the integrated signals of the analyte (Nₐ = 1 for the selected triplet) and standard (Nₛ = 2 for maleic acid).
-
Mₐ, Mₛ: Molecular weights of the analyte (180.20 g/mol ) and standard (116.07 g/mol ).
-
Wₐ, Wₛ: Weights of the analyte and standard.
-
Pₛ: Purity of the internal standard (as a percentage).
-
-
The entire qNMR workflow is visualized in the diagram below.
Caption: Step-by-step workflow for qNMR purity determination.
Comparative Analysis: qNMR vs. Chromatographic Methods
To provide an objective comparison, let's consider the performance of qNMR against High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of a hypothetical batch of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei.[5][10] | Separation based on partitioning between mobile and stationary phases; detection by UV absorbance. | Separation based on volatility and interaction with a stationary phase; detection by flame ionization.[4] |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated).[4][9] | Requires a certified reference standard of the analyte (this compound) itself. | Requires a certified reference standard of the analyte itself. |
| Purity Result (Hypothetical) | 99.6% (± 0.2%) | 99.5% (Area % Normalization) | 99.7% (Area % Normalization) |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% |
| "Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts).[4] | Does not detect impurities without a UV chromophore. | Does not detect non-volatile impurities.[4] |
| Destructive? | No, the sample can be recovered.[3][9] | Yes.[4] | Yes.[4] |
| Method Development | Relatively rapid; primarily involves selecting an appropriate IS and solvent. | Can be time-consuming; requires optimization of column, mobile phase, and gradient. | Requires optimization of column, temperature program, and gas flow rates. |
| Regulatory Standing | Accepted by ICH and USP as a primary method for purity and assay.[7][12][13] | Widely accepted and validated method for purity and impurity analysis.[18][19] | Established method, particularly for volatile compounds. |
Conclusion: The Strategic Advantage of qNMR
While HPLC and GC are powerful and indispensable tools in pharmaceutical analysis, qNMR offers distinct and compelling advantages for the purity assessment of substances like this compound. Its status as a primary method eliminates the need for a synthesized, purified, and certified reference standard of the analyte itself—a significant saving of time and resources, especially in early drug development.[12][20] The non-destructive nature of the technique preserves precious material for further analysis.[3]
By providing a direct, absolute measure of purity that is mechanistically orthogonal to chromatographic separation, qNMR delivers a high degree of confidence and trustworthiness in the analytical result. For researchers and drug development professionals, integrating qNMR into quality control workflows is not just an alternative; it is a strategic enhancement to ensure the integrity and quality of pharmaceutical materials from development to production.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. usp.org [usp.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. fda.gov [fda.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-ethoxybenzoate
Introduction
Methyl 2-ethoxybenzoate is a significant chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The purity and concentration of this analyte are critical quality attributes that directly impact the safety and efficacy of the final product. Consequently, robust and reliable analytical methods are paramount for its quantitative determination and impurity profiling. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale for methodological choices, grounded in established scientific principles and regulatory expectations. The cross-validation framework presented herein adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the generation of trustworthy and scientifically sound data.[3][4][5][6][7][8]
The Imperative of Cross-Validation
In analytical chemistry, no single method is infallible. Each technique possesses inherent strengths and limitations. Cross-validation, the process of comparing two or more distinct analytical procedures, serves to demonstrate that these methods provide equivalent results for the same intended purpose.[7][9][10] This is not merely a confirmatory exercise but a fundamental component of a robust analytical lifecycle management program. It provides a higher degree of assurance in the reported data, which is particularly critical during drug development and for regulatory submissions.
The following diagram illustrates the logical flow of the cross-validation process discussed in this guide.
Caption: A flowchart illustrating the cross-validation process, where each analytical method is evaluated against key validation parameters, followed by a comparative analysis to inform method selection.
Comparative Analytical Methodologies
We will now delve into the specifics of each analytical technique, providing detailed experimental protocols and discussing the scientific rationale behind the chosen parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility in separating non-volatile and thermally labile compounds.[11][12]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining and separating the moderately polar this compound from potential impurities.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape and suppresses the ionization of any acidic or basic impurities.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient is employed to ensure the elution of compounds with a wider range of polarities and to clean the column effectively after each injection.
-
0-15 min: 40% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 40% B
-
21-25 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. This wavelength is chosen based on the UV absorbance maximum of the benzoate chromophore.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving accurately weighed this compound in the mobile phase (50:50 A:B). Calibration standards are prepared by serial dilution.
Caption: The sequential workflow for the analysis of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[13]
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column separates compounds primarily based on their boiling points.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL at 250 °C. A splitless injection is used to maximize sensitivity for trace impurity analysis.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z. The characteristic fragmentation of this compound, including a base peak at m/z 120, can be observed.[14]
-
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in Dichloromethane.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethoxybenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethoxybenzoate Esters
Ethoxybenzoate esters are a class of organic compounds derived from benzoic acid. They are characterized by an ethoxy group (-OCH2CH3) and an ester group (-COOR) attached to the benzene ring. The position of these groups and the nature of the alkyl group (R) in the ester moiety can significantly influence their physicochemical properties and biological activities. These compounds have garnered interest in pharmaceutical and medicinal chemistry due to their potential therapeutic applications. This guide will delve into a comparative analysis of their efficacy in various biological assays.
I. Antimicrobial Activity: A Comparative Analysis
The antimicrobial properties of benzoic acid derivatives are well-documented, and ethoxybenzoate esters are no exception. Their mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential cellular processes like DNA synthesis[1].
Structure-Activity Relationship (SAR)
A key determinant of the antimicrobial efficacy of p-alkoxybenzoic acid esters is the length of the alkyl chain in the ester group. Generally, antimicrobial activity increases with the length of the alkyl chain[2][3]. This is attributed to an increase in lipophilicity, which facilitates the passage of the molecule through the microbial cell membrane. Studies on related phenolic acid esters have shown that butyl esters are more potent than methyl or ethyl esters[4]. While direct comparative data for a homologous series of ethoxybenzoate esters is limited, this trend is expected to hold.
Comparative Efficacy
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzoic acid derivatives against common pathogens. It is important to note that direct comparisons should be made cautiously due to variations in experimental conditions across different studies.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 4-ethoxybenzoate | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| New 2-((4-ethylphenoxy)methyl)benzoylthioureas | Staphylococcus aureus | 3.9 - 250 | [5] |
| Bacillus subtilis | 3.9 - 250 | [5] | |
| Escherichia coli | 3.9 - 250 | [5] | |
| Klebsiella pneumoniae | 3.9 - 250 | [5] | |
| Pseudomonas aeruginosa | 3.9 - 250 | [5] | |
| Candida albicans | 3.9 - 250 | [5] | |
| Aspergillus niger | 3.9 - 250 | [5] |
Note: Specific MIC values for ethyl 4-ethoxybenzoate were not available in the searched literature, though its antimicrobial activity is noted[1]. The data for the thiourea derivatives illustrates the range of activity that can be achieved with modifications to the benzoate structure.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., Ethoxybenzoate ester)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC determination using broth microdilution.
II. Anti-Inflammatory Activity: A Mechanistic Comparison
Certain ethoxybenzoate derivatives have demonstrated promising anti-inflammatory properties. The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of signaling pathways like NF-κB.
Mechanism of Action: COX Inhibition and NF-κB Pathway
Inflammation is a complex biological response, and the production of prostaglandins by COX enzymes is a central component. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of this pathway can therefore significantly reduce the inflammatory response. For instance, ethyl-p-methoxycinnamate has been shown to inhibit inflammation by suppressing pro-inflammatory cytokines[6][7]. Another study highlighted its dual action against dengue virus infection and inflammation via suppression of the NF-κB pathway[8].
Simplified NF-κB signaling pathway and the inhibitory role of ethoxybenzoate esters.
Comparative Efficacy
| Compound | Target | IC50 (µM) | Reference |
| Ethyl-p-methoxycinnamate | COX-1 | 1.12 | [9] |
| COX-2 | 0.83 | [9] | |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 | Higher affinity than Aspirin (in silico) | [10] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Ethoxybenzoate ester)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit.
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of PGE2 production (IC50).
III. Anticancer Activity: A Comparative Perspective
Several benzoic acid derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
Mechanism of Action
One notable example is an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, which has demonstrated significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells[11]. The study showed that this compound induced apoptosis by activating pro-apoptotic genes (p53, Bax, Caspases) and inactivating the anti-apoptotic gene Bcl2[11]. Another related compound, ethyl p-methoxycinnamate, has been shown to inhibit tumor growth by suppressing fatty acid synthesis and depleting ATP in cancer cells[12][13].
Comparative Efficacy
The following table summarizes the IC50 values of some benzoic acid derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | EAC and MCF7 | Dose-dependent growth inhibition | [11] |
| Benzoic Acid | PC3 (Prostate) | 85.54 - 670.6 (µg/ml) | [14] |
| HeLa (Cervical) | 85.54 - 670.6 (µg/ml) | [14] | |
| HUH7 (Liver) | 85.54 - 670.6 (µg/ml) | [14] | |
| CaCO2 (Colon) | 85.54 - 670.6 (µg/ml) | [14] | |
| HT29 (Colon) | 85.54 - 670.6 (µg/ml) | [14] | |
| SW48 (Colon) | 85.54 - 670.6 (µg/ml) | [14] | |
| MG63 (Bone) | 85.54 - 670.6 (µg/ml) | [14] | |
| A673 (Bone) | 85.54 - 670.6 (µg/ml) | [14] | |
| 2A3 (Pharyngeal) | 85.54 - 670.6 (µg/ml) | [14] | |
| CRM612 (Lung) | 85.54 - 670.6 (µg/ml) | [14] |
Note: The anticancer activity of the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was reported in terms of percentage of cell growth inhibition at different doses, not as an IC50 value[11]. The wide range of IC50 values for benzoic acid reflects its varying efficacy against different cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Ethoxybenzoate ester)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Workflow for determining anticancer activity using the MTT assay.
Conclusion
Ethoxybenzoate esters represent a promising class of compounds with a spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The available data, primarily from related benzoic acid derivatives, suggests that their efficacy is influenced by their chemical structure, particularly the length of the alkyl ester chain. While ethyl 4-ethoxybenzoate and its derivatives have shown notable activity, further comprehensive comparative studies on a homologous series of ethoxybenzoate esters are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.
References
- 1. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 2-Ethoxybenzoate
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and clean production of ester intermediates is of paramount importance. Methyl 2-ethoxybenzoate, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2][3] The classical Fischer esterification of 2-ethoxybenzoic acid with methanol is the most direct route to this compound. However, the choice of catalyst for this transformation significantly impacts reaction efficiency, product purity, and process sustainability. This guide provides a head-to-head comparison of common homogeneous and heterogeneous acid catalysts for the synthesis of this compound, supported by representative experimental protocols and performance data.
Introduction to this compound and its Synthesis
This compound is a benzoate ester characterized by an ethoxy group at the ortho position of the benzene ring. This structural motif is found in a variety of pharmaceutical compounds and specialty chemicals. The primary route for its synthesis is the Fischer esterification, an acid-catalyzed equilibrium reaction between 2-ethoxybenzoic acid and methanol.[4][5] The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.[4][6] The selection of an appropriate acid catalyst is crucial for accelerating the reaction rate and achieving high yields.
Catalyst Showdown: Homogeneous vs. Heterogeneous Catalysis
The catalysts for the esterification of 2-ethoxybenzoic acid can be broadly categorized into two classes: homogeneous and heterogeneous catalysts.
-
Homogeneous catalysts , such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are soluble in the reaction medium.[7][8] They are known for their high catalytic activity due to the excellent accessibility of their active sites.[8] However, their use is often complicated by issues such as reactor corrosion, difficult separation from the product mixture, and the generation of acidic waste streams.[9]
-
Heterogeneous catalysts , on the other hand, are solid materials that are insoluble in the reaction mixture.[9] This category includes ion-exchange resins like Amberlyst-15 and zeolites.[10][11] Their primary advantage lies in their ease of separation from the reaction products, which simplifies the workup procedure and allows for catalyst recycling.[12][13] While they are generally considered more environmentally friendly, they may exhibit lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations.[8]
Reaction Mechanism: A Tale of Two Pathways
The fundamental mechanism of Fischer esterification is consistent for both homogeneous and heterogeneous Brønsted acid catalysts.[14][15]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the remaining oxonium ion, yielding the final ester product.
Caption: Generalized workflow for the acid-catalyzed synthesis of this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound using a homogeneous and a heterogeneous catalyst.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
This protocol is adapted from standard Fischer esterification procedures.[16][17]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxybenzoic acid (10.0 g, 60.2 mmol) and methanol (50 mL, 1.24 mol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
This protocol is based on the use of Amberlyst-15 for esterification reactions.[11][18]
-
Catalyst Preparation: Wash Amberlyst-15 resin (5.0 g) with methanol and dry in a vacuum oven at 60°C for 4 hours prior to use.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine 2-ethoxybenzoic acid (10.0 g, 60.2 mmol), methanol (50 mL, 1.24 mol), and the pre-treated Amberlyst-15 resin.
-
Reaction: Heat the mixture to reflux (approximately 65°C) with vigorous stirring and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.
-
Catalyst Recovery and Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by simple filtration. Wash the recovered catalyst with methanol and dry for reuse.
-
Concentrate the filtrate under reduced pressure to remove excess methanol.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: The resulting crude product can be purified by vacuum distillation if necessary.
Head-to-Head Catalyst Performance Analysis
The choice between a homogeneous and a heterogeneous catalyst for the synthesis of this compound involves a trade-off between reaction rate and process sustainability.
| Parameter | Homogeneous Catalyst (Sulfuric Acid) | Heterogeneous Catalyst (Amberlyst-15) | Heterogeneous Catalyst (Zeolite Hβ) |
| Catalyst Loading | ~1-2 mol% | 10-20 wt% | 5-10 wt% |
| Reaction Time | 2-4 hours | 8-24 hours | 5-10 hours |
| Reaction Temperature | 65°C (Methanol Reflux) | 65°C (Methanol Reflux) | 150-200°C (with DMC in autoclave)[19][20] |
| Typical Yield | >90% | 85-95% | >95%[20] |
| Catalyst Separation | Difficult (neutralization and extraction required) | Easy (filtration)[12] | Easy (filtration)[20] |
| Reusability | Not reusable | Reusable for multiple cycles[11][12] | Reusable[10] |
| Corrosivity | High | Low | Low |
| Environmental Impact | Generates acidic waste | Minimal waste | Minimal waste |
Data presented is based on typical values for the esterification of benzoic acid and its derivatives and may vary for the specific synthesis of this compound.
Homogeneous Catalysts (e.g., Sulfuric Acid):
-
Advantages: High reaction rates and excellent yields are the primary benefits of using sulfuric acid.[8] The catalyst is readily available and inexpensive.
-
Disadvantages: The main drawbacks are the corrosive nature of the catalyst and the cumbersome workup procedure required to separate it from the product.[9] This often involves neutralization with a base, leading to the formation of salt byproducts and a significant amount of aqueous waste.
Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites):
-
Advantages: The most significant advantage of solid acid catalysts is their ease of separation and reusability, which makes the process more environmentally friendly and cost-effective in the long run.[11][12] They are also non-corrosive.
-
Disadvantages: These catalysts generally require longer reaction times or higher temperatures to achieve comparable yields to homogeneous catalysts.[8] The catalytic activity can also decrease over several cycles due to leaching of active sites or fouling of the catalyst surface.
Conclusion
For the synthesis of this compound, both homogeneous and heterogeneous catalysts offer viable pathways. The choice of catalyst should be guided by the specific requirements of the synthesis. For rapid, small-scale laboratory preparations where ease of workup is not a primary concern, a homogeneous catalyst like sulfuric acid may be preferred. However, for larger-scale, industrial applications where sustainability, cost-effectiveness, and ease of operation are critical, a reusable heterogeneous catalyst such as Amberlyst-15 or a suitable zeolite presents a more attractive option, despite potentially longer reaction times. The development of more active and stable heterogeneous catalysts continues to be an important area of research to bridge the gap in reactivity with their homogeneous counterparts.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamopen.com [benthamopen.com]
- 13. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of a Quantitative HPLC Method for Methyl 2-ethoxybenzoate
In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical method used to quantify its components. A validated analytical method is not merely a procedural formality; it is the documented evidence that assures a method's suitability for its intended purpose. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for Methyl 2-ethoxybenzoate, a compound relevant in various chemical syntheses.
This document is structured to provide not just the "how" but the "why" behind each validation parameter and experimental choice. We will explore a proposed HPLC method, detail the validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the HPLC technique with a viable alternative, Gas Chromatography (GC).[1][2]
Proposed HPLC Method for this compound
The selection of an appropriate HPLC method is the foundational step. For a moderately polar aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its robustness and wide applicability.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale Behind the Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention for the aromatic ring and ester group of the analyte.
-
Acetonitrile/Water Mobile Phase: This is a common, effective mobile phase for RP-HPLC. The 60:40 ratio is a starting point and would be optimized during method development to achieve a suitable retention time and peak shape.
-
UV Detection at 240 nm: Aromatic compounds like this compound exhibit strong UV absorbance. A UV scan would be performed during method development to identify the wavelength of maximum absorbance (λmax), ensuring high sensitivity. The 240 nm is a hypothetical λmax for this compound.
-
Isocratic Elution: For a simple, single-analyte quantification, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and stable baseline.
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][4] The core parameters, as stipulated by ICH Q2(R1), are Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][3][5]
Caption: Overall workflow for HPLC method validation.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6][7]
Experimental Protocol:
-
Prepare a Blank Solution: Prepare a solution using the diluent (e.g., mobile phase) without the analyte.
-
Prepare a Placebo Solution (if applicable): If the analyte is in a formulation, prepare a solution containing all excipients without the active ingredient.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration.
-
Inject and Analyze: Inject all three solutions into the HPLC system.
-
Assessment: The chromatogram of the blank and placebo solutions should show no interfering peaks at the retention time of the this compound peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4][5]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent.
-
Prepare Calibration Standards: Prepare a minimum of five concentrations by serial dilution of the stock solution. For an assay, this typically covers 80% to 120% of the expected sample concentration.
-
Inject and Analyze: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 80 | 481050 | 480550 | 481300 | 480967 |
| 90 | 540800 | 541200 | 540100 | 540700 |
| 100 | 601500 | 602500 | 602000 | 602000 |
| 110 | 662100 | 661500 | 662400 | 662000 |
| 120 | 723000 | 722500 | 723500 | 723000 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[6][7] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare Spiked Samples: For a drug product, spike a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze Samples: Analyze the spiked samples using the HPLC method.
-
Calculate Recovery: Determine the percentage recovery of the analyte.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.8 | 99.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate RSD: Calculate the Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
These are typically determined based on the signal-to-noise ratio (S/N):
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Deliberately vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5°C)
-
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Assess Impact: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all variations.
Caption: Interrelationship of HPLC validation parameters.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is an excellent choice, it's crucial to understand its performance relative to alternatives. For a volatile ester like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a strong contender.[8][9]
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Rationale & Supporting Data |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is ideal for non-volatile or thermally labile compounds. GC requires the analyte to be volatile and thermally stable.[10] |
| Sample Prep | Simple dissolution in the mobile phase. | May require derivatization for less volatile compounds, but likely direct injection for this analyte.[11] | HPLC sample preparation is generally simpler and less prone to derivatization-related errors. |
| Sensitivity | Good, dependent on the chromophore. UV detection is highly effective for aromatic compounds. | Excellent. FID is a highly sensitive, universal detector for organic compounds. | For trace analysis, GC-FID might offer lower detection limits than a standard UV detector. |
| Specificity | High. Retention time and UV spectrum provide two dimensions of identification. | Very high. Retention time is highly reproducible on a given column and temperature program. | Both methods offer excellent specificity. GC can be coupled with Mass Spectrometry (GC-MS) for definitive identification. |
| Speed | Run times are typically 5-15 minutes. | Run times can be faster, often under 10 minutes for simple analyses. | GC can offer higher throughput for volatile analytes. |
| Cost | High initial instrument cost. Solvents can be a significant ongoing expense. | Lower initial instrument cost. Gases are generally cheaper than HPLC-grade solvents. | From an operational standpoint, GC can be more cost-effective. |
For routine quality control of this compound where the concentration is relatively high, the proposed HPLC-UV method is superior due to its simple sample preparation, robustness, and the absence of high-temperature requirements, which eliminates the risk of thermal degradation. However, if the analysis involved detecting trace-level impurities or if cost-per-sample was the primary driver, GC-FID would be a highly viable and potentially advantageous alternative.
Final Assessment
The validation of a quantitative analytical method is a systematic journey that confirms its suitability for purpose. By meticulously evaluating parameters from specificity to robustness, we build a comprehensive data package that ensures the method is accurate, precise, and reliable for the routine analysis of this compound. The choice of HPLC, supported by a comparative assessment against GC, stands as a scientifically sound decision for this particular application, balancing performance with practicality.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 5. wjarr.com [wjarr.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Methyl 2-ethoxybenzoate Analysis: Evaluating Performance and Ensuring Data Reliability
For the Attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Methyl 2-ethoxybenzoate, a key chemical intermediate. The objective is to establish a robust methodology for assessing analytical proficiency across different laboratories, thereby ensuring the comparability and reliability of data. This document outlines detailed experimental protocols for two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and presents a model for the comparative analysis of their performance.
The principles of proficiency testing, or inter-laboratory studies, are central to this guide. Such studies are a critical component of quality control in chemical analysis, allowing individual laboratories to benchmark their results against those of a wider group. Regular participation in these comparisons is often a prerequisite for laboratory accreditation to standards such as ISO 17025.[1] This process helps laboratories identify and rectify inaccuracies in their measurement procedures, ultimately enhancing the quality and consistency of their data.[2]
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is paramount for the precise and accurate quantification of this compound. GC-MS and HPLC are the most prevalent and effective techniques for this purpose. Below is a comparative summary of their expected performance characteristics, which can serve as a benchmark in an inter-laboratory study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase under high pressure. |
| Limit of Detection (LOD) | Low (e.g., in the parts-per-billion range for similar compounds).[3] | Method-dependent, typically in the low µg/mL range.[3] |
| Limit of Quantification (LOQ) | Low (e.g., ~0.05 ppm for related analytes).[3][4] | Generally higher than GC-MS, requires optimization. |
| Linearity (R²) | >0.99.[3][4] | >0.999.[3] |
| Accuracy (% Recovery) | Typically 95–105%.[4] | Typically 98-102%.[5] |
| Precision (%RSD) | <15%.[3] | <2.0%.[3] |
| Key Advantages | High sensitivity and specificity, provides structural information for definitive identification. | Robust, reproducible, and suitable for a wide range of compounds without derivatization.[3] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and HPLC. Adherence to these protocols is crucial for ensuring the comparability of results across participating laboratories.
This method is predicated on the volatility of this compound, allowing for its separation from a sample matrix and subsequent detection by a mass spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the inter-laboratory comparison sample.
-
Dissolve the sample in 10 mL of a suitable non-polar solvent, such as hexane.[4]
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.[4]
-
Transfer the supernatant to a GC vial for analysis.
2. Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Rtx-5 (or equivalent 5% diphenyl / 95% dimethyl polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
3. Mass Spectrometer Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 180, 149, 121).
4. Quantification:
-
Construct a calibration curve using a series of at least five standard solutions of this compound of known concentrations.
-
Quantify the analyte in the inter-laboratory sample by comparing its peak area to the calibration curve.
This method is suitable for the direct analysis of this compound and is particularly advantageous for its robustness and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the inter-laboratory comparison sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.[5]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[3][5]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 237 nm.[5]
-
Run Time: 10 minutes.[5]
3. Data Analysis:
-
Identify this compound by comparing its retention time to that of a reference standard.
-
Quantify the analyte by comparing its peak area to a calibration curve generated from a series of standard solutions of known concentrations.
Workflow and Data Evaluation
The successful execution of an inter-laboratory comparison hinges on a well-defined workflow, from the initial distribution of samples to the final statistical analysis of the submitted data.
Caption: Workflow for an inter-laboratory comparison of this compound analysis.
The performance of each participating laboratory is typically assessed using a Z-score.[7] This statistical measure compares a laboratory's result to the consensus mean of all submitted results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table presents hypothetical results from a round-robin study to illustrate how data from an inter-laboratory comparison for this compound might be presented. The consensus value for the sample was determined to be 100.0 µg/mL.
| Laboratory ID | Analytical Method | Reported Concentration (µg/mL) | Z-Score* |
| Lab 01 | GC-MS | 98.2 | -0.72 |
| Lab 02 | HPLC | 101.5 | 0.60 |
| Lab 03 | GC-MS | 99.5 | -0.20 |
| Lab 04 | HPLC | 103.8 | 1.52 |
| Lab 05 | GC-MS | 97.1 | -1.16 |
| Lab 06 | HPLC | 100.8 | 0.32 |
| Lab 07 | GC-MS | 102.3 | 0.92 |
| Lab 08 | HPLC | 98.9 | -0.44 |
| Lab 09 | GC-MS | 104.5 | 1.80 |
| Lab 10 | HPLC | 99.8 | -0.08 |
*Z-scores are calculated based on the consensus value and a predetermined standard deviation for proficiency assessment.
Conclusion
A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of analytical data for this compound. By adhering to standardized protocols and objectively evaluating performance through statistical measures like Z-scores, laboratories can gain valuable insights into the accuracy and reliability of their analytical methods. This guide provides the necessary framework to design and implement such a study, ultimately fostering confidence in the data generated by researchers, scientists, and drug development professionals.
References
A Guide to High-Resolution Mass Spectrometry for the Unambiguous Identification of Methyl 2-ethoxybenzoate
In the fast-paced world of drug discovery and development, the precise and unequivocal identification of chemical entities is paramount. The structural confirmation of small molecules, such as the aromatic ester Methyl 2-ethoxybenzoate, forms the bedrock of regulatory submissions, intellectual property claims, and the fundamental understanding of structure-activity relationships. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of this compound, with a primary focus on the power and precision of high-resolution mass spectrometry (HRMS). We will explore the causality behind experimental choices, present supporting data, and contrast HRMS with other widely used spectroscopic techniques.
The Analytical Challenge: Beyond Simple Detection
This compound, a seemingly simple organic molecule with the molecular formula C10H12O3, presents a common yet critical challenge in analytical chemistry: confirming its exact identity with the highest degree of confidence.[1][2][3][4][5][6] While nominal mass spectrometry can suggest the presence of a compound with a molecular weight of approximately 180 g/mol , it lacks the specificity to differentiate between isomers or compounds with very similar masses. This is where high-resolution mass spectrometry becomes an indispensable tool, offering unparalleled accuracy and resolving power.[7][8]
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Confirmation
HRMS instruments, such as Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Time-of-Flight (TOF) mass spectrometers, provide mass measurements with exceptional accuracy, typically in the sub-ppm (parts per million) range.[8][9][10][11][12][13] This level of precision allows for the confident determination of a molecule's elemental composition.
The Principle of High-Accuracy Mass Measurement
The core principle of HRMS lies in its ability to distinguish between ions with very small mass differences. This is achieved through different mechanisms in various HRMS instruments:
-
Orbitrap: Ions are trapped in an electrostatic field and their axial oscillation frequencies are measured. These frequencies are inversely proportional to the square root of their mass-to-charge ratio (m/z), allowing for highly accurate mass determination.[8][14][15]
-
FT-ICR: Ions are trapped in a strong magnetic field and their cyclotron frequency is measured. This frequency is directly proportional to the magnetic field strength and inversely proportional to the m/z, leading to extremely high resolution and mass accuracy.[9][16][17][18]
-
TOF: The time it takes for an ion to travel a fixed distance is measured. Lighter ions travel faster than heavier ions at the same kinetic energy, enabling mass separation.[10][11][12][13][19]
The choice of instrument often depends on the specific application, balancing factors like desired resolution, sensitivity, and speed of analysis. For routine small molecule identification, Orbitrap and TOF analyzers are widely used in the pharmaceutical industry.[7][14]
Experimental Workflow: A Step-by-Step Protocol for this compound Analysis
The following protocol outlines a typical workflow for the analysis of this compound using a high-resolution mass spectrometer, such as an Orbitrap system.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a high-purity solvent, such as methanol or acetonitrile, to a final concentration of 1-10 µM.[20] The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.
-
Prepare a blank sample using the same solvent to identify any background contaminants.
2. Instrument Calibration:
-
Perform an external mass calibration of the instrument using a standard calibration mixture with known m/z values across a wide mass range. This step is crucial for ensuring high mass accuracy.[21]
-
For the highest accuracy, an internal calibrant (lock mass) can be continuously introduced with the sample to correct for any instrumental drift during the analysis.[21]
3. Data Acquisition:
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, typically forming the protonated molecule [M+H]+.
-
Mass Analyzer Settings:
-
Resolution: Set the resolving power to a high value (e.g., >70,000 FWHM) to ensure accurate mass measurement and separation from potential interferences.[14]
-
Mass Range: Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Polarity: Acquire data in positive ion mode to detect the [M+H]+ ion.
-
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the protonated this compound ([C10H13O3]+).
-
From the mass spectrum of the corresponding chromatographic peak, determine the measured monoisotopic mass.
-
Calculate the mass error in ppm using the following formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6
-
Analyze the isotopic pattern of the detected ion and compare it to the theoretical isotopic distribution for the proposed elemental formula.
Diagram: HRMS Workflow for this compound Identification
Caption: A streamlined workflow for the identification of this compound using HRMS.
Interpreting the Data: A Self-Validating System
The trustworthiness of HRMS lies in its multi-faceted data output, which provides a self-validating confirmation of the compound's identity.
| Parameter | Theoretical Value (for [C10H13O3]+) | Hypothetical Measured Value | Mass Error (ppm) |
| Monoisotopic Mass | 181.0865 | 181.0863 | -1.1 |
A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition.[21]
Furthermore, the isotopic pattern provides an additional layer of confirmation. The relative abundance of the A+1 and A+2 isotopes, primarily due to the natural abundance of ¹³C, should match the theoretical distribution for the molecular formula C10H12O3.
Diagram: Logic of HRMS-Based Identification
Caption: The logical steps involved in confirming a molecular identity using HRMS data.
A Comparative Look: HRMS vs. Other Spectroscopic Techniques
While HRMS is unparalleled for determining the elemental composition, a comprehensive structural elucidation often involves complementary techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms, primarily ¹H and ¹³C, within a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical shifts, which are indicative of their electronic environment.[22][23] For instance, one would expect to see signals corresponding to the aromatic protons, the ethoxy group protons (CH2 and CH3), and the methyl ester protons.[24][25][26]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[27][28] In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the C=O stretch of the ester group, the C-O stretches, and the aromatic C-H and C=C stretches.[29][30][31][32]
A Head-to-Head Comparison
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Elemental Composition, Molecular Formula | Connectivity of Atoms, 3D Structure | Functional Groups |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (micromole) |
| Specificity for Formula | Very High | Indirect | Low |
| Sample Requirement | Very Low (µg to ng) | High (mg) | Moderate (mg) |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) | Fast (minutes) |
| Cost | High | Very High | Low |
| Key Strength | Unambiguous molecular formula determination | Detailed structural elucidation of isomers | Rapid identification of functional groups |
| Key Limitation | Does not distinguish between isomers | Lower sensitivity, requires pure sample | Lack of detailed structural information |
As the table illustrates, these techniques are not mutually exclusive but rather highly complementary. While HRMS provides the foundational confirmation of the elemental composition, NMR is essential for piecing together the exact atomic connectivity, and FTIR offers a quick and straightforward method to verify the presence of key functional groups.
Conclusion: A Multi-faceted Approach to Certainty
In the rigorous landscape of pharmaceutical research and development, the confident identification of molecules like this compound is non-negotiable. High-resolution mass spectrometry stands out as the cornerstone of this process, delivering the high-accuracy mass data necessary for unequivocal molecular formula determination. Its high sensitivity and speed make it an invaluable tool in modern analytical workflows. However, for complete structural elucidation and to meet the stringent requirements of regulatory bodies, a holistic approach that integrates the complementary data from NMR and FTIR spectroscopy is the most robust and scientifically sound strategy. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the absolute certainty of their chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3686-55-3|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orbitrap Mass Spectrometer | AxisPharm [axispharm.com]
- 9. Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derekwilsonlab.ca [derekwilsonlab.ca]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. What is TOF MS? [sepsolve.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology - Analyst (RSC Publishing) DOI:10.1039/B403880K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Fourier-transform ion cyclotron resonance - Wikipedia [en.wikipedia.org]
- 19. Video: MALDI-TOF Mass Spectrometry-Principle, Operation and Uses [jove.com]
- 20. HRMS Analysis [utmb.edu]
- 21. rsc.org [rsc.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. m.youtube.com [m.youtube.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. researchgate.net [researchgate.net]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Comparison of experimental and predicted spectral data for Methyl 2-ethoxybenzoate
An In-Depth Guide to the Spectral Analysis of Methyl 2-ethoxybenzoate: A Comparison of Experimental and Predicted Data
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. Spectroscopic analysis provides a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive comparison between experimentally obtained and computationally predicted spectral data for this compound (CAS: 3686-55-3), a key intermediate in organic synthesis.[1][2] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the scientific rationale behind the observations and the inherent strengths and limitations of predictive methodologies.
Methodology: A Framework for Spectral Analysis
The validity of any spectral comparison rests on the quality of the data acquisition and the soundness of the predictive models.
Experimental Protocol
The following protocols outline the standardized procedures for obtaining high-quality experimental spectra.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) for NMR analysis. For IR, a neat liquid sample is used. For GC-MS, a dilute solution in a volatile solvent like dichloromethane is prepared.
-
NMR Spectroscopy :
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[3]
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Obtain standard 1D spectra for both nuclei, as well as 2D correlation spectra (e.g., COSY, HSQC) if further structural elucidation is needed.
-
-
IR Spectroscopy :
-
Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform an atmospheric background correction.
-
-
Mass Spectrometry :
-
Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Inject the prepared sample into the GC, which separates the compound from any impurities.
-
The compound is then introduced into the mass spectrometer and ionized, commonly using Electron Ionization (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Computational Prediction Methodology
Predicted spectral data are generated using specialized software that employs various algorithms. NMR predictions often rely on extensive databases and empirical increments, while more advanced ab initio methods based on quantum mechanics, such as Density Functional Theory (DFT), can provide more accurate results, especially for complex molecules.[4] IR predictions calculate vibrational frequencies based on molecular mechanics or quantum chemistry. Mass fragmentation predictors attempt to model the bond cleavages of the molecular ion based on established chemical principles. For this guide, predicted data are sourced from standard chemical software databases.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin splitting).
Table 1: Comparison of Experimental and Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Experimental δ (ppm)[5] | Predicted δ (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.88 | 3.85 | Singlet (s) | 3H |
| -OCH₂CH₃ | 4.10 | 4.08 | Quartet (q) | 2H |
| -OCH₂CH ₃ | 1.45 | 1.42 | Triplet (t) | 3H |
| Aromatic H | 7.78 - 6.90 | 7.80 - 6.95 | Multiplet (m) | 4H |
Analysis and Discussion
The correlation between the experimental and predicted ¹H NMR data is remarkably high.
-
Aliphatic Protons : The predictions for the methyl ester (-OCH₃), the ethoxy methylene (-OCH₂-), and the ethoxy methyl (-CH₃) protons are highly accurate, with deviations of ≤ 0.03 ppm. The predicted multiplicities (singlet, quartet, triplet) perfectly match the experimental spectrum, correctly applying the n+1 rule for spin-spin coupling. This demonstrates the reliability of modern algorithms for predicting the spectra of simple aliphatic chains.
-
Aromatic Protons : The aromatic region (δ 6.90-7.78 ppm) presents a more complex, overlapping multiplet pattern. While the overall predicted range is correct, assigning specific chemical shifts to individual aromatic protons (H-3, H-4, H-5, H-6) is challenging for both prediction software and manual interpretation without advanced 2D NMR experiments. The software correctly identifies this as a complex region. The slight discrepancies arise from the subtle interplay of electronic effects (resonance and induction) from the two different oxygen-containing substituents, which can be difficult to model with perfect accuracy.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule, offering a direct map of the carbon framework.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Experimental δ (ppm)[6][7] | Predicted δ (ppm) |
| C=O | 166.5 | 167.0 |
| C1 (C-COOCH₃) | 120.9 | 121.5 |
| C2 (C-OCH₂CH₃) | 158.5 | 158.2 |
| C3/C4/C5/C6 (Aromatic CH) | 133.5, 131.6, 120.1, 113.8 | 133.8, 131.9, 120.4, 114.1 |
| -OC H₂CH₃ | 64.2 | 64.5 |
| -OC H₃ | 51.9 | 52.1 |
| -OCH₂C H₃ | 14.7 | 14.9 |
Analysis and Discussion
The predicted ¹³C NMR spectrum shows excellent agreement with the experimental data.
-
Functional Group Carbons : The carbonyl carbon (C=O) and the two ether-linked carbons (-OCH₂- and -OCH₃) are predicted with high accuracy (< 0.5 ppm deviation). These carbons have distinct electronic environments that are well-parameterized in prediction databases.
-
Aromatic Carbons : The predictions for the aromatic carbons are also very strong. The model correctly identifies the significant downfield shift of C2 (the carbon bearing the ethoxy group) due to the strong deshielding effect of the oxygen atom. The C1 carbon, attached to the ester group, is also correctly placed. The chemical shifts of the aromatic C-H carbons are well-approximated, though precise one-to-one assignment without further data can be ambiguous. The slight deviations are often attributable to solvent effects, which can subtly influence the electron density around the aromatic ring in a way that is not perfectly captured by the prediction model.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting the vibrations of specific chemical bonds.
Table 3: Comparison of Experimental and Predicted Key IR Absorptions for this compound
| Vibrational Mode | Experimental Wavenumber (cm⁻¹)[9] | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | ~3070 | ~3065 | Medium |
| C-H Stretch (Aliphatic) | 2980, 2940 | 2975, 2935 | Strong |
| C=O Stretch (Ester) | 1725 | 1730 | Very Strong |
| C=C Stretch (Aromatic) | ~1600, 1490 | ~1595, 1485 | Medium-Strong |
| C-O Stretch (Ester/Ether) | ~1250, 1080 | ~1255, 1075 | Strong |
Analysis and Discussion
The IR data provides a clear and immediate confirmation of the molecule's key functional groups.
-
Carbonyl Stretch : The most prominent peak in the experimental spectrum is the intense C=O stretch at 1725 cm⁻¹. This is the hallmark of an ester functional group. The prediction at 1730 cm⁻¹ is in excellent agreement. The slight difference can be attributed to the physical state of the sample (neat liquid vs. a gas-phase computational model) and intermolecular dipole-dipole interactions.[10][11]
-
C-O and C-H Stretches : The strong bands in the 1250-1080 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and ether linkages. The C-H stretches for both aromatic and aliphatic protons are also correctly identified.
-
Absence of O-H Band : Critically, the spectrum shows no broad absorption band in the 3500-3200 cm⁻¹ region. This definitively confirms the absence of a hydroxyl (-OH) group, distinguishing this compound from its precursor, salicylic acid, or related compounds like Ethyl Salicylate.[12]
-
Fingerprint Region : Below 1500 cm⁻¹, the complex pattern of peaks known as the "fingerprint region" is unique to the molecule. While prediction algorithms can approximate the major peaks here, they often struggle to reproduce the exact pattern, which arises from complex bending and skeletal vibrations.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) fragments the molecule and separates the resulting positively charged ions. The fragmentation pattern provides valuable clues about the molecule's structure and stability.
Table 4: Experimental and Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Experimental Relative Abundance[13] | Proposed Fragment Ion |
| 180 | 20% | [M]⁺ (Molecular Ion) |
| 152 | 5% | [M - C₂H₄]⁺ |
| 149 | 100% | [M - OCH₃]⁺ |
| 121 | 45% | [C₇H₅O₂]⁺ (from loss of C₂H₅) |
| 92 | 15% | [C₆H₄O]⁺ |
Analysis and Proposed Fragmentation Pathway
The base peak at m/z 149, corresponding to the loss of a methoxy radical (•OCH₃), is the most telling feature of the spectrum. This indicates that the cleavage of the ester's O-CH₃ bond is a highly favorable fragmentation pathway, resulting in a stable acylium ion.
Another significant pathway involves the loss of an ethyl radical (•C₂H₅) from the ethoxy group to form the ion at m/z 121. The molecular ion at m/z 180 is clearly visible, confirming the molecular weight of the compound.[1] A notable rearrangement process leads to the peak at m/z 152, which corresponds to the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, a characteristic fragmentation for ortho-substituted ethyl ethers.[13]
Conclusion
This comparative analysis demonstrates that modern spectroscopic prediction tools serve as powerful adjuncts to experimental data for the structural elucidation of this compound.
-
NMR Predictions : Show excellent accuracy for both ¹H and ¹³C spectra, particularly in aliphatic regions, and provide a reliable framework for interpreting experimental results.
-
IR Predictions : Reliably identify key functional groups, with the C=O ester stretch being a definitive point of correlation.
-
Mass Spectrometry : While direct prediction of spectra is less common, understanding fundamental fragmentation principles allows for a confident interpretation of the experimental mass spectrum, which aligns perfectly with the known structure.
For researchers, the synergy between experimental and predicted data is clear. Predictions can help assign complex spectra, confirm structural hypotheses, and identify potential impurities. However, experimental data remains the gold standard for unambiguous proof of structure. The subtle deviations observed between prediction and reality underscore the complex interplay of electronic, steric, and environmental factors that define a molecule's true spectroscopic signature.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound(3686-55-3) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(3686-55-3) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. This compound(3686-55-3) MS spectrum [chemicalbook.com]
- 10. brainly.com [brainly.com]
- 11. proprep.com [proprep.com]
- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-ethoxybenzoate: A Yield-Benchmarking Comparison
Introduction: Methyl 2-ethoxybenzoate (CAS No: 3686-55-3), an ester derived from benzoic acid, serves as a valuable intermediate in organic synthesis and has applications in various research fields.[1][2] Its synthesis can be approached through several strategic routes, each with distinct advantages in terms of yield, scalability, and reaction conditions. This guide provides an in-depth, objective comparison of the two most prevalent synthesis pathways: the direct O-alkylation of a salicylate precursor via Williamson Ether Synthesis and the classic Fischer-Speier esterification of 2-ethoxybenzoic acid. By examining the mechanistic underpinnings and providing validated experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to select the optimal synthesis strategy for their specific objectives.
Route 1: Williamson Ether Synthesis from Methyl Salicylate
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[3] This pathway leverages the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.[4][5] In the context of this compound synthesis, the phenolic hydroxyl group of methyl salicylate is deprotonated by a strong base to form a potent nucleophile, which then attacks an ethylating agent. This approach is particularly favored in industrial settings for its high efficiency and excellent yields.[6][7]
Mechanistic Rationale
The reaction proceeds in a single, highly efficient step from the starting salicylate. A strong base, such as potassium hydroxide (KOH), is used to deprotonate the acidic phenolic proton of methyl salicylate. This creates a sodium or potassium phenoxide intermediate. The resulting phenoxide anion is a powerful nucleophile that readily attacks the electrophilic carbon of an ethylating agent, like diethyl sulfate. The reaction follows a classic SN2 mechanism, which is most efficient with primary alkyl halides (or sulfates), leading to the formation of the ether bond and displacement of the leaving group (sulfate).[3][8]
Experimental Protocol: Industrial Scale Synthesis
The following protocol is adapted from a validated large-scale industrial process that reports an exceptionally high yield.[7]
Step 1: Ethylation of Methyl Salicylate
-
To a 1000L reaction kettle, add 5% of 95% ethanol.
-
Under continuous stirring and cooling, add 60 kg of solid potassium hydroxide (90% purity) in batches.
-
Begin the dropwise addition of 152 kg of methyl salicylate (99.5% purity), ensuring the reaction temperature is maintained at 15°C.
-
Following the complete addition of methyl salicylate, add 162 kg of diethyl sulfate dropwise, again maintaining the kettle temperature at 15°C. This addition should take approximately 6 hours.
-
Monitor the reaction progress and pH. If the pH drops below 11, an additional 6.1 kg of KOH should be added to drive the reaction to completion.
-
Upon completion, filter the reaction mixture to remove solid precipitates (primarily potassium sulfate).
-
The resulting colorless oil is crude this compound. It is washed with water to remove any remaining inorganic salts.
For the synthesis of 2-ethoxybenzoic acid, this oil would then undergo a subsequent hydrolysis step. However, for the target compound, this compound, the reaction is complete at this stage, requiring only purification.
Yield and Validation
This industrial method is reported to be part of a two-step process to produce 2-ethoxybenzoic acid with an overall yield of 98.31%.[7] This implies that the initial ethylation step to produce this compound is itself extremely high-yielding, likely in the range of 98-99%. The purity of the final acid product was reported at 99.73%, indicating a very clean conversion.[7]
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis of this compound.
Route 2: Fischer-Speier Esterification of 2-Ethoxybenzoic Acid
The Fischer-Speier esterification is a classic and fundamental reaction in organic chemistry, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[9][10] This method is ideal for laboratory-scale synthesis and is a thermodynamically controlled process.[9][11]
Mechanistic Rationale
The reaction mechanism proceeds through several equilibrium steps:
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 2-ethoxybenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[12]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The intermediate loses a molecule of water.
-
Deprotonation: The final deprotonation of the resulting species regenerates the acid catalyst and yields the final product, this compound.[11]
Because this is an equilibrium reaction, specific measures must be taken to drive it towards the product side. This is typically achieved by using a large excess of the alcohol (methanol) or by actively removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[9][12]
Experimental Protocol: Laboratory Scale Synthesis
The following is a general laboratory protocol for Fischer esterification.[14]
Step 1: Esterification
-
In a round-bottom flask, dissolve 10.0 g of 2-ethoxybenzoic acid in 50 mL of methanol.
-
While stirring, cautiously add 1.0 mL of concentrated sulfuric acid to the solution.
-
Add boiling chips and fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Yield and Validation
Yields for Fischer esterification can vary widely depending on the specific substrates and reaction conditions but are typically in the range of 60-90%. While a specific yield for this exact transformation was not found in the search results, analogous esterifications of benzoic acid derivatives report yields from 87% to nearly quantitative under optimized conditions, sometimes employing modern catalysts like solid acids.[15][16] The success of this route is highly dependent on effectively shifting the chemical equilibrium.[9]
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification of this compound.
Comparative Analysis and Performance Benchmarking
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Fischer-Speier Esterification |
| Starting Materials | Methyl Salicylate, Diethyl Sulfate | 2-Ethoxybenzoic Acid, Methanol |
| Reaction Type | SN2 Nucleophilic Substitution | Acid-Catalyzed Nucleophilic Acyl Substitution |
| Key Reagents | Strong Base (KOH), Ethylating Agent | Strong Acid Catalyst (H₂SO₄), Excess Alcohol |
| Reported Yield | Very High (>98% implied)[7] | Moderate to High (Typically 60-90%)[15][16] |
| Reaction Nature | Irreversible | Reversible (Equilibrium)[9] |
| Scalability | Excellent; demonstrated at industrial scale[7] | Good; primarily used for lab-scale synthesis |
| Advantages | - High, reliable yield- Irreversible reaction- Fast reaction times | - Readily available starting materials- Classic, well-understood mechanism- Milder reagents than diethyl sulfate |
| Disadvantages | - Use of hazardous reagents (diethyl sulfate)- Requires careful temperature control | - Equilibrium-limited yield- Requires methods to shift equilibrium- Longer reaction times (reflux) |
Conclusion for the Professional Researcher
The choice between these two synthetic routes is dictated primarily by the scale of the synthesis and the desired yield.
For large-scale production and applications where yield is paramount , the Williamson Ether Synthesis (Route 1) starting from methyl salicylate is unequivocally superior. Its irreversible nature and demonstrated industrial-scale yield of over 98% make it the most efficient and economical choice.[7] The primary consideration is the handling of hazardous materials like diethyl sulfate, which requires appropriate engineering controls.
For laboratory-scale synthesis, educational purposes, or when 2-ethoxybenzoic acid is a more readily available starting material , the Fischer-Speier Esterification (Route 2) is a reliable and robust method. While its yield is inherently limited by chemical equilibrium, it can still be highly effective when measures are taken to drive the reaction to completion. It avoids the more hazardous reagents of the Williamson route, making it a more accessible choice for standard laboratory settings.
Ultimately, both pathways are chemically sound and validated. This guide provides the necessary data and protocols for the informed researcher to select the route that best aligns with their specific project goals, balancing the critical factors of yield, safety, cost, and scale.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. cerritos.edu [cerritos.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 16. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Evaluating Alternative Reagents for the Synthesis of Methyl 2-ethoxybenzoate
An In-Depth Technical Guide
This guide provides a comprehensive comparison of synthetic strategies for Methyl 2-ethoxybenzoate, a key intermediate in various chemical syntheses.[1][2] We will delve into the mechanistic underpinnings, operational efficiencies, and safety profiles of alternative reagents, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for laboratory and industrial-scale production.
Introduction: Synthetic Pathways to this compound
This compound (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is an aromatic ester with applications as a building block in the pharmaceutical and fragrance industries.[2] Its synthesis primarily follows two well-established pathways, starting from the readily available precursor, salicylic acid or its methyl ester, methyl salicylate.
The choice of synthetic route is a critical decision dictated by factors such as scale, cost, available equipment, and, most importantly, safety and environmental considerations. The two principal strategies are:
-
The Williamson Ether Synthesis Approach: This method involves the O-alkylation (ethylation) of a hydroxyl group on the benzene ring. This can be performed directly on methyl salicylate or on salicylic acid, which then requires a subsequent esterification step. The core of this guide's comparison lies in the selection of the ethylating agent for this Sₙ2 reaction.
-
The Fischer Esterification Approach: This classic method involves the acid-catalyzed reaction between the carboxylic acid (2-ethoxybenzoic acid) and an alcohol (methanol). This route is contingent on the prior synthesis or commercial availability of 2-ethoxybenzoic acid.
This guide will dissect these pathways, providing a comparative analysis of the reagents involved, particularly the ethylating agents in the Williamson ether synthesis.
Caption: Figure 1: Key synthetic routes to this compound.
The Williamson Ether Synthesis Approach: A Focus on Ethylating Agents
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion displaces a halide or other good leaving group from an alkylating agent.[3][4] In our context, the nucleophile is the phenoxide formed by deprotonating the hydroxyl group of methyl salicylate.
Mechanism: The reaction is initiated by a base (e.g., KOH, NaOH) that deprotonates the phenolic hydroxyl group of methyl salicylate, forming a more potent nucleophile, the potassium or sodium phenoxide. This phenoxide then attacks the electrophilic carbon of the ethylating agent, displacing the leaving group (e.g., sulfate, iodide) to form the ether linkage.[5] For this Sₙ2 reaction to be efficient, primary alkyl halides or sulfates are preferred as the electrophile to minimize competing elimination reactions.[3]
Alternative 1: Diethyl Sulfate - The Industrial Workhorse
Diethyl sulfate ((C₂H₅)₂SO₄) is a powerful and cost-effective ethylating agent often employed in industrial-scale syntheses for its high reactivity and availability.[6][7]
Causality for Use: In large-scale production, reaction efficiency and reagent cost are paramount. Diethyl sulfate is a highly reactive electrophile, leading to faster reaction times and high conversion rates, which are economically advantageous.
Experimental Protocol (Adapted from Industrial Synthesis) [6][7]
-
Setup: In a 1000 L jacketed glass reactor, charge 5% of the total volume with 95% ethanol.
-
Base Addition: Under continuous stirring and cooling to maintain a temperature of 15°C, add 60 kg of solid potassium hydroxide (KOH, 90% purity) in portions.
-
Substrate Addition: Add 152 kg of methyl salicylate (99.5% purity) dropwise, ensuring the temperature does not exceed 15°C.
-
Ethylation: Slowly add 162 kg of diethyl sulfate dropwise over approximately 6 hours, maintaining the reaction temperature at 15°C.
-
pH Monitoring & Adjustment: Monitor the pH of the reaction mixture. If the pH drops below 11, add an additional 6.1 kg of KOH and continue the reaction until the pH stabilizes around 6.
-
Workup: Filter the reaction mixture to remove the precipitated potassium sulfate. The filtrate, containing the crude product, is then distilled to recover the ethanol. The resulting oil is the crude this compound.
-
Purification (via Hydrolysis & Re-esterification for Purity): The crude oil can be hydrolyzed by heating with aqueous NaOH (e.g., 53.2 kg NaOH in 665 kg water at 65°C for 6 hours) to yield 2-ethoxybenzoic acid.[7] After acidification (to pH 4.5) and extraction, the purified 2-ethoxybenzoic acid can be re-esterified using the Fischer method (see Section 3) to obtain high-purity this compound. This two-step purification process often yields a final product with purity exceeding 99.5%.[6]
Trustworthiness & Self-Validation: The protocol includes a critical pH monitoring step. The consumption of the base (KOH) is directly proportional to the formation of the phenoxide and the progress of the ethylation. Maintaining the pH ensures that the phenoxide is present in sufficient concentration to drive the reaction to completion. The subsequent hydrolysis and re-esterification is a robust method for removing unreacted starting material and byproducts.
Safety, Health, and Environmental (SHE) Profile: Diethyl sulfate is classified as a Group 2A agent, meaning it is probably carcinogenic to humans .[8][9] It is a strong alkylating agent that is toxic, genotoxic, and corrosive.[10][11] Occupational exposure has been linked to an increased risk of laryngeal cancer.[9] Its use requires stringent safety protocols, including closed systems, personal protective equipment (PPE), and proper waste disposal procedures.[12]
Alternative 2: Ethyl Iodide - The Laboratory Standard
Ethyl iodide (C₂H₅I) is a classic alkylating agent for laboratory-scale Williamson ether synthesis. While more expensive and less reactive than diethyl sulfate, it offers simpler handling for smaller quantities.
Causality for Use: Ethyl iodide is a suitable choice for lab-scale synthesis where ease of use and well-understood reactivity are prioritized over cost. The iodide ion is an excellent leaving group, facilitating the Sₙ2 reaction under relatively mild conditions.
Experimental Protocol (General Laboratory Method) [13]
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl salicylate (e.g., 0.1 mol).
-
Solvent & Base: Add an appropriate solvent such as acetone or butanone (e.g., 100 mL) and a base like finely pulverized potassium carbonate (K₂CO₃, e.g., 0.15 mol).
-
Ethylation: Add ethyl iodide (e.g., 0.12 mol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water, followed by a 5% NaOH solution to remove any unreacted methyl salicylate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Enhancing Efficiency with Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., using aqueous NaOH as the base and an organic solvent), the reaction can be sluggish due to the insolubility of the reactants in opposite phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336®) or a crown ether, can dramatically accelerate the reaction.[14][15] The catalyst transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the ethyl iodide.[16] This "green chemistry" approach can reduce the need for harsh solvents and high temperatures.[15]
Caption: Figure 2: Workflow for Williamson Ether Synthesis.
The Fischer Esterification Approach: An Alternative Pathway
If 2-ethoxybenzoic acid is the chosen starting material, this compound can be synthesized via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[17][18]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic.[19][20] The nucleophilic oxygen of methanol then attacks this activated carbon. Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product.[21]
Experimental Protocol (General Laboratory Method) [20][22]
-
Setup: In a round-bottom flask equipped for reflux, combine 2-ethoxybenzoic acid (e.g., 0.1 mol) and an excess of methanol (e.g., 4-5 molar equivalents or used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol% of the carboxylic acid).
-
Reaction: Heat the mixture to reflux for several hours (typically 1-10 hours). The reaction progress can be monitored by TLC.
-
Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with water, then with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Trustworthiness & Self-Validation: The key to a high yield in Fischer esterification is to shift the equilibrium towards the products. This is achieved by applying Le Châtelier's principle: using a large excess of one reactant (methanol, which is inexpensive and can serve as the solvent) and/or removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[17][19] The sodium bicarbonate wash is a critical validation step, as the cessation of effervescence indicates the complete removal of acidic components.
Caption: Figure 3: Workflow for Fischer Esterification.
Quantitative Data and Comparative Evaluation
The selection of a synthetic route depends on a multi-faceted evaluation of performance, safety, and scalability. The table below summarizes these key metrics for the discussed alternatives.
| Parameter | Williamson Synthesis (Diethyl Sulfate) | Williamson Synthesis (Ethyl Iodide) | Fischer Esterification (H₂SO₄) |
| Starting Material | Methyl Salicylate | Methyl Salicylate | 2-Ethoxybenzoic Acid |
| Key Reagent | (C₂H₅)₂SO₄ | C₂H₅I | H₂SO₄ (catalyst), Methanol |
| Typical Yield | >90% (often as a two-step process with hydrolysis for purity)[6][7] | Good to Excellent (lab scale) | Good to Excellent (equilibrium dependent)[23] |
| Reaction Conditions | Low Temperature (e.g., 15°C)[7] | Reflux Temperature (solvent dependent)[13] | Reflux Temperature (60-110°C)[17] |
| Scalability | Excellent; proven industrial method[7] | Good for lab/pilot scale; cost can be a factor | Excellent; common industrial reaction type[22] |
| Safety Profile | HIGH HAZARD . Probable human carcinogen, toxic, genotoxic.[8][9] | Moderate hazard. Lachrymator, toxic. | High hazard (H₂SO₄ is corrosive). |
| Key Advantage | High reactivity, cost-effective for large scale. | Good leaving group, standard lab reagent. | Classic, reliable, uses simple reagents. |
| Key Disadvantage | Extreme toxicity and carcinogenicity. | Higher cost, generates iodide waste. | Equilibrium reaction, requires driving conditions. |
| "Green" Aspect | Poor due to toxicity and hazardous waste. | Moderate; iodide waste. | Fair; can generate acidic waste, but atom economy is good. |
Conclusion and Recommendations
The synthesis of this compound can be approached effectively through several routes, with the choice of reagents being the most critical determinant of the process's safety, efficiency, and scalability.
-
For Industrial-Scale Production: The direct ethylation of methyl salicylate using diethyl sulfate is a proven, high-yielding, and cost-effective method. However, its significant health hazards necessitate a manufacturing environment with rigorous engineering controls and safety protocols. It should not be considered in a standard laboratory setting without specialized handling capabilities.
-
For Laboratory-Scale Synthesis: The ethylation of methyl salicylate with ethyl iodide and a base like potassium carbonate is the recommended approach. It offers a balance of good reactivity and manageable safety precautions. The implementation of phase-transfer catalysis can further enhance this method, making it more efficient and environmentally friendly.
-
Alternative Pathway: If high-purity 2-ethoxybenzoic acid is readily available, Fischer esterification is an excellent and straightforward method for producing this compound. Its primary challenge is managing the reaction equilibrium to achieve high conversion.
Ultimately, the optimal synthetic strategy is not a one-size-fits-all solution. Researchers and process chemists must weigh the high efficiency and low cost of reagents like diethyl sulfate against their severe toxicity. For most research and development applications, prioritizing safety by selecting less hazardous alternatives like ethyl iodide is the responsible and prudent choice.
References
- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. canada.ca [canada.ca]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. iajpr.com [iajpr.com]
- 16. jetir.org [jetir.org]
- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-ethoxybenzoate in Biological Assays
Introduction: The Imperative of Specificity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target effects, arising from a compound's interaction with unintended biomolecules, can lead to unforeseen side effects, toxicity, or diminished therapeutic windows. Methyl 2-ethoxybenzoate, a salicylic acid derivative, belongs to a class of compounds known for a wide range of biological activities, most notably anti-inflammatory effects mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural similarity to salicylic acid, the primary metabolite of aspirin, suggests that COX enzymes are probable targets.[3]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our experimental choices. We will explore how to build a self-validating system to rigorously assess the selectivity of this compound, ensuring that the data generated is both reliable and translatable. This approach is critical for advancing a compound from a preliminary "hit" to a viable lead candidate.[4][5]
We will operate under the scientifically plausible hypothesis that this compound is a selective inhibitor of COX-2. Our goal is to design a study that quantifies its activity on this primary target while simultaneously assessing its potential cross-reactivity against the closely related isoform, COX-1, and other structurally similar benzoate analogs.
Pillar 1: Strategic Design of a Cross-Reactivity Panel
A robust cross-reactivity study begins with the strategic selection of targets and competing compounds. The goal is to challenge the specificity of the lead compound from multiple angles.
Rationale for Target and Analog Selection
The selection process is guided by two principles: biological plausibility and structural similarity.
-
Isoform Selectivity (Biological Plausibility): COX-1 and COX-2 are ideal targets for a primary cross-reactivity assessment. Both enzymes catalyze the conversion of arachidonic acid to prostaglandins, but they serve different physiological roles.[1] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa. In contrast, COX-2 is inducible and is a key mediator of inflammation and pain. Selective inhibition of COX-2 is a highly desirable therapeutic profile to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
-
Structural Similarity: Minor modifications to a chemical scaffold can significantly alter binding affinity and biological activity. Therefore, we must test structurally related analogs to understand how subtle changes, such as the position or nature of the alkoxy group, affect selectivity.
Selected Compound Panel for Comparative Analysis:
-
Primary Analyte: this compound
-
Primary Biological Target: Cyclooxygenase-2 (COX-2)
-
Primary Off-Target: Cyclooxygenase-1 (COX-1)
-
Structural Analogs (Potential Cross-Reactants):
The following diagram illustrates the logical workflow for our proposed cross-reactivity investigation.
References
- 1. Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shared and Related Molecular Targets and Actions of Salicylic Acid in Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-ethoxybenzoate
Welcome to a comprehensive guide on the safe and compliant disposal of Methyl 2-ethoxybenzoate. As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This document provides not just procedural steps but the underlying scientific and regulatory rationale, ensuring that your laboratory's waste management protocols are robust, compliant, and fundamentally safe. The principle of "cradle-to-grave" management for chemical waste is a cornerstone of modern laboratory practice, making us responsible for a substance from its acquisition to its ultimate disposal.[1][2][3]
Section 1: Hazard Assessment & Characterization
Before any disposal procedure can be established, a thorough understanding of the chemical's intrinsic properties and hazards is paramount. This compound (CAS No. 3686-55-3) is an aromatic ester commonly used in laboratory synthesis.[4] While specific safety data for this exact compound is limited, we can infer its primary hazards from closely related structures like Methyl Benzoate and Methyl 2-methoxybenzoate.
Based on these analogs, this compound should be handled as a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Furthermore, many similar aromatic esters are classified as harmful to aquatic life, necessitating containment from environmental release.[7]
Table 1: Key Safety & Physical Data (Analog-Based)
| Property | Value | Source & Notes |
|---|---|---|
| Chemical Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.2 g/mol | [4] |
| Physical State | Liquid | [5][6] |
| Flash Point | ~77-83°C (171-181°F) | [6][8] (Data for Methyl Benzoate) |
| Boiling Point | ~198-248°C (388-478°F) | [5][6] (Data for Methyl Benzoate & Methyl 2-methoxybenzoate) |
| Primary Hazards | Combustible liquid, Harmful if swallowed, Skin/eye irritant, Potential reproductive toxin, Harmful to aquatic life. |[6] |
The combustibility (Flash Point > 60°C but < 93°C) is a critical factor. This property often requires the waste to be classified as a "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to ignitability.
Section 2: The Regulatory Landscape - Understanding Your Obligations
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][9] These regulations are not suggestions; they are legal requirements that carry significant penalties for non-compliance.[1][10]
1. Hazardous Waste Determination: The first step for any generator of chemical waste is to determine if the waste is hazardous.[11] For this compound, this determination is straightforward:
-
Characteristic Waste: Due to its combustible nature (ignitability), it meets the criteria for a characteristic hazardous waste.
-
Listed Waste: While not specifically listed by name, if it is a spent solvent mixed with other listed solvents (e.g., toluene, methyl ethyl ketone), it would be considered an F-listed hazardous waste.[11]
2. Generator Status: Your laboratory's regulatory burden depends on the total amount of hazardous waste it generates per month. This status determines how long you can store waste and what administrative controls are required.[12][13]
-
Very Small Quantity Generator (VSQG): ≤ 100 kg/month .
-
Small Quantity Generator (SQG): > 100 kg and < 1,000 kg/month .
-
Large Quantity Generator (LQG): ≥ 1,000 kg/month .
Understanding your generator status is crucial as it dictates accumulation time limits—180 days for SQGs and 90 days for LQGs—and other management requirements.[13][14]
Section 3: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for safely accumulating and disposing of this compound waste.
Step 1: Segregation & Collection at the Source
-
Rationale: Preventing the mixing of incompatible waste streams is a fundamental safety principle. Mixing esters with strong bases or oxidizing agents can lead to vigorous reactions.
-
Procedure:
-
Designate a specific waste container for this compound and similar non-halogenated organic solvent waste.
-
NEVER pour this chemical down the drain.[15] This is both illegal and environmentally damaging.
-
Collect the waste directly at the point of generation in a designated Satellite Accumulation Area (SAA).[13][16] An SAA must be under the control of the operator generating the waste.[16]
-
Step 2: Proper Containerization
-
Rationale: The primary containment vessel is the most critical barrier to preventing a release. The container must be compatible with the chemical to avoid degradation and leaks.
-
Procedure:
-
Select a container made of a compatible material (e.g., glass or chemically-resistant plastic like HDPE). Ensure it has a secure, tight-fitting lid.
-
The container must be kept closed at all times except when actively adding waste.[11] This minimizes the release of vapors, which are heavier than air and can accumulate in low-lying areas.[8]
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Step 3: Accurate and Compliant Labeling
-
Rationale: Proper labeling communicates hazards to all personnel and is a strict EPA requirement. In an emergency, a correct label can be the most critical piece of information for first responders.
-
Procedure:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must, at a minimum, include the words "Hazardous Waste" .[12][13]
-
The label must also clearly identify the contents. List the full chemical name: "this compound" . If it is a mixture, list all components.
-
The label must indicate the associated hazards. This can be done using GHS pictograms (e.g., flame for combustible, exclamation mark for irritant/harmful, health hazard for potential reproductive toxicity).[13]
-
Step 4: Accumulation and Removal
-
Rationale: Federal regulations limit the volume of waste that can be stored in an SAA and the time it can be stored at the facility once moved to a Central Accumulation Area (CAA).
-
Procedure:
-
Store the labeled waste container in your designated SAA, which must be at or near the point of generation.[13][16]
-
Once the container is full, or when you are finished with the process that generates the waste, arrange for it to be moved by trained personnel (e.g., your institution's Environmental Health & Safety department) to a Central Accumulation Area (CAA).
-
From the CAA, the waste will be collected by a licensed hazardous waste disposal vendor for final treatment and disposal at an approved facility.
-
Section 4: Managing Spills & Contaminated Materials
Small spills can happen, even in the most careful laboratories. A clear and immediate response plan is essential.
-
Rationale: A quick response minimizes exposure to personnel and prevents the spill from spreading. Contaminated materials must be treated with the same diligence as the pure chemical.
-
Procedure for Small Spills:
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and place it into a sealable container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with the absorbed spill residue as "Hazardous Waste" and manage it according to the procedures in Section 3. All contaminated PPE (like gloves) and cleaning materials must also be placed in the hazardous waste container.
-
Section 5: Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Conclusion
The proper management of this compound waste is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's hazards, adhering to the regulatory framework established by the EPA, and implementing a robust standard operating procedure for collection, labeling, and storage, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they may have additional requirements based on local and state regulations.
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. agilent.com [agilent.com]
- 8. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
- 9. epa.gov [epa.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. mtu.edu [mtu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
- 15. chemos.de [chemos.de]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of Methyl 2-ethoxybenzoate: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the "Why"
Methyl 2-ethoxybenzoate, as an aromatic ester, is anticipated to share hazards common to this class of chemicals. These include potential irritation to the skin, eyes, and respiratory tract. While specific toxicity data is not available, it is prudent to handle it as a compound of moderate toxicity. The primary routes of exposure are inhalation of vapors, skin contact, and eye contact. A thorough risk assessment should be conducted before any new procedure involving this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if not performed in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Work in a certified chemical fume hood |
| Heating or Refluxing | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat | Mandatory use of a certified chemical fume hood |
| Large-Scale Transfers (>1L) | Chemical splash goggles and a face shield | Heavier duty gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over a laboratory coat | Mandatory use of a certified chemical fume hood |
The Rationale Behind the Choices:
-
Eye Protection: Standard safety glasses offer baseline protection from minor splashes. However, when the risk of splashing is higher, such as during solution preparation or large-volume transfers, chemical splash goggles that form a seal around the eyes are necessary. A face shield provides an additional layer of protection for the entire face.[1][2]
-
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals and are suitable for incidental contact.[1] For prolonged contact or when handling larger quantities, more robust gloves like butyl rubber are recommended. It is crucial to inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A standard laboratory coat protects personal clothing and skin from minor spills.[1][3] A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of significant splashes.
-
Respiratory Protection: Aromatic esters can have significant vapor pressure, especially when heated. Working within a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[4] If a fume hood is not available for low-risk, small-scale operations, a risk assessment must be performed to determine if respiratory protection is required.
PPE Selection Workflow
Caption: PPE selection decision-making process.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Preparation:
-
Designated Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Inspect Equipment: Check all glassware for cracks or defects before use.
Handling:
-
Don PPE: Put on the appropriate personal protective equipment as determined by your risk assessment.[1][2]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use a funnel for transferring to containers with narrow openings.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Avoid Inhalation: Keep the container sealed when not in use. Do not smell the chemical directly; if necessary, waft the vapors towards your nose cautiously.[5][6]
Post-Handling:
-
Decontamination: Clean any contaminated surfaces thoroughly.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves last and wash hands thoroughly with soap and water.[4]
Emergency Response and Disposal Plan
Accidents can happen, and a clear plan for response and disposal is crucial.
Spill Response
The immediate actions taken after a spill can significantly impact the outcome.
Minor Spill (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[7][8][9]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.[10]
Major Spill (larger volume or outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Alert: Notify your institution's emergency response team or environmental health and safety office.
-
Do Not Attempt to Clean: A major spill requires trained emergency responders.
Spill Response Workflow
Caption: Step-by-step chemical spill response workflow.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[11][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's environmental health and safety office. Do not pour down the drain.[15][16]
By adhering to these guidelines, researchers and laboratory professionals can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. westlab.com [westlab.com]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. Emergency management: chemical burns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemtalk.com.au [chemtalk.com.au]
- 16. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
